molecular formula C12H22N2O2 B1149138 Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate CAS No. 1211586-14-9

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Cat. No.: B1149138
CAS No.: 1211586-14-9
M. Wt: 226.32
InChI Key: XEDSJRNOTLOESP-UHFFFAOYSA-N
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Description

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDSJRNOTLOESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735835
Record name tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-63-5, 1211586-14-9
Record name tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a key heterocyclic building block for researchers and professionals in drug development. We will explore its fundamental properties, outline a robust synthetic pathway with expert insights, and discuss its strategic application in medicinal chemistry.

Core Physicochemical Properties

This compound, a saturated bicyclic diamine derivative, possesses a unique three-dimensional structure that makes it a valuable scaffold in the synthesis of complex molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial, as it modulates the reactivity of the molecule and allows for selective functionalization.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[1][2]
Molecular Weight 226.32 g/mol [1][2][3]
CAS Number 1211586-14-9 (unspecified stereochemistry)[4]
1251010-63-5 (rel-(3aS, 7aS)-isomer)[1]
Appearance Solid, semi-solid, or liquid[5]
Storage Temperature 2-8°C, under inert atmosphere[5][6]

Spectroscopic data is essential for the verification of this compound. Key characterization data can be found through various chemical suppliers and databases which provide reference spectra for ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Synthesis, Purification, and Characterization

The synthesis of this compound is typically achieved through the complete reduction of its aromatic precursor. The following workflow represents a common and effective strategy.

Synthetic_Pathway Start 1H-Pyrrolo[3,2-b]pyridine (Starting Material) Boc_Protected tert-Butyl 1H-pyrrolo[3,2-b] pyridine-1-carboxylate Start->Boc_Protected Boc₂O, Base (e.g., DMAP, TEA) Final_Product tert-Butyl octahydro-1H-pyrrolo [3,2-b]pyridine-1-carboxylate (Target Compound) Boc_Protected->Final_Product Catalytic Hydrogenation (H₂, Pd(OH)₂/C or PtO₂)

Caption: General synthetic workflow for the target compound.

Expertise & Causality in Synthesis

The choice of a two-step synthesis is deliberate. The initial Boc protection of the pyrrole nitrogen is critical. This step serves two purposes: first, it prevents unwanted side reactions at the acidic N-H group, and second, it electronically deactivates the pyrrole ring, which can sometimes interfere with the reduction of the adjacent pyridine ring.

For the second step, catalytic hydrogenation is the method of choice for reducing the pyridine ring. While various catalysts can be employed, palladium hydroxide on carbon (Pd(OH)₂/C), also known as the Pearlman's catalyst, is particularly effective for the reduction of nitrogen-containing heterocycles.[8] It is often more efficient and less prone to catalyst poisoning than palladium on carbon (Pd/C). Platinum oxide (PtO₂, Adams' catalyst) is another robust alternative. The reaction is typically performed under a pressurized atmosphere of hydrogen. A similar strategy has been documented for the synthesis of the related octahydro-pyrrolo[3,2-c]pyridine isomer.[8]

Detailed Experimental Protocol

Step 1: Boc Protection of 1H-Pyrrolo[3,2-b]pyridine

  • To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF), add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like Triethylamine (TEA).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue using silica gel column chromatography to yield tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

Step 2: Hydrogenation to the Octahydro Derivative

  • Dissolve the Boc-protected intermediate (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate. Acetic acid can be added as a co-solvent to facilitate the reduction.[8]

  • Carefully add the hydrogenation catalyst (e.g., 10-20 wt% Pd(OH)₂/C).

  • Place the reaction vessel in a high-pressure hydrogenation apparatus.

  • Pressurize the system with hydrogen gas (typically 50-100 psi, though higher pressures may be needed) and stir vigorously at room temperature or with gentle heating (e.g., 50-70°C) for 24-48 hours.[8]

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., Nitrogen or Argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Self-Validating Purification and Characterization

The crude product is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes. The identity and purity of the final compound, this compound, must be confirmed:

  • ¹H NMR: Expect to see the disappearance of aromatic protons and the appearance of multiple aliphatic signals in the 1.5-4.0 ppm range, along with a characteristic singlet for the Boc group's nine protons around 1.4-1.5 ppm.

  • Mass Spectrometry (MS): The ESI-MS should show a clear [M+H]⁺ peak corresponding to the calculated molecular weight (227.17).

  • Infrared (IR) Spectroscopy: Look for the disappearance of aromatic C-H stretching and the presence of strong aliphatic C-H stretching below 3000 cm⁻¹, along with a strong carbonyl (C=O) stretch from the Boc group around 1690 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a constrained bicyclic scaffold. Upon removal of the acid-labile Boc group, it provides a diamine core with a well-defined three-dimensional geometry. This rigid framework is highly sought after in drug design to orient pharmacophoric elements in specific vectors, enhancing binding affinity and selectivity for biological targets.

The pyrrolopyridine core is a "privileged scaffold" found in numerous biologically active compounds. For example, derivatives of the aromatic 1H-pyrrolo[3,2-b]pyridine have been investigated as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a target for cancer therapies.[9] Other related structures, such as pyrrolo[1,2-b]pyridazines and pyrrolo[2,3-b]pyridines, have been developed as inhibitors for Janus kinase (JAK) and phosphodiesterase 4B (PDE4B), respectively.[10][11]

Drug_Discovery_Workflow Scaffold Boc-Protected Scaffold (Target Compound) Deprotection Boc Deprotection (e.g., TFA in DCM) Scaffold->Deprotection Free_Amine Free Octahydro- 1H-pyrrolo[3,2-b]pyridine Deprotection->Free_Amine Functionalization Functionalization (e.g., Amide Coupling, Reductive Amination) Free_Amine->Functionalization Library Library of Analogs Functionalization->Library Screening Biological Screening (SAR Studies) Library->Screening

Caption: Use of the scaffold in a typical drug discovery workflow.

The deprotected octahydro-pyrrolo[3,2-b]pyridine core can be functionalized at the secondary amine of the piperidine ring. This allows for the introduction of various side chains and functional groups, enabling chemists to perform Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While specific data for this exact compound is limited, data from closely related isomers provides a strong basis for safe handling procedures.

Hazard CategoryGHS StatementPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowedP264: Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

(Hazard information is based on data for related pyrrolopyridine isomers and should be used as a guideline).[3][5]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place.[12] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined, rigid three-dimensional structure, combined with the versatility afforded by the Boc protecting group, makes it an invaluable building block for constructing novel therapeutics. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in the complex landscape of drug discovery.

References

  • Vertex AI Search. (n.d.). 4-Benzyl-2-hydroxy-morpholin-3-one CAS 287930-73-8.
  • AstaTech. (n.d.). 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE CAS#: 287930-73-8.
  • Home Sunshine Pharma. (n.d.). 4-Benzyl-2-hydroxy-morpholin-3-one CAS 287930-73-8.
  • AK Scientific, Inc. (n.d.). Tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound.
  • Cenmed. (n.d.). This compound (C007B-540333).
  • Echemi. (n.d.). tert-butyl octahydro-1h-pyrrolo(3,4-b)pyridine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
  • ChemicalBook. (n.d.). 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8.
  • CookeChem. (n.d.). 4-Benzyl-2-hydroxymorpholin-3-one, >98.0%(GC), 287930-73-8.
  • Biosynth. (n.d.). tert-butyl (3aS, 7aS)-octahydro-1H-pyrrolo[3, 2-b]pyridine-1-carboxylate-rel, min 97%, 250 mg.
  • ChemicalBook. (n.d.). This compound(1211586-14-9) 1 H NMR.
  • AK Scientific, Inc. (n.d.). 2448475-41-8 tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride.
  • PubChem. (n.d.). tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
  • ChemicalBook. (n.d.). This compound(1211586-14-9).
  • CymitQuimica. (2024). Safety Data Sheet for 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-.
  • PubChem. (n.d.). (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate.
  • CP Lab Safety. (n.d.). This compound, 96% Purity.
  • PubChem. (n.d.). (3aR,7aS)-rel-tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
  • ChemicalBook. (n.d.). Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester.
  • Sigma-Aldrich. (n.d.). tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate.
  • Molbase. (n.d.). Cas 1147422-00-1,Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester.
  • Reddy, G. P., & Bandichhor, R. (2012). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 24(12), 5771-5774.
  • BLDpharm. (n.d.). (4aS,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride.
  • Kim, K., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1535-1540.
  • Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1440.
  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1699–1728.
  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5603-5607.

Sources

"Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. With a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol , this saturated bicyclic amine serves as a versatile scaffold for constructing complex molecular architectures.[1][2] This document details the compound's core molecular profile, its physicochemical properties, and the established experimental protocols for their characterization. Furthermore, it explores representative synthetic strategies, key applications in the discovery of novel therapeutics, and essential safety and handling protocols. Due to the limited availability of experimental data for the specific [3,2-b] isomer, this guide incorporates data from structurally related isomers to provide a broader, comparative context, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Core Molecular Profile

The foundational identity of a chemical entity is established by its structural and molecular characteristics. This compound is a Boc-protected derivative of the octahydropyrrolopyridine core, a scaffold that imparts conformational rigidity and specific three-dimensional orientations, which are highly desirable in rational drug design.

Key Identifiers and Properties

The fundamental properties and identifiers for this compound are summarized below. It is critical to note the existence of several structural isomers (e.g., [3,2-c], [3,4-b]), which may exhibit different physicochemical and biological properties. The data presented here pertains to the [3,2-b] isomer unless otherwise specified.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂N₂O₂[1][2][3][4]
Molecular Weight 226.32 g/mol [1][2][3][4][5]
Monoisotopic Mass 226.168127949 Da[3][4]
CAS Number 1251010-63-5 (for rel-(3aS,7aS) isomer)[2]
Physical Form Solid, Semi-solid, or Lump[1]
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCCN2C1
InChI Key HMLJDLIVSQQLPO-UHFFFAOYSA-N (for a related isomer)

Physicochemical Properties and Characterization

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is heavily influenced by its physicochemical properties. While extensive experimental data for the title compound is scarce, predictions based on its structure and data from related isomers provide valuable insights.

Predicted Physicochemical Data

The following table summarizes key predicted properties, primarily for the related tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate isomer, which serves as a useful surrogate for preliminary assessment.

PropertyPredicted ValueSource(s)
Boiling Point 313.8 ± 15.0 °C[1][5]
Density 1.052 ± 0.06 g/cm³[1][5]
Flash Point 143.6 ± 20.4 °C[1][5]
Refractive Index 1.489[1][5]
XLogP3 1.06[1][5]
Topological Polar Surface Area 41.6 Ų[4]
Experimental Protocols for Physicochemical Determination

To ensure scientific rigor, direct experimental measurement is paramount. The following are standard, self-validating protocols for determining critical physicochemical parameters.

  • Causality: The melting point is a fundamental indicator of a compound's purity.[1] Pure crystalline solids exhibit a sharp melting point range (typically <1°C), whereas impurities tend to depress and broaden the melting range.[1]

  • Methodology (Thiele Tube Method):

    • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. The assembly is placed in a Thiele tube filled with a high-boiling point mineral oil.

    • Heating: The Thiele tube is heated gently and slowly (1-2°C per minute) at the side arm to ensure uniform heat distribution via convection.

    • Observation: The temperature at which the sample first begins to melt (T1) and the temperature at which the sample is completely liquid (T2) are recorded. The melting point is reported as the T1-T2 range.

  • Causality: The n-octanol/water partition coefficient (Log P) is a critical measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall ADME behavior.

  • Methodology (Shake Flask Method - OECD Guideline 107):

    • Phase Preparation: n-Octanol and purified water are mutually saturated by stirring together for 24 hours, followed by a separation period.

    • Partitioning: A known mass of the compound is dissolved in a measured volume of the pre-saturated n-octanol.[1] This solution is then combined with a known volume of pre-saturated water in a separatory funnel.[1]

    • Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand until the two phases have completely separated.

    • Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

G cluster_0 Physicochemical Characterization Workflow A Obtain Pure Sample B Melting Point Analysis (Purity Assessment) A->B C Log P Determination (Lipophilicity Assessment) A->C D Spectroscopic Analysis (Structure Verification) A->D E Comprehensive Data Profile B->E C->E D->E

Caption: General workflow for physicochemical characterization.

Synthesis and Chemical Reactivity

While a specific synthesis for this compound is not detailed in the readily available literature, the synthesis of related isomers, such as the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine core (a key intermediate for the antibiotic Moxifloxacin), provides a representative strategic framework.[6]

  • General Strategy: The construction of such fused heterocyclic systems often involves a multi-step sequence. A common approach begins with a substituted pyridine precursor, such as 2,3-pyridine dicarboxylic acid.[6]

    • Ring Formation: The precursor is reacted with an amine (e.g., benzylamine) to form a cyclic imide.[6]

    • Pyridine Reduction: The aromatic pyridine ring is catalytically hydrogenated to yield a piperidine ring. This step is crucial as it creates the saturated bicyclic core.

    • Functional Group Reduction: The carbonyl groups of the imide are subsequently reduced to methylene groups, yielding the octahydropyrrolopyridine skeleton.[6]

    • Protecting Group Manipulation: The resulting secondary amine can then be protected, for instance with a tert-butyloxycarbonyl (Boc) group, to yield the title compound. The Boc group is a cornerstone of modern organic synthesis, serving to mask the reactivity of the amine during subsequent chemical transformations.

G A Substituted Pyridine Precursor B Cyclic Imide Formation A->B Amine C Catalytic Hydrogenation (Pyridine Ring Reduction) B->C H₂, Pd/C D Imide Carbonyl Reduction C->D Reducing Agent (e.g., LiAlH₄) E Boc Protection (Final Product) D->E (Boc)₂O G Core Pyrrolopyridine Scaffold Target1 PDE4B Core->Target1 Target2 ACC1 Core->Target2 Target3 JAK Family Core->Target3 App1 Anti-Inflammatory Agents Target1->App1 App2 Oncology & Metabolic Disease Target2->App2 App3 Immunomodulators Target3->App3

Caption: Relationship between the core scaffold, biological targets, and therapeutic areas.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential. The following safety information is based on data for structurally related isomers and should be considered representative.

Hazard Identification
Hazard TypeGHS Statement(s)Source(s)
Acute Toxicity H302: Harmful if swallowed.[7]
Skin Irritation H315: Causes skin irritation.[7][8]
Eye Irritation H319: Causes serious eye irritation.[7][8]
Respiratory Irritation H335: May cause respiratory irritation.[7][8]
Recommended Precautions and Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles). [7][8]* Hygiene: Wash hands thoroughly after handling. [8]Do not eat, drink, or smoke in the work area. [7]* First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [8][9] * Skin Contact: Immediately wash skin with plenty of soap and water. [8][9] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [8][9] * Ingestion: If swallowed, immediately call a poison center or doctor. [7]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]For long-term stability, storage under an inert atmosphere (e.g., Argon) at 2-8°C is recommended. [10]Keep away from incompatible substances and sources of ignition. [8]

Conclusion

This compound is a valuable chemical tool for the modern medicinal chemist. Its defined molecular weight of 226.32 g/mol and its rigid bicyclic structure make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly as enzyme inhibitors. While specific experimental data for this isomer remains limited, a clear picture of its properties, potential applications, and handling requirements can be established through the analysis of related structures and standard chemical principles. This guide provides the foundational knowledge necessary for researchers to effectively and safely incorporate this promising building block into their drug discovery programs.

References

  • tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • MSDS of tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. Capot Chemical. [Link]

  • This compound. Cenmed. [Link]

  • (3aR,7aS)-rel-tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • MSDS of tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. Capot Chemical. [Link]

  • Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester. LookChem. [Link]

  • Reddy, G. P., & Bandichhor, R. (2012). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 24(12), 5861-5864. [Link]

  • Kim, Y., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1501-1506. [Link]

  • Abd-El-Aziz, A. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1295-1301. [Link]

  • Iqbal, J., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 2187-2207. [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(23), 5433-5437. [Link]

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A Technical Guide to the Structural Elucidation of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach for the unambiguous structural elucidation of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. Designed for researchers and drug development professionals, this document moves beyond a simple listing of methods to detail the underlying scientific rationale for a logically sequenced, self-validating analytical workflow. We will explore the synergistic application of Mass Spectrometry (MS) and a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The guide includes detailed experimental protocols, data interpretation strategies, and illustrative diagrams to provide a field-proven framework for characterizing this and other complex saturated heterocyclic scaffolds, which are prevalent as building blocks in modern medicinal chemistry.[1]

Introduction: The Challenge of Isomeric Scaffolds

This compound (Molecular Formula: C₁₂H₂₂N₂O₂, Molecular Weight: 226.32 g/mol ) is a saturated bicyclic diamine derivative.[1][2] Its rigid, three-dimensional structure makes it a valuable scaffold in the design of novel therapeutics. However, the existence of several constitutional isomers, such as the pyrrolo[3,2-c] and pyrrolo[3,4-b] systems, presents a significant analytical challenge.[2][3][4] Distinguishing between these isomers, as well as their various stereoisomers (e.g., cis- or trans-fused rings), requires a robust and systematic analytical strategy. This guide outlines such a strategy, emphasizing the integration of orthogonal techniques to build a conclusive and trustworthy structural assignment.

The Integrated Elucidation Workflow

The cornerstone of a successful structure elucidation is a logical progression of experiments where each step builds upon the last. Our approach begins with mass spectrometry to confirm the elemental composition and key structural motifs, followed by a comprehensive suite of NMR experiments to assemble the molecular framework and define its stereochemistry.

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy ms High-Resolution MS (HRMS) Confirm C₁₂H₂₂N₂O₂ frag Tandem MS (MS/MS) Identify Key Fragments (e.g., Boc group) ms->frag Provides Fragment Info h1 1D ¹H NMR Proton Environment & Count ms->h1 Confirms Mass, Proceed to NMR c13 1D ¹³C & DEPT Carbon Count & Type h1->c13 cosy 2D COSY ¹H-¹H Connectivity (Spin Systems) c13->cosy hsqc 2D HSQC Direct ¹H-¹³C Correlation cosy->hsqc hmbc 2D HMBC Long-Range ¹H-¹³C Connectivity hsqc->hmbc noesy 2D NOESY/ROESY Through-Space ¹H-¹H Proximity (Stereochemistry) hmbc->noesy conclusion Verified Structure noesy->conclusion Final Structure Assignment

Caption: Logical workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry

The first step is to confirm the molecular formula and identify characteristic substructures through mass spectrometry. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition. Tandem MS (MS/MS) is then used to induce fragmentation, which can reveal key functional groups.

Expert Insight: The Boc Group Signature

The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under mass spectrometry conditions.[5] This apparent drawback is, in fact, a powerful diagnostic tool. The Boc group readily undergoes fragmentation via two primary pathways: the loss of isobutene (C₄H₈, 56 Da) or the loss of the entire tert-butyl group (C₄H₉, 57 Da).[6][7] Observing a prominent neutral loss of 56 Da is a strong indicator of the Boc group's presence.

Boc_Fragmentation parent Parent Ion [M+H]⁺ m/z 227.1754 frag1 [M - C₄H₈ + H]⁺ m/z 171.1128 (Loss of Isobutene) parent->frag1 - 56 Da frag2 [C₄H₉]⁺ m/z 57.0704 (tert-Butyl Cation) parent->frag2 Cleavage

Caption: Characteristic MS fragmentation of the Boc group.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 227.1754) for collision-induced dissociation (CID) to generate the fragment spectrum.

Expected Data Summary
Ion SpeciesCalculated m/zDescription
[M+H]⁺227.1754Protonated parent molecule
[M+Na]⁺249.1574Sodiated adduct
[M - C₄H₈ + H]⁺171.1128Loss of isobutene from Boc group[6]
[C₄H₉]⁺57.0704tert-butyl cation fragment[7]

Definitive Assembly: NMR Spectroscopy

While MS confirms the pieces are correct, NMR spectroscopy shows how they are assembled.[8][9] A combination of 1D and 2D NMR experiments is required to map out the entire carbon-hydrogen framework and determine the final 3D structure.[10][11][12]

Step 1: ¹H and ¹³C NMR - The Proton and Carbon Census
  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).

  • ¹³C NMR: Shows the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment that differentiates between CH₃, CH₂, and CH carbons, simplifying the ¹³C spectrum.

Step 2: COSY - Mapping Proton Neighbors

The ¹H-¹H Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. This allows for the assembly of contiguous proton spin systems. For this molecule, we expect to trace the connectivity within the pyrrolidine and pyridine rings separately.

Step 3: HSQC - Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool that correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively links the proton and carbon frameworks established in the 1D experiments.

Step 4: HMBC - The Key to Bridging Fragments

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for this specific molecule. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.

Expert Insight: Why HMBC is Crucial The COSY experiment will define the proton networks within each ring, but it cannot "see" across the quaternary bridgehead carbon or the nitrogen atoms. HMBC provides this vital long-range connectivity. For example, a correlation from the protons on the carbon adjacent to the bridgehead position to the bridgehead carbon itself will unambiguously link the two ring systems, confirming the pyrrolo[3,2-b]pyridine core.

Step 5: NOESY/ROESY - Defining Stereochemistry

The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons. A NOESY or ROESY experiment will show correlations between protons that are close in space, even if they are not directly bonded. This is the definitive method for determining the relative stereochemistry of the ring fusion. A strong NOE between the two bridgehead protons would confirm a cis-fused ring system, which is sterically favored in this type of structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing the suite of 2D experiments.

  • Acquisition Sequence:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a 1D ¹³C spectrum with proton decoupling.

    • Acquire a DEPT-135 spectrum.

    • Acquire a 2D gCOSY spectrum.

    • Acquire a 2D gHSQC spectrum.

    • Acquire a 2D gHMBC spectrum, optimizing the long-range coupling delay for ~8 Hz.

    • Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-500 ms).

  • Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted NMR Data Summary (Hypothetical, in CDCl₃)
Atom(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC CorrelationsKey NOESY Correlation
t-Bu (CH₃)~1.45 (s, 9H)~28.5 (CH₃)Carbonyl C-
t-Bu (C)-~80.0 (C)--
Carbonyl (C=O)-~155.0 (C)t-Bu CH₃, Pyrrolidine CH₂-
Bridgehead CH~3.0-3.5 (m, 1H)~60-65 (CH)Adjacent CH₂, Other Bridgehead COther Bridgehead CH
Bridgehead CH~2.5-3.0 (m, 1H)~55-60 (CH)Adjacent CH₂, Other Bridgehead COther Bridgehead CH
Pyrrolidine CH₂~3.2-3.8 (m, 2H)~45-50 (CH₂)Carbonyl C, Bridgehead C-
Pyrrolidine CH₂~1.6-2.0 (m, 2H)~25-30 (CH₂)Bridgehead C-
Pyridine CH₂~2.8-3.2 (m, 2H)~48-53 (CH₂)Bridgehead C-
Pyridine CH₂~1.5-1.9 (m, 4H)~22-28 (CH₂)Bridgehead C-

(Note: Predicted shifts are estimates and will vary based on solvent and specific stereochemistry.)

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous determination of absolute and relative stereochemistry is required, and a suitable single crystal can be obtained, X-ray crystallography provides the ultimate proof of structure.[13][14] This technique generates a 3D electron density map of the molecule in the solid state, from which precise bond lengths, bond angles, and stereochemical relationships can be determined. While not always feasible, it remains the gold standard for structural confirmation.

Conclusion

The structural elucidation of this compound is a prime example of the necessity for a multi-faceted, logical analytical approach. By first using mass spectrometry to confirm the molecular formula and identify the hallmark fragmentation of the Boc group, a solid foundation is laid. Subsequently, a systematic application of 1D and 2D NMR techniques allows for the complete assembly of the molecular puzzle: ¹H and ¹³C NMR provide the parts list, COSY and HSQC build the fragments, HMBC provides the critical links between them, and NOESY confirms the final 3D arrangement. This integrated workflow ensures a high degree of confidence, providing the self-validating and unambiguous structural data required for advanced research and drug development.

References

  • Vertex AI Search Result. tert-butyl (3aS, 7aS)
  • PubChem. tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. [Link]

  • Cenmed. This compound (C007B-540333). [Link]

  • PubChem. (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. [Link]

  • A. C. de la Torre, M. I. R. de Oliveira. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines.... [Link]

  • PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • ResearchGate. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. [Link]

  • NIH National Center for Biotechnology Information. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. [Link]

  • Kwan, E. E., Huang, S. G. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • ETH Zurich. Structure Elucidation by NMR. [Link]

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"Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate" spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a saturated bicyclic diamine derivative. Its rigid, conformationally constrained structure makes it a valuable building block in medicinal chemistry and drug discovery. As a scaffold, it allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.

Accurate and unambiguous structural confirmation of this molecule is paramount. This technical guide provides an in-depth analysis of the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Isomerism

The core of the molecule is an octahydropyrrolo[3,2-b]pyridine ring system. The fusion of the two rings can result in stereoisomers. The relative stereochemistry of the bridgehead protons is a critical structural feature that is typically elucidated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). For the purpose of this guide, we will consider the general structure and its characteristic spectroscopic fingerprint.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

¹H NMR Analysis

The proton NMR spectrum of this molecule is complex due to the number of stereocenters and the resulting diastereotopic protons. The signals are often broad and overlapping, especially in the aliphatic region.

Table 1: Representative ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 4.2Multiplet2HProtons adjacent to ring nitrogen
~2.8 - 3.2Multiplet3HProtons adjacent to nitrogen and bridgehead
~1.8 - 2.5Multiplet4HRing methylene protons
1.46Singlet9Htert-butyl (Boc) group
~1.2 - 1.7Multiplet4HRemaining ring methylene protons

Note: Specific chemical shifts and multiplicities can vary depending on the solvent used and the specific stereoisomer.

Expert Interpretation:

  • The most downfield signals in the aliphatic region (3.5 - 4.2 ppm) are attributed to the protons on the carbons directly attached to the nitrogen atoms of the pyrrolidine and pyridine rings. The electron-withdrawing nature of the nitrogen deshields these protons.

  • The large singlet at approximately 1.46 ppm, integrating to 9 protons, is the unmistakable signature of the tert-butyl group of the Boc protector.

  • The remaining protons on the bicyclic core appear as a complex series of overlapping multiplets in the upfield region (1.2 - 3.2 ppm). Two-dimensional NMR techniques, such as COSY and HSQC, are essential for the definitive assignment of these protons.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Representative ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~154.7Carbonyl carbon (Boc)
~79.5Quaternary carbon (Boc)
~55 - 65Carbons adjacent to nitrogen
~45 - 55Bridgehead carbons
~28.4Methyl carbons (Boc)
~20 - 35Ring methylene carbons

Expert Interpretation:

  • The signal around 154.7 ppm is characteristic of the carbonyl carbon of the carbamate (Boc group).

  • The quaternary carbon of the tert-butyl group is typically observed around 79.5 ppm.

  • The three methyl carbons of the Boc group are equivalent and give rise to a single, intense signal at approximately 28.4 ppm.

  • The remaining signals in the upfield region correspond to the carbon atoms of the bicyclic scaffold. Carbons directly bonded to nitrogen are deshielded and appear further downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of compound, which typically results in the observation of the protonated molecule [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

MS Data and Fragmentation Analysis

The calculated molecular weight of C₁₂H₂₂N₂O₂ is 226.32 g/mol .

Table 3: Expected ESI-MS Data

m/zAssignment
227.17[M+H]⁺ (Protonated molecule)
171.13[M - C₄H₈ + H]⁺ (Loss of isobutylene)
127.12[M - Boc + H]⁺ (Loss of the Boc group)

Expert Interpretation: The base peak in the ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 227.17. A characteristic fragmentation pattern for Boc-protected amines involves the loss of the tert-butyl group as isobutylene (56 Da) or the loss of the entire Boc group (100 Da). These fragmentation pathways are highly diagnostic.

mol [M+H]⁺ m/z = 227.17 frag1 [M - C₄H₈ + H]⁺ m/z = 171.13 mol->frag1 - C₄H₈ frag2 [M - Boc + H]⁺ m/z = 127.12 mol->frag2 - Boc

Caption: Proposed ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

IR Data Analysis

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~2970 - 2850C-H (alkane)Stretching
~1690 - 1670C=O (carbamate)Stretching
~1420 - 1360C-H (tert-butyl)Bending
~1250 - 1160C-NStretching
~1170 - 1150O-C (carbamate)Stretching

Expert Interpretation:

  • The most prominent and diagnostic peak in the IR spectrum is the strong absorption band for the carbonyl (C=O) stretch of the carbamate group, which typically appears around 1680 cm⁻¹. The exact position can be influenced by the molecular environment.

  • The C-H stretching vibrations of the aliphatic parts of the molecule are observed in the 2850-2970 cm⁻¹ region.

  • The characteristic C-N and O-C stretching vibrations of the carbamate group provide further confirmation of the presence of the Boc protecting group.

Conclusion

The structural elucidation of this compound relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and offers insights into fragmentation, and IR spectroscopy identifies the key functional groups. Together, these methods provide a comprehensive and unambiguous characterization of this important synthetic building block, ensuring its identity and purity for applications in research and development.

References

A Comprehensive Technical Guide to the Synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway for tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a valuable saturated heterocyclic scaffold in contemporary drug discovery. The narrative delves into the strategic rationale behind the chosen synthetic route, which commences with the construction of the core 1H-pyrrolo[3,2-b]pyridine (4-azaindole) framework via the classic Fischer indole synthesis. Subsequent sections detail the complete reduction of this aromatic precursor to the octahydro derivative through catalytic hydrogenation, and the final regioselective N-Boc protection of the pyrrole nitrogen. This document is intended for researchers, chemists, and professionals in drug development, offering not just procedural steps, but also the underlying mechanistic principles and practical insights to ensure successful synthesis.

Introduction and Strategic Overview

The octahydropyrrolo[3,2-b]pyridine core is a key structural motif in medicinal chemistry. Its rigid, bicyclic structure can effectively orient substituents in three-dimensional space, leading to enhanced binding affinity and selectivity for various biological targets. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen allows for further, controlled functionalization, making the title compound a versatile intermediate for the synthesis of complex pharmaceutical agents.

This guide outlines a logical and efficient three-stage synthesis, designed for both scalability and reproducibility. Our synthetic strategy is as follows:

  • Core Formation: Construction of the aromatic 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) scaffold using the well-established Fischer indole synthesis. This method offers a reliable entry point to the desired fused ring system from readily available starting materials.[1][2][3]

  • Saturation: Complete reduction of the aromatic pyrrolopyridine system to the corresponding octahydro derivative via catalytic hydrogenation. This transformation is crucial for accessing the desired saturated scaffold.

  • Regioselective Protection: Introduction of the Boc group onto the pyrrole nitrogen (N-1) to yield the final target molecule. This step leverages the differential reactivity of the two nitrogen atoms in the bicyclic core.

The overall synthetic pathway is depicted below.

Synthesis_Pathway cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: Catalytic Hydrogenation cluster_2 Stage 3: N-Boc Protection Pyridylhydrazine Pyridylhydrazine 4_Azaindole 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Pyridylhydrazine->4_Azaindole Acid catalyst Reflux Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->4_Azaindole Octahydropyrrolopyridine Octahydro-1H-pyrrolo[3,2-b]pyridine 4_Azaindole->Octahydropyrrolopyridine H2, Catalyst (e.g., Rh/C) High Pressure Target_Molecule This compound Octahydropyrrolopyridine->Target_Molecule (Boc)2O, Base (e.g., TEA, DMAP)

Caption: Overall synthetic strategy for the target molecule.

Stage 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole)

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles and their heteroaromatic analogs, such as 4-azaindole.[1] The reaction proceeds by the acid-catalyzed cyclization of a pyridylhydrazone, which is formed in situ from a pyridylhydrazine and a suitable aldehyde or ketone.

Mechanistic Rationale

The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions:

  • Hydrazone Formation: The pyridylhydrazine reacts with the carbonyl compound to form a pyridylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: A[4][4]-sigmatropic rearrangement (the key step) occurs, leading to the formation of a di-imine intermediate.

  • Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic 4-azaindole ring system.

The presence of an electron-donating group on the pyridine ring of the hydrazine can facilitate the[4][4]-sigmatropic rearrangement, often leading to higher yields.[1][3]

Fischer_Indole_Mechanism Start Pyridylhydrazine + Ketone Hydrazone Pyridylhydrazone Start->Hydrazone H+ Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Ammonia_Elimination Ammonia Elimination Cyclization->Ammonia_Elimination Product 4-Azaindole Ammonia_Elimination->Product Aromatization

Caption: Simplified mechanism of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 1H-Pyrrolo[3,2-b]pyridine

Materials:

  • 3-Hydrazinopyridine

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol, add pyruvic acid (1.1 eq).

  • Heat the mixture to reflux for 2-3 hours to ensure the formation of the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

  • Heat the mixture to 120-140 °C for 1-2 hours. The reaction mixture will become viscous and darken in color.

  • Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 1H-pyrrolo[3,2-b]pyridine.

ParameterExpected Value
Yield 60-75%
Physical Form Off-white to light brown solid
¹H NMR Characteristic signals for aromatic protons, including a broad singlet for the N-H proton (>10 ppm).[5]
IR (cm⁻¹) ~3100-3400 (N-H stretch), ~1400-1650 (C=C and C=N stretch).[5]

Stage 2: Catalytic Hydrogenation to Octahydro-1H-pyrrolo[3,2-b]pyridine

The complete saturation of the 4-azaindole core requires the reduction of both the pyridine and the pyrrole rings. Catalytic hydrogenation is the most direct method for this transformation. While the pyridine ring is readily hydrogenated under various conditions, the reduction of the pyrrole ring typically requires more forcing conditions. Rhodium-based catalysts are particularly effective for the hydrogenation of N-heterocycles.

Rationale for Catalyst and Conditions

Rhodium on carbon (Rh/C) or rhodium oxide (Rh₂O₃) are powerful catalysts capable of hydrogenating both aromatic and heteroaromatic rings under relatively mild to moderate conditions.[6] The use of a protic solvent like ethanol or acetic acid can facilitate the reaction by protonating the nitrogen atoms, thereby activating the rings towards reduction. High pressure of hydrogen gas is generally necessary to achieve complete saturation of the bicyclic system.

Experimental Protocol: Hydrogenation of 1H-Pyrrolo[3,2-b]pyridine

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine

  • 5% Rhodium on carbon (Rh/C)

  • Ethanol or Acetic acid

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure autoclave, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in ethanol or acetic acid.

  • Add 5% Rh/C catalyst (5-10 mol%).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 atm.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 24-48 hours.

  • After the reaction is complete (monitored by LC-MS or GC-MS), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude octahydro-1H-pyrrolo[3,2-b]pyridine. This product may be used in the next step without further purification if deemed sufficiently pure.

ParameterExpected Value
Yield 85-95%
Physical Form Colorless to pale yellow oil or low-melting solid
MS (ESI) [M+H]⁺ corresponding to C₇H₁₄N₂

Stage 3: Regioselective N-Boc Protection

The final step is the introduction of the tert-butoxycarbonyl (Boc) protecting group. The octahydro-1H-pyrrolo[3,2-b]pyridine has two secondary amine functionalities: the pyrrolidine nitrogen (N-1) and the piperidine nitrogen (N-5). The target molecule requires the Boc group to be on the pyrrolidine nitrogen.

Rationale for Regioselectivity

The pyrrolidine nitrogen (N-1) is generally less basic and less nucleophilic than the piperidine nitrogen (N-5) due to the influence of the fused ring system. However, under standard Boc-protection conditions using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine (TEA) with a catalytic amount of 4-dimethylaminopyridine (DMAP), it is possible to achieve protection at the more sterically accessible and electronically favorable nitrogen. For selective protection of the pyrrole nitrogen, carefully controlled conditions are necessary. An alternative, though less direct route, would involve di-protection followed by selective deprotection of the more labile piperidine N-Boc group. However, a direct selective protection is often achievable.

Experimental Protocol: Synthesis of this compound

Materials:

  • Octahydro-1H-pyrrolo[3,2-b]pyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve octahydro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS for the formation of the desired product and consumption of the starting material.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure this compound.

ParameterExpected Value
Yield 70-85%
Physical Form White solid or colorless oil
¹H NMR Characteristic singlet for the 9 protons of the tert-butyl group at ~1.4-1.5 ppm.
¹³C NMR Signals corresponding to the Boc carbonyl (~155 ppm) and the quaternary carbon of the tert-butyl group (~80 ppm).
MS (ESI) [M+H]⁺ at m/z 227.18

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging the classic Fischer indole synthesis for the construction of the 4-azaindole core, followed by a robust catalytic hydrogenation and a regioselective N-Boc protection, this valuable building block can be accessed in good overall yield. The insights into the mechanistic underpinnings and detailed experimental protocols are intended to empower researchers in their pursuit of novel therapeutics based on this privileged scaffold.

References

  • Thakuria, H., et al. (2021). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Full article link not available.
  • BenchChem. (2025). Synthesis of 4-Azaindole via Fischer Indole Cyclization.
  • BenchChem. (2025). Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Technical Support Center.
  • Various Authors. (Year not available). Synthesis of Azaindoles. Journal link not available.
  • Jeanty, M., et al. (Year not available). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
  • Various Authors. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters.
  • ChemicalBook. (Year not available). 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBALDEHYDE synthesis. .

  • Kim, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
  • Hojnik, C. (Year not available). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • Various Authors. (Year not available). Synthesis of Boc-protected bicycloproline. PMC - NIH.
  • Various Authors. (Year not available). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Full article link not available.
  • Kóczián, G., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Organic Chemistry Portal. (Year not available). Boc-Protected Amino Groups. .

  • MDPI. (Year not available). The Azaindole Framework in the Design of Kinase Inhibitors. .

  • Chemistry Steps. (Year not available). Boc Protecting Group for Amines. .

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. .

  • BenchChem. (2025). An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole. BenchChem.
  • Various Authors. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters.
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  • Various Authors. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • Various Authors. (Year not available).
  • Various Authors. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
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  • Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). digital.csic.es.
  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. .

  • RSC Publishing. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
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An In-depth Technical Guide to the Starting Materials for Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Octahydropyrrolo[3,2-b]pyridine Scaffold

The octahydropyrrolo[3,2-b]pyridine core is a saturated bicyclic nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial arrangement of substituents, enabling high-affinity and selective interactions with a variety of biological targets.[1] This has led to its exploration in diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. The tert-butyl carbamate (Boc) protected derivative, tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, is a crucial intermediate in the synthesis of more complex molecules, offering a stable yet readily cleavable protecting group for the pyrrolidine nitrogen. This guide provides a comprehensive overview of the key starting materials and synthetic strategies to access this valuable building block, aimed at researchers and professionals in drug discovery and development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach to this compound reveals a multi-step pathway originating from readily available pyridine derivatives. The synthesis can be conceptually divided into three key stages:

  • Formation of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core.

  • Catalytic hydrogenation of the aromatic core to the saturated octahydro scaffold.

  • Selective N-Boc protection of the pyrrolidine nitrogen.

This guide will delve into the intricacies of each stage, providing both theoretical understanding and practical, field-proven protocols.

G Target This compound Step3 Boc Protection Target->Step3 Retrosynthesis Intermediate2 Octahydro-1H-pyrrolo[3,2-b]pyridine Step3->Intermediate2 Step2 Catalytic Hydrogenation Intermediate2->Step2 Retrosynthesis Intermediate1 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Step2->Intermediate1 Step1 Bartoli Indole Synthesis Intermediate1->Step1 Retrosynthesis Starting_Materials Substituted Nitropyridine + Vinyl Grignard Reagent Step1->Starting_Materials

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Constructing the 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Core via Bartoli Indole Synthesis

The initial and most critical phase of the synthesis is the construction of the fused aromatic pyrrolopyridine system. Among various methods, the Bartoli indole synthesis offers a direct and efficient route to 7-substituted indoles and their heteroaromatic analogs, including 4-azaindoles.[2][3][4] This reaction involves the treatment of an ortho-substituted nitroarene (in this case, a nitropyridine) with an excess of a vinyl Grignard reagent.[5][6]

Causality Behind Experimental Choices:

The choice of the Bartoli synthesis is strategic for several reasons:

  • Convergence: It allows for the rapid assembly of the bicyclic core from relatively simple, commercially available precursors.

  • Regioselectivity: The reaction provides a predictable regiochemical outcome, which is crucial for the synthesis of the desired isomer.

  • Substrate Scope: The reaction is tolerant of various substituents on the pyridine ring, offering opportunities for further diversification.

The mechanism of the Bartoli indole synthesis is a sophisticated sequence of reactions. It is initiated by the addition of the vinyl Grignard reagent to the nitro group of the ortho-substituted nitropyridine. This is followed by the formation of a nitroso intermediate, which then reacts with a second equivalent of the Grignard reagent. A key[3][3]-sigmatropic rearrangement, facilitated by the steric bulk of the ortho-substituent, leads to the formation of the indole ring system. A third equivalent of the Grignard reagent is consumed in a deprotonation step that drives the rearomatization of the newly formed ring.[2][5][6]

G cluster_0 Bartoli Indole Synthesis Mechanism A o-Substituted Nitropyridine B Addition of Vinyl Grignard (1st eq.) A->B C Nitroso Intermediate B->C D Addition of Vinyl Grignard (2nd eq.) C->D E [3,3]-Sigmatropic Rearrangement D->E F Cyclization & Tautomerization E->F G Deprotonation by Grignard (3rd eq.) F->G H 1H-Pyrrolo[3,2-b]pyridine (after workup) G->H

Caption: Key steps in the Bartoli Indole Synthesis mechanism.

Experimental Protocol: Bartoli Synthesis of 1H-Pyrrolo[3,2-b]pyridine

This protocol is a representative example for the synthesis of the 4-azaindole core.

Materials:

  • 2-Chloro-3-nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of 2-chloro-3-nitropyridine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add three equivalents of vinylmagnesium bromide solution dropwise to the cooled and stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at -20 °C for 8-12 hours.

  • Carefully quench the reaction by the slow, dropwise addition of a 20% aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1H-pyrrolo[3,2-b]pyridine.

ParameterValueReference
Starting Material 2-Chloro-3-nitropyridine[1]
Reagent Vinylmagnesium bromide (3 eq.)[1]
Solvent Anhydrous THF[1]
Temperature -78 °C to -20 °C[1]
Reaction Time 8-12 hours[1]
Typical Yield 20-41%[7]

Part 2: Catalytic Hydrogenation to the Octahydro-1H-pyrrolo[3,2-b]pyridine Core

The second stage involves the complete reduction of the aromatic 1H-pyrrolo[3,2-b]pyridine to its saturated octahydro counterpart. Catalytic hydrogenation is the most atom-economical and widely employed method for this transformation. The choice of catalyst, solvent, and reaction conditions is critical to achieve high yields and, if required, stereoselectivity.

Expertise & Experience in Catalyst Selection:

The hydrogenation of heteroaromatic compounds can be challenging due to the stability of the aromatic system and the potential for the nitrogen atoms to poison the catalyst.[8] Platinum and rhodium-based catalysts are often more effective than palladium for the complete reduction of pyridine-containing systems.[9] The use of an acidic medium, such as acetic acid, can facilitate the reaction by protonating the pyridine nitrogen, thereby activating the ring towards reduction.[10]

The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the substrate and hydrogen onto the surface of the metal catalyst.[11] This is followed by a stepwise transfer of hydrogen atoms to the adsorbed substrate, leading to the saturated product.[11] The stereochemical outcome of the reaction is typically syn-addition, with both hydrogen atoms adding to the same face of the molecule as it is adsorbed on the catalyst surface.

G cluster_1 Catalytic Hydrogenation Workflow Start 1H-Pyrrolo[3,2-b]pyridine Adsorption Adsorption onto Catalyst Surface Start->Adsorption H_Transfer1 Stepwise Hydrogen Transfer (Pyrrole Ring) Adsorption->H_Transfer1 H2_Activation H₂ Dissociation and Adsorption H2_Activation->H_Transfer1 H_Transfer2 Stepwise Hydrogen Transfer (Pyridine Ring) H_Transfer1->H_Transfer2 Desorption Desorption of Octahydro-1H-pyrrolo[3,2-b]pyridine H_Transfer2->Desorption

Caption: Workflow for the catalytic hydrogenation of 4-azaindole.

Experimental Protocol: Hydrogenation of 1H-Pyrrolo[3,2-b]pyridine

This protocol describes a general procedure for the complete reduction of the 4-azaindole core.

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine

  • Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C)

  • Glacial Acetic Acid or Ethanol

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure reactor vessel, dissolve 1H-pyrrolo[3,2-b]pyridine in the chosen solvent (e.g., glacial acetic acid).

  • Carefully add the catalyst (typically 5-10 mol%) to the solution.

  • Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 80 °C) until hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Remove the solvent under reduced pressure. If acetic acid was used, it may be necessary to neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.

  • The crude octahydro-1H-pyrrolo[3,2-b]pyridine can be used in the next step without further purification or purified by distillation or chromatography if necessary.

ParameterValueReference
Catalyst PtO₂ or Rh/C[9][10]
Solvent Glacial Acetic Acid or Ethanol[10]
Hydrogen Pressure 50-100 bar[12][13]
Temperature Room Temperature to 100 °C[12]
Reaction Time 16-48 hours[9][12]
Typical Yield High to quantitative[14]

Part 3: Selective N-Boc Protection

The final stage of the synthesis is the protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard and robust transformation in organic synthesis, typically achieved using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).

Trustworthiness of the Protocol:

The Boc protection of amines is a well-established and reliable reaction. The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially for less nucleophilic amines.[15] The mechanism involves the activation of Boc anhydride by DMAP to form a more reactive N-Boc-pyridinium species, which is then readily attacked by the amine.[16]

G cluster_2 DMAP-Catalyzed Boc Protection Mechanism DMAP DMAP Activated_Boc N-Boc-pyridinium Intermediate DMAP->Activated_Boc Boc2O (Boc)₂O Boc2O->Activated_Boc Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Boc->Tetrahedral_Intermediate Amine Octahydro-1H-pyrrolo[3,2-b]pyridine Amine->Tetrahedral_Intermediate Product Boc-protected Product Tetrahedral_Intermediate->Product DMAP_regen DMAP (regenerated) Tetrahedral_Intermediate->DMAP_regen

Caption: Mechanism of DMAP-catalyzed Boc protection.

Experimental Protocol: Boc Protection of Octahydro-1H-pyrrolo[3,2-b]pyridine

This protocol provides a reliable method for the Boc protection of the synthesized octahydropyrrolopyridine.

Materials:

  • Octahydro-1H-pyrrolo[3,2-b]pyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the crude or purified octahydro-1H-pyrrolo[3,2-b]pyridine in DCM or MeCN.

  • Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

  • Add di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents) to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution and then with brine to remove unreacted (Boc)₂O and DMAP.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting this compound can be purified by column chromatography if necessary.

ParameterValueReference
Reagent Di-tert-butyl dicarbonate (1.1-1.5 eq.)[15]
Catalyst DMAP (0.1-0.2 eq.)[15][17]
Solvent DCM or MeCN[15]
Temperature Room Temperature[17]
Reaction Time Several hours to overnight[17]
Typical Yield High to quantitative[18]

Conclusion

The synthesis of this compound is a multi-step process that relies on established and robust chemical transformations. By employing the Bartoli indole synthesis to construct the core 4-azaindole scaffold, followed by a thorough catalytic hydrogenation and a final, efficient Boc protection, researchers can reliably access this valuable building block. The protocols and mechanistic insights provided in this guide are intended to empower scientists in drug discovery and development to confidently incorporate this privileged scaffold into their synthetic campaigns, ultimately accelerating the discovery of new therapeutic agents.

References

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  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Dobbs, A. P., & Jones, K. (1997). A novel modification of the Bartoli indole synthesis. Tetrahedron Letters, 38(30), 5383-5386.
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  • BenchChem. (2025). Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies. BenchChem.
  • Zhou, Y.-G. (2012). Catalytic, Enantioselective Hydrogenation of Heteroaromatic Compounds. Topics in Current Chemistry, 311, 1-43.
  • Kuwano, R. (2008).
  • PubChem. (n.d.). rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo(3,2-b)pyridine-1-carboxylate. Retrieved January 10, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection (Boc2O + DMAP). Retrieved January 10, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved January 10, 2026, from [Link]

  • BenchChem. (2025).
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  • Zhang, Z., et al. (2019). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 141(37), 14574-14579.
  • Andersson, P. G. (Ed.). (2011). Modern reduction methods. John Wiley & Sons.
  • The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved January 10, 2026, from [Link]

  • Huang, Y.-N., et al. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645-4653.
  • Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918.
  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
  • Xiao, J., et al. (2020). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Chemistry – A European Journal, 26(62), 14099-14103.
  • Waser, M. (2012). Asymmetric Catalytic Hydrogenation of Heteroaromatics. Catalysis Science & Technology, 2(5), 881-893.
  • Glorius, F. (2014). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
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  • Török, B., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Green Chemistry, 13(11), 3054-3058.
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An In-depth Technical Guide to the Mechanism of Formation for Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Saturated Pyrrolo[3,2-b]pyridine Core

The octahydro-1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen, yielding tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, enhances its utility as a versatile building block in the synthesis of complex molecules. This guide provides an in-depth exploration of the primary synthetic route to this valuable compound, focusing on the mechanistic intricacies of its formation.

Synthetic Overview: The Path to Saturation

The most prevalent and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate[1][2]. This transformation involves the reduction of the fused aromatic system to its fully saturated counterpart.

The overall transformation can be represented as follows:

The choice of catalyst, solvent, and reaction conditions is critical to achieving high yield and stereoselectivity.

The Core Mechanism: A Stepwise Reduction

The catalytic hydrogenation of heteroaromatic systems is a complex process that occurs on the surface of a heterogeneous catalyst. The generally accepted framework for this transformation is the Horiuti-Polanyi mechanism, which involves the stepwise addition of hydrogen atoms to the unsaturated substrate.

The Catalyst: A Surface for Reaction

Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) and Platinum on carbon (Pt/C), are frequently employed for the hydrogenation of pyridine and fused N-heterocyclic systems[3]. These catalysts provide a high surface area upon which the reaction takes place. The catalytic cycle begins with the activation of molecular hydrogen on the platinum surface.

A Proposed Stepwise Mechanism

The hydrogenation of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a multi-step process. The precise sequence of bond saturation can be influenced by the reaction conditions, but a plausible pathway is outlined below. In fused heteroarenes, the heteroaromatic ring is often preferentially reduced[4][5].

Step 1: Adsorption and Initial Hydrogenation of the Pyridine Ring

The reaction commences with the adsorption of the pyrrolo[3,2-b]pyridine ring onto the platinum surface. The pyridine ring, being more electron-deficient than the Boc-protected pyrrole ring, is typically more susceptible to initial hydrogenation. A molecule of hydrogen, which has been dissociatively chemisorbed onto the platinum surface as two hydrogen atoms, is then added across one of the double bonds of the pyridine ring. This process is repeated, leading to a tetrahydropyrrolopyridine intermediate.

Step 2: Hydrogenation of the Pyrrole Ring

Following the saturation of the pyridine moiety, the pyrrole ring of the adsorbed intermediate undergoes hydrogenation. The addition of hydrogen atoms across the remaining double bond of the pyrrole ring completes the formation of the octahydro-1H-pyrrolo[3,2-b]pyridine core.

Step 3: Desorption

The final step involves the desorption of the fully saturated product, this compound, from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Stereochemical Considerations

The catalytic hydrogenation of fused ring systems generally proceeds with syn-stereoselectivity, meaning that the hydrogen atoms are added to the same face of the ring system. This results in the formation of a cis-fused ring junction. For this compound, this leads to a specific stereoisomer, although the potential for isomerization on the catalyst surface can sometimes lead to mixtures of diastereomers[3]. The stereochemical outcome is a critical aspect of the synthesis, particularly when the final product is intended for a specific biological target.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves several crucial functions in this synthesis[6]:

  • Modulation of Reactivity: The electron-withdrawing nature of the Boc group deactivates the pyrrole ring towards electrophilic attack, but more importantly in this context, it influences the electronic properties of the entire fused system.

  • Solubility: The bulky tert-butyl group enhances the solubility of the starting material and product in organic solvents commonly used for hydrogenation.

  • Stereodirection: The steric bulk of the Boc group can influence the mode of adsorption onto the catalyst surface, potentially directing the stereochemical outcome of the hydrogenation.

Experimental Protocol: A Practical Guide

The following protocol is a representative example for the synthesis of this compound.

Materials:

  • tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

  • Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C)

  • Ethanol or Acetic Acid (solvent)

  • Hydrogen gas (high pressure)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a high-pressure reaction vessel, dissolve tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate in the chosen solvent (e.g., ethanol).

  • Carefully add the platinum catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol%.

  • Seal the reaction vessel and connect it to a hydrogen source.

  • Purge the vessel with hydrogen gas several times to remove any residual air.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but can be higher).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by observing the uptake of hydrogen and by analytical techniques such as TLC or LC-MS.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation: Key Reaction Parameters

ParameterTypical RangeRationale
Catalyst PtO₂, 10% Pt/CHigh activity for hydrogenation of N-heterocycles.
Catalyst Loading 5-10 mol%Balances reaction rate with cost and ease of removal.
Solvent Ethanol, Acetic AcidGood solubility for substrate; acetic acid can activate the pyridine ring.
Hydrogen Pressure 50-100 psiHigher pressure increases the concentration of dissolved hydrogen, accelerating the reaction.
Temperature 25-50 °CMild conditions are often sufficient; higher temperatures can lead to over-reduction or side reactions.
Reaction Time 12-48 hoursDependent on substrate, catalyst, pressure, and temperature.
Yield >90% (typical)Generally a high-yielding reaction with proper optimization.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification dissolve Dissolve Starting Material add_catalyst Add Catalyst dissolve->add_catalyst pressurize Pressurize with H₂ add_catalyst->pressurize stir Stir and Monitor pressurize->stir filter Filter Catalyst stir->filter concentrate Concentrate filter->concentrate purify Purify concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Mechanistic Cycle

mechanistic_cycle cluster_cycle Catalytic Cycle catalyst Pt Surface adsorption 1. Adsorption of Substrate catalyst->adsorption h2_activation 2. H₂ Activation catalyst->h2_activation h_addition1 3. Stepwise H Addition (Pyridine Ring) adsorption->h_addition1 h_addition2 4. Stepwise H Addition (Pyrrole Ring) h_addition1->h_addition2 desorption 5. Desorption of Product h_addition2->desorption desorption->catalyst product Product desorption->product substrate Starting Material substrate->adsorption h2 H₂ h2->h2_activation

Caption: Proposed mechanistic cycle for the catalytic hydrogenation on a platinum surface.

References

  • Zhang, Z., et al. (2020). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2021). Catalytic Hydrogenation. Retrieved from [Link]

  • Wang, D., et al. (2018). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

The Untapped Potential of the Octahydropyrrolo[3,2-b]pyridine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel molecular scaffolds that can unlock new therapeutic avenues is a perpetual endeavor in medicinal chemistry. The octahydropyrrolopyridine core, a class of bicyclic heteroaromatics, represents a promising frontier in this exploration. While specific research on tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is nascent, the broader family of its isomers has demonstrated significant potential across a spectrum of therapeutic targets. This technical guide provides a comprehensive overview of the octahydropyrrolopyridine scaffold, extrapolating from existing research on related isomers to illuminate the potential applications of the [3,2-b] variant. We will delve into established synthetic strategies, explore promising biological activities, and present detailed experimental protocols to empower researchers in their drug discovery efforts.

Introduction: The Allure of the Fused Pyrrolopyridine Nucleus

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring. Their structural rigidity and the presence of multiple nitrogen atoms for hydrogen bonding and other molecular interactions make them privileged scaffolds in medicinal chemistry. The fully saturated octahydro derivatives, such as this compound, offer a three-dimensional architecture that can be exploited for highly specific and potent interactions with biological targets.

While direct biological activity for this compound has not been extensively reported, its structural congeners have been investigated as inhibitors of a range of enzymes and receptors, highlighting the therapeutic promise of this chemical class.[1]

Potential Therapeutic Applications: A Landscape of Possibilities

The versatility of the pyrrolopyridine core is evident in the diverse biological activities reported for its derivatives. The following sections explore key therapeutic areas where the octahydropyrrolo[3,2-b]pyridine scaffold could make a significant impact.

Metabolic Disorders: Targeting DPP-4 for Diabetes Management

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[2] They function by preventing the degradation of incretin hormones, which in turn increases insulin secretion and reduces glucagon levels in a glucose-dependent manner.[2] The octahydropyrrolopyridine scaffold is being actively explored for the development of novel DPP-4 inhibitors.[2] The pyrrolidine moiety in related compounds has shown high potency, suggesting that the octahydropyrrolo[3,2-b]pyridine core could serve as a valuable template for designing new antidiabetic agents.[2]

Signaling Pathway: DPP-4 Inhibition

DPP4_Inhibition Food Intake Food Intake Active Incretins (GLP-1, GIP) Active Incretins (GLP-1, GIP) Food Intake->Active Incretins (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Active Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Pancreas Pancreas Active Incretins (GLP-1, GIP)->Pancreas Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Increased Insulin Secretion Increased Insulin Secretion Pancreas->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreas->Decreased Glucagon Secretion Lowered Blood Glucose Lowered Blood Glucose Increased Insulin Secretion->Lowered Blood Glucose Decreased Glucagon Secretion->Lowered Blood Glucose Octahydropyrrolopyridine Derivative Octahydropyrrolopyridine Derivative Octahydropyrrolopyridine Derivative->DPP-4 Enzyme Inhibits

Caption: Mechanism of action of DPP-4 inhibitors.[2]

Oncology: A Scaffold for Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] Octahydropyrrolopyridine derivatives have shown promise as inhibitors of various protein kinases by mimicking the purine ring of ATP and fitting into the ATP-binding pocket.[2] Notably, this scaffold has been utilized in the development of selective inhibitors for Fibroblast Growth Factor Receptor 3 (FGFR3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both implicated in tumor growth and angiogenesis.[2]

Furthermore, derivatives of the related pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R), which is overexpressed in several cancers, including ovarian, prostate, and breast cancer.[3] Some of these compounds exhibited significant antiproliferative activity against various cancer cell lines.[3] The pyrrolo[3,2-c]pyridine scaffold has also been employed to design potent anticancer agents that act as colchicine-binding site inhibitors, disrupting microtubule dynamics.[4]

Another avenue of exploration is the inhibition of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis that is upregulated in many cancers. A novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative has been identified as a promising and orally available ACC1 inhibitor.[5]

Inflammatory and Neurological Disorders

The pyrrolopyridine nucleus is also a promising scaffold for targeting diseases of the central nervous system and inflammatory conditions.

  • Phosphodiesterase 4B (PDE4B) Inhibition: PDE4B is an enzyme that regulates intracellular levels of cAMP and is a target for treating inflammatory and CNS diseases.[6] Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been developed as selective and potent PDE4B inhibitors, demonstrating significant inhibition of TNF-α release from macrophages.[6] While an N-methylated pyrrolo[3,2-b]pyridine analog was found to be inactive in one study, this does not preclude the potential for other derivatives of this scaffold to exhibit PDE4B inhibitory activity.[6]

  • Orexin-2 Receptor Antagonism: Orexin signaling in the brain is involved in promoting wakefulness, and its inhibition can be a therapeutic strategy for insomnia. The octahydropyrrolopyridine scaffold has been investigated for the development of orexin-2 receptor antagonists.[2]

  • Anticholinergic and Antihistaminic Activity: Perhydropyrrolo[3,4-c]pyridine derivatives have been synthesized and evaluated for their anticholinergic, ganglionic blocking, and antihistaminic properties.[7]

Synthetic Strategies and Methodologies

General Synthetic Workflow

A general workflow for the synthesis and evaluation of novel drug candidates based on the octahydropyrrolopyridine scaffold is depicted below.

Workflow for Synthesis and Evaluation

synthesis_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Core Synthesis Core Synthesis Starting Materials->Core Synthesis Functionalization Functionalization Core Synthesis->Functionalization Purification & Characterization Purification & Characterization Functionalization->Purification & Characterization In vitro Assays In vitro Assays Purification & Characterization->In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays ADME/Tox Profiling ADME/Tox Profiling Cell-based Assays->ADME/Tox Profiling In vivo Studies In vivo Studies ADME/Tox Profiling->In vivo Studies

Caption: A generalized workflow for the synthesis and biological evaluation of octahydropyrrolopyridine derivatives.[1]

Representative Synthetic Protocol: Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives

The following protocol for the synthesis of the related octahydropyrrolo[3,4-c]pyrrole core can be adapted as a starting point for the synthesis of the [3,2-b] isomer.[2]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a substituted maleimide (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, xylene) under an inert atmosphere (e.g., nitrogen, argon), add the azomethine ylide precursor (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel.

Note: The choice of starting materials and reaction conditions will need to be optimized for the synthesis of the octahydropyrrolo[3,2-b]pyridine scaffold.

Synthesis of Pyrrolo[2,3-b]pyridine-2-carboxamides

A reported synthesis of pyrrolo[2,3-b]pyridine-2-carboxamides, which are potent PDE4B inhibitors, involves the following key steps:[6]

  • N-Arylation: Copper-catalyzed N-arylation of the pyrrolopyridine core with an appropriate arylboronic acid.

  • Ester Hydrolysis: Saponification of the ester group to the corresponding carboxylic acid.

  • Amide Coupling: Coupling of the carboxylic acid with a desired amine using a suitable coupling agent (e.g., T3P) to yield the final carboxamide derivatives.[6]

Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its development as a drug candidate. While experimental data for this specific isomer is limited, computational predictions and experimental protocols for determining key parameters are available.[1]

PropertyPredicted/Typical Value
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
XLogP31.06
Boiling Point313.8 ± 15.0 °C
Flash Point143.6 ± 20.4 °C

Table 1: Predicted Physicochemical Properties of tert-Butyl Octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (a related isomer).[8]

Experimental Determination of Physicochemical Properties

Melting Point Determination (Mel-Temp Apparatus):

  • Sample Preparation: A small amount of the powdered sample is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is inserted into the heating block of the Mel-Temp apparatus, and a thermometer is placed in its designated well.

  • Heating: The apparatus is turned on, and the heating rate is controlled. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more careful determination.

  • Observation and Recording: The sample is observed through a magnifying lens, and the temperatures at the onset and completion of melting are recorded.[1]

Partition Coefficient (LogP) Determination (Shake-Flask Method):

  • Phase Preparation: Octanol and water are mutually saturated by stirring together for a prolonged period and then allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[1]

Conclusion and Future Directions

The this compound scaffold, while currently under-explored, holds significant promise for the development of novel therapeutics. By leveraging the extensive research on its structural isomers, medicinal chemists can rationally design and synthesize new derivatives targeting a wide range of diseases, including metabolic disorders, cancer, and inflammatory and neurological conditions. The synthetic methodologies and biological evaluation frameworks outlined in this guide provide a solid foundation for initiating drug discovery programs centered on this versatile and promising chemical scaffold. Further investigation into the synthesis and biological activity of the [3,2-b] isomer is warranted to fully unlock its therapeutic potential.

References

  • BenchChem. (n.d.). Applications of Octahydropyrrolopyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of this compound.
  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2543-2554. Retrieved from [Link]

  • Njar, V. C. O., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1275-1281. Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1389-1399. Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 11(4), 104. Retrieved from [Link]

  • Altomare, C., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco, 45(5), 489-497. Retrieved from [Link]

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The Strategic deployment of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Medicinal Chemists

The quest for novel therapeutic agents is an intricate dance of molecular design and synthetic innovation. At the heart of this endeavor lies the strategic use of heterocyclic building blocks, molecular frameworks that bestow unique three-dimensional geometries and physicochemical properties upon drug candidates. Among these, tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has emerged as a pivotal scaffold, offering a rigid bicyclic structure that is increasingly sought after in the design of targeted therapies. This guide provides a comprehensive overview of this valuable building block, from its synthesis to its application, grounded in field-proven insights for the discerning researcher.

The Architectural Advantage: Understanding the Core

The octahydropyrrolo[3,2-b]pyridine core is a saturated bicyclic amine, a fusion of a pyrrolidine and a piperidine ring. This structure imparts a defined conformational rigidity, a desirable trait in drug design as it can lead to higher binding affinity and selectivity for a biological target. The presence of two nitrogen atoms at strategic positions offers multiple points for functionalization, allowing for the fine-tuning of a molecule's properties to optimize its pharmacokinetic and pharmacodynamic profile.

The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms serves a dual purpose. It modulates the nucleophilicity and basicity of the nitrogen it protects, preventing unwanted side reactions during synthetic sequences. Furthermore, its lability under acidic conditions provides a straightforward deprotection strategy, enabling the subsequent elaboration of the molecule.

Below is a summary of the key physicochemical properties of the title compound:

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Appearance Solid, semi-solid, or liquid
Storage Temperature 2-8°C, under inert atmosphere

The Synthetic Blueprint: Crafting the Core

The synthesis of this compound is a multi-step process that hinges on the construction of the initial aromatic pyrrolopyridine core, followed by its complete saturation. While various methods exist for the synthesis of pyrrolopyridines, a common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

A crucial and often challenging step is the stereoselective hydrogenation of the bicyclic aromatic precursor to the desired octahydro- derivative. This transformation is typically achieved through catalytic hydrogenation under pressure, employing a range of catalysts and solvent systems to control the stereochemical outcome.

Illustrative Synthetic Workflow

The following diagram outlines a general, logical workflow for the synthesis, starting from a suitable pyridine precursor.

G A Functionalized Pyridine Precursor B Construction of the Pyrrole Ring (e.g., Fischer Indole Synthesis variant) A->B C 1H-Pyrrolo[3,2-b]pyridine Core B->C D Boc Protection of Pyrrole Nitrogen C->D E tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate D->E F Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Rh₂O₃) E->F G This compound F->G

Caption: A generalized synthetic workflow for the target building block.

Detailed Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative, field-proven methodology for the hydrogenation of a Boc-protected pyrrolopyridine. The choice of catalyst, solvent, pressure, and temperature are critical variables that may require optimization based on the specific substrate and desired stereoisomer.

Materials:

  • tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

  • Palladium on carbon (10 wt. %)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Vessel: To the vessel, add tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1.0 eq) and ethanol to dissolve the substrate completely.

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol % relative to the substrate) to the solution.

  • Sealing and Purging: Seal the vessel and purge the headspace with hydrogen gas several times to remove any residual air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin agitation and heat the reaction mixture to a set temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by a suitable technique such as TLC, LC-MS, or ¹H NMR. The reaction is complete when the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.

Application in Drug Discovery: A Scaffold for Innovation

The rigid, three-dimensional structure of the octahydropyrrolo[3,2-b]pyridine core makes it an attractive scaffold for targeting a variety of biological macromolecules, particularly enzymes such as kinases. The defined spatial orientation of substituents allows for precise interactions with the amino acid residues in an active site, leading to potent and selective inhibition.

Case Study: Kinase Inhibitors

Derivatives of the octahydropyrrolo[3,2-b]pyridine core have been investigated as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. For instance, the scaffold can be elaborated to present pharmacophoric features that mimic the hinge-binding motifs of ATP, the natural substrate for kinases.

Recent research has highlighted the potential of octahydropyrrolo[3,2-b]pyridin derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3), a target implicated in various cancers.[1] The rigid core allows for the optimal positioning of substituents to exploit specific pockets within the ATP-binding site of FGFR3, leading to high affinity and selectivity over other kinases, such as VEGFR2, thereby potentially reducing off-target side effects.[1]

The general logic for incorporating the building block into a kinase inhibitor is depicted below:

G A tert-Butyl octahydro-1H- pyrrolo[3,2-b]pyridine-1-carboxylate B Boc Deprotection (e.g., TFA, HCl) A->B C Octahydro-1H-pyrrolo[3,2-b]pyridine B->C D Coupling with a Pharmacophoric Fragment (e.g., Amide coupling, Suzuki coupling) C->D E Functionalized Core D->E F Further Elaboration (Introduction of additional pharmacophoric groups) E->F G Final Kinase Inhibitor Candidate F->G

Caption: A logical workflow for the elaboration of the core into a kinase inhibitor.

Conclusion: A Versatile Tool for the Medicinal Chemist

In the landscape of modern drug discovery, the selection of the right molecular building blocks is paramount to success. This compound represents a powerful and versatile tool in the medicinal chemist's arsenal. Its inherent structural rigidity, coupled with the potential for multi-point functionalization, provides a robust platform for the design of novel therapeutics with enhanced potency and selectivity. As our understanding of disease biology deepens, the strategic deployment of such sophisticated heterocyclic cores will undoubtedly continue to drive the discovery of the next generation of medicines.

References

  • PubChem. tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Available at: [Link].

  • Wang, X., et al. (2023). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry, 124(2), 221-238. Available at: [Link].

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(14), 3047-3060. Available at: [Link].

  • Reddy, G. P., & Bandichhor, R. (2012). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Organic Chemistry International, 2012, 589231. Available at: [Link].

  • Google Patents. (2015). CN104402879A - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof.
  • Google Patents. (2024). US20240109885A1 - 2,3-dihydro-1h-pyrrolo[3,2-b]pyridine derivative, preparation method therefor, and application thereof.

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Introduction: The Octahydropyrrolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Octahydropyrrolopyridine Derivatives

The octahydropyrrolopyridine core, a bicyclic system featuring a fused pyrrole and pyridine ring, represents a "privileged scaffold" in modern drug discovery.[1][2] This structural motif is prevalent in a variety of natural products and synthetic molecules, granting access to a diverse chemical space and a wide array of pharmacological activities.[2] The inherent conformational rigidity and three-dimensional character of the octahydropyrrolopyridine system allow for precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, analgesic, antiviral, antidiabetic, and antimicrobial properties.[2][3][4] This guide provides an in-depth exploration of the key biological activities of octahydropyrrolopyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Anticancer Activity: Targeting Key Signaling Cascades

One of the most extensively investigated therapeutic areas for octahydropyrrolopyridine derivatives is oncology.[1][5] Their cytotoxic effects are often attributed to the modulation of critical pathways that govern cell growth, proliferation, and programmed cell death (apoptosis).[5]

Mechanism of Action: Inhibition of PIM-1 Kinase

A primary mechanism through which certain octahydropyrrolopyridine derivatives exert their anticancer effects is the inhibition of protein kinases, such as PIM-1 kinase.[5] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival by phosphorylating and inactivating pro-apoptotic proteins.[5]

A key substrate of PIM-1 is the Bcl-2-associated death promoter (BAD). When phosphorylated by PIM-1, BAD is sequestered in the cytoplasm and is unable to promote apoptosis. By inhibiting PIM-1, octahydropyrrolopyridine derivatives prevent the phosphorylation of BAD. This allows dephosphorylated BAD to bind to and inhibit the anti-apoptotic protein Bcl-2. The inhibition of Bcl-2 leads to the activation of pro-apoptotic proteins like Bax, which results in mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[5]

PIM1_Pathway cluster_Apoptosis Apoptotic Cascade Inhibitor Octahydropyrrolopyridine Derivative PIM1 PIM-1 Kinase Inhibitor->PIM1 BAD_P Phosphorylated BAD (Inactive) PIM1->BAD_P Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) BAD_P->Bcl2 Cannot Inhibit BAD BAD (Active) BAD->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: PIM-1 kinase inhibition by an octahydropyrrolopyridine derivative.

Quantitative Biological Data: Cytotoxicity

The cytotoxic activity of octahydropyrrolopyridine derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazineL1210 (Leukemia)0.25 - 5.3[6]
7-amino-tetrahydropyrrolo[4,3,2-de]quinolineOvarian CancerModerate[1]
3,5-bis(benzylidene)-piperidin-4-one N-oxideBreast CancerLimited[1]
Thieno[2,3-b]pyridinesHCT-116 (Colon)Active[7]
Thieno[2,3-b]pyridinesHepG-2 (Liver)Active[7]

Note: "Moderate," "Limited," and "Active" are qualitative descriptors from the source literature where specific IC50 values were not provided.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality Behind Experimental Choices:

  • Principle: This protocol is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells. This reduction yields purple formazan crystals, the amount of which is directly proportional to the number of viable cells.

  • Self-Validation: The protocol includes untreated control cells (representing 100% viability) and a vehicle control (e.g., DMSO) to ensure that the solvent used to dissolve the compounds does not have a cytotoxic effect on its own. A dose-response curve is generated to validate the compound's effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the octahydropyrrolopyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot the dose-response curves and determine the IC50 values using appropriate software.[5]

MTT_Workflow start Start step1 1. Cell Seeding (96-well plate) start->step1 step2 2. Compound Treatment (Serial Dilutions) step1->step2 step3 3. Incubation (48-72 hours) step2->step3 step4 4. MTT Reagent Addition (3-4 hours incubation) step3->step4 step5 5. Formazan Solubilization (DMSO or SDS) step4->step5 step6 6. Absorbance Reading (~570 nm) step5->step6 step7 7. Data Analysis (IC50 Calculation) step6->step7 end_node End step7->end_node

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Broad-Spectrum Biological Activities

Beyond their anticancer potential, various isomers and derivatives of the pyrrolopyridine scaffold exhibit a wide range of other pharmacological properties.

  • Neurological and Immunomodulatory Effects: Derivatives of pyrrolo[3,4-c]pyridine have been extensively studied as analgesic and sedative agents.[2][3][4] These compounds show potential for treating diseases of the nervous and immune systems.[2][3] Some N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines have been evaluated for their anticholinergic and ganglionic blocking activity.[8]

  • Antiviral and Antimicrobial Activity: The pyrrolopyridine scaffold is present in antiviral compounds, and certain derivatives have been investigated for activity against viruses like HIV and RSV.[1][2] Additionally, the growing problem of bacterial resistance has spurred research into these compounds as potential new antibacterial agents.[4]

  • Antidiabetic Properties: Certain 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to increase insulin sensitivity, indicating potential applications in the treatment of diabetes.[2]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For pyridine-based heterocycles, including octahydropyrrolopyridines, certain structural modifications have been found to significantly influence their potency.

  • Enhancing Groups: The presence and specific placement of groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) often enhance antiproliferative activity.[9][10] These groups can participate in key hydrogen bonding or electrostatic interactions within the target's binding site.

  • Detrimental Groups: Conversely, the introduction of halogen atoms or other bulky substituents can lead to lower biological activity.[9][10] This may be due to steric hindrance, which prevents the molecule from adopting the optimal conformation for binding to its target.

SAR_Diagram cluster_Favorable Favorable Substitutions (↑ Activity) cluster_Unfavorable Unfavorable Substitutions (↓ Activity) main fav1 -OH fav2 -OMe fav3 -NH2 fav4 -C=O unfav1 Halogens (F, Cl, Br) unfav2 Bulky Groups main_R1 main_R1->fav1 main_R1->fav2 main_R1->fav3 main_R1->fav4 main_R2 main_R2->unfav1 main_R2->unfav2

Caption: General structure-activity relationships for pyridine-based scaffolds.

Conclusion and Future Directions

The octahydropyrrolopyridine scaffold and its derivatives are a highly promising class of compounds with significant potential for the development of novel therapeutics.[5] Their demonstrated ability to induce cytotoxicity in cancer cell lines, largely through the inhibition of key signaling molecules like PIM-1 kinase, makes them attractive candidates for further oncological research.[5] The broad spectrum of other reported activities, including neurological, antimicrobial, and antidiabetic effects, underscores the versatility of this chemical core.

Future work should focus on elucidating the precise molecular targets for activities outside of oncology and on optimizing structures to enhance potency, selectivity, and pharmacokinetic properties. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to unlock the full therapeutic potential of this important chemical scaffold.

References

  • The Octahydropyrrolopyridine Core: A Scaffold of Significant Biological Interest in Drug Discovery. (n.d.). Benchchem.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link]. Retrieved January 10, 2026, from

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
  • An In-depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine Derivatives. (n.d.). Benchchem.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2025).
  • Altomare, C., Carotti, A., Casini, G., Cellamare, S., Ferappi, M., Brigiani, G. S., & Persichella, M. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Farmaco, 45(5), 489-497.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC.
  • A review: Biological activities of novel cyanopyridine derivatives. (2023). PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.).
  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (n.d.). Banaras Hindu University, Varanasi, India.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). NIH.
  • Synthesis and antiproliferative evaluation of 7-aminosubstituted pyrroloiminoquinone derivatives. (2000). PubMed.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central.

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The Strategic Synthesis and Application of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fused Pyrrolopyridine Scaffold

The octahydropyrrolo[3,2-b]pyridine core is a saturated heterocyclic scaffold of significant interest in modern medicinal chemistry. As a conformationally restricted diamine, it serves as a valuable building block for creating molecules with precise three-dimensional architectures, a key attribute for achieving high-affinity and selective interactions with biological targets. Its parent aromatic system, 4-azaindole, is a well-established bioisostere for indole and purine moieties, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The saturation of this aromatic system to the octahydro- form provides access to novel chemical space, introducing sp³-rich character that can improve physicochemical properties such as solubility and metabolic stability, while offering stereochemical diversity.[1]

This technical guide provides an in-depth review of the synthesis, characterization, and potential applications of a key intermediate, tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. We will explore the strategic rationale behind the synthetic pathway, from the construction of the aromatic precursor to its stereoselective reduction, and discuss its utility as a versatile scaffold in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring its purity and identity.

PropertyValueSource
CAS Number 1211586-14-9[4]
Molecular Formula C₁₂H₂₂N₂O₂[5]
Molecular Weight 226.32 g/mol [5]
Appearance Solid, semi-solid, or liquid[5]
Storage Temperature 2-8°C, inert atmosphere[5]
Predicted XlogP3 1.4[6]
Predicted Boiling Point 313.8 ± 15.0 °C[7]
Predicted Density 1.052 ± 0.06 g/cm³[7]

Spectroscopic Characterization (Predicted)

While extensive peer-reviewed experimental spectra for the title compound are not widely published, data is available from commercial suppliers and can be predicted with high accuracy based on established principles.[4] A detailed analysis of the expected NMR spectra is crucial for reaction monitoring and final product confirmation.

¹H NMR (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to be complex due to the number of aliphatic protons and potential for multiple stereoisomers. Key diagnostic signals would include:

  • ~1.47 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

  • Broad signals between 1.5-3.8 ppm (multiplets, 13H): These signals correspond to the thirteen protons on the fused ring system. The complexity arises from diastereotopicity and overlapping signals. 2D NMR techniques such as COSY and HSQC would be essential for definitive assignment.

¹³C NMR (Predicted, 125 MHz, CDCl₃):

  • ~155 ppm: The carbonyl carbon of the Boc group.

  • ~80 ppm: The quaternary carbon of the tert-butyl group.

  • ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.

  • A series of signals in the aliphatic region (~20-60 ppm): Corresponding to the seven carbon atoms of the octahydropyrrolopyridine core.

Strategic Synthesis Pathway

The synthesis of this compound is most logically approached via a three-stage sequence: construction of the aromatic 4-azaindole core, protection of the pyrrole nitrogen, and finally, reduction of the bicyclic aromatic system.

Synthetic_Workflow A Pyridine Precursors B 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) A->B Fischer Indole Synthesis C tert-Butyl 1H-Pyrrolo[3,2-b]pyridine- 1-carboxylate B->C Boc Protection (Boc)₂O, Base D tert-Butyl octahydro-1H-pyrrolo[3,2-b] pyridine-1-carboxylate C->D Catalytic Hydrogenation

Figure 1: Overall synthetic workflow.
Stage 1: Synthesis of the 4-Azaindole Core

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is the foundational aromatic precursor. While numerous methods exist for its synthesis, the Fischer indole synthesis is a classic and effective approach, particularly when starting with suitably substituted pyridine hydrazines.[8] This method involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone, followed by cyclization and aromatization. The choice of an electron-donating group on the starting pyridylhydrazine can significantly improve reaction efficiency.[8]

Stage 2: N-Boc Protection of 4-Azaindole

The pyrrolic nitrogen of the 4-azaindole core is nucleophilic and can interfere with subsequent reactions, particularly the catalytic hydrogenation of the pyridine ring. Therefore, its protection is a critical step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[9]

The protection is typically achieved by reacting 4-azaindole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[6] 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.[9] The causality here is the nucleophilic attack of the pyrrole nitrogen on a carbonyl carbon of (Boc)₂O, followed by the collapse of the intermediate and loss of tert-butanol and carbon dioxide.

Figure 2: Mechanism of Boc protection.

Representative Experimental Protocol: Boc Protection

  • To a solution of 4-azaindole (1.0 eq) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).[9]

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

Stage 3: Catalytic Hydrogenation to the Octahydro- Core

The final and most critical transformation is the complete reduction of the bicyclic aromatic system. Catalytic hydrogenation is the method of choice for this transformation, as it typically proceeds with high efficiency and can offer stereocontrol.[10]

Causality Behind Experimental Choices:

  • Catalyst: The choice of catalyst is crucial. Palladium on carbon (Pd/C) is effective for the reduction of many nitrogen-containing heterocycles.[11] Platinum(IV) oxide (PtO₂, Adam's catalyst) is often more effective for the hydrogenation of pyridine rings, which are more resistant to reduction than pyrrole rings. Rhodium on carbon (Rh/C) can also be employed, sometimes offering different stereoselectivity. The reaction is believed to proceed via the Horiuti-Polanyi mechanism, involving the dissociative chemisorption of hydrogen on the catalyst surface, followed by the stepwise addition of hydrogen atoms to the adsorbed substrate.

  • Solvent and Acidity: The reaction is often performed in acidic media (e.g., acetic acid or with the addition of HCl). Protonation of the pyridine nitrogen increases the ring's susceptibility to reduction.

  • Pressure and Temperature: Elevated hydrogen pressure (e.g., 50-100 psi) and temperature may be required to achieve complete saturation of the electron-deficient pyridine ring.

Stereoselectivity: The hydrogenation of the fused bicyclic system will generate multiple new stereocenters. The reaction typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the molecule as it adsorbs onto the catalyst surface.[10] The presence of the bulky Boc group is expected to direct the hydrogen addition to the opposite face, potentially leading to a high degree of diastereoselectivity.[11] The initial reduction of one ring can create a stereocenter that directs the subsequent reduction of the second ring.[10]

Hydrogenation_Mechanism cluster_catalyst Catalyst Surface (e.g., Pd/C) H2 H₂ H_ads H H (Adsorbed H atoms) H2->H_ads Dissociative Adsorption Substrate_ads Adsorbed Pyrrolopyridine Intermediate Half-Hydrogenated Intermediate Substrate_ads->Intermediate + H Product Desorbed Octahydropyrrolopyridine Intermediate->Product + H Product_unbound Final Product Product->Product_unbound Desorption Substrate_unbound Boc-Protected Pyrrolopyridine Substrate_unbound->Substrate_ads Adsorption

Sources

An In-depth Technical Guide to the Safe Handling of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Heterocyclic Building Block in Modern Drug Discovery

Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a saturated bicyclic diamine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, is a vital heterocyclic building block in contemporary medicinal chemistry and pharmaceutical development. Its rigid, three-dimensional scaffold is a sought-after motif in the design of novel therapeutic agents, particularly in the development of kinase inhibitors and other complex molecular architectures. The Boc protecting group offers the strategic advantage of masking one of the nitrogen atoms, allowing for selective functionalization at other positions of the molecule. This guide provides a comprehensive overview of the safety, handling, and reactivity of this compound, designed for researchers, chemists, and drug development professionals who work with this and structurally related molecules.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a chemical is the first step in ensuring its safe handling and appropriate use in experimental design.

PropertyValueSource
Chemical Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
CAS Number 1211586-14-9
Appearance Solid, semi-solid, or liquid[1]
Storage Temperature 2-8°C, in an inert atmosphere and protected from light[1]

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively documented, the available safety data sheets (SDS) for this compound and its isomers allow for a harmonized hazard classification under the Globally Harmonized System (GHS). It is imperative to handle this compound with the understanding that its toxicological properties have not been fully investigated.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

(Sources: Sigma-Aldrich, AK Scientific, Inc. Safety Data Sheets)

Due to the lack of comprehensive toxicological studies, this compound is for research and development use only and must be handled by technically qualified individuals. It is not intended for use in food, drugs, cosmetics, or as a biocide or pesticide.

Chemical Stability and Reactivity: The "Why" Behind the Handling Protocols

The chemical behavior of this compound is largely dictated by the Boc-protecting group, which is intentionally designed to be stable under certain conditions and labile under others. Understanding this duality is key to its successful and safe application in synthesis.

Incompatibilities
  • Strong Acids: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid.[2][3] This reaction is fundamental to its use as a protecting group but also represents a significant incompatibility. The cleavage mechanism proceeds via protonation of the carbonyl oxygen, followed by fragmentation to the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutylene gas.[2][4] Accidental contact with strong acids will result in the uncontrolled deprotection of the molecule, leading to gas evolution and potential pressure buildup in a closed container.

  • Strong Oxidizing Agents: As with most organic compounds, this molecule is incompatible with strong oxidizing agents. Such mixtures can lead to vigorous, exothermic reactions, the products of which may be toxic or flammable.

  • Heat: While generally stable at ambient temperatures, tert-butyl carbamates can undergo thermal decomposition at elevated temperatures (e.g., >170°C).[5][6] The primary decomposition products are the corresponding amine, carbon dioxide, and isobutylene.[5] This underscores the importance of adhering to recommended storage temperatures and avoiding localized heating during handling and reactions unless part of a controlled synthetic procedure.

The diagram below illustrates the acid-lability of the Boc-protecting group, a key reactivity consideration.

G cluster_0 Boc-Protected Amine cluster_1 Acid-Catalyzed Deprotection cluster_2 Products BocAmine R₂N-Boc Protonation Protonation (e.g., TFA, HCl) BocAmine->Protonation + H⁺ Fragmentation Fragmentation Protonation->Fragmentation FreeAmine R₂NH₂⁺ (Free Amine Salt) Fragmentation->FreeAmine CO2 CO₂ (Carbon Dioxide) Fragmentation->CO2 Isobutylene Isobutylene Fragmentation->Isobutylene

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling protocols must be followed to minimize exposure and ensure the safety of laboratory personnel.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood. This is critical to prevent inhalation of any dust or vapors, which may cause respiratory irritation.

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact, which can cause serious irritation.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times. Gloves should be inspected for any signs of degradation or puncture before use and disposed of properly after handling the compound.

  • Skin and Body Protection: A laboratory coat must be worn to prevent skin contact. For larger quantities or when there is a significant risk of splashing, additional protective clothing, such as an apron or chemical-resistant suit, may be necessary.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required.

Step-by-Step Laboratory Workflow: An Analytical Protocol Example

To provide context for the practical application of these safety measures, the following section details a typical workflow for preparing an analytical sample for High-Performance Liquid Chromatography (HPLC), a common procedure for assessing the purity of research chemicals.

G cluster_0 Preparation (in Chemical Fume Hood) cluster_1 Analysis cluster_2 Cleanup Start Don appropriate PPE (Lab coat, gloves, safety goggles) Weigh Accurately weigh ~10 mg of the compound on an analytical balance. Start->Weigh Dissolve Dissolve in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of 1 mg/mL. Weigh->Dissolve Filter Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Dissolve->Filter Inject Inject the sample into the HPLC system. Filter->Inject Analyze Analyze the chromatogram for purity and presence of any impurities. Inject->Analyze DisposeWaste Dispose of all contaminated materials (vials, filters, gloves) in the appropriate hazardous waste container. Analyze->DisposeWaste Clean Clean the work area thoroughly. DisposeWaste->Clean End Remove PPE and wash hands. Clean->End

Caption: Workflow for preparing an analytical sample for HPLC.

Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle and are essential for maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature is between 2°C and 8°C.[1]

  • Keep the compound away from incompatible materials, particularly strong acids and oxidizing agents.

  • Store in a dark place, as some organic molecules can be light-sensitive.[1]

Disposal
  • This compound and any contaminated materials must be disposed of as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Do not dispose of this chemical down the drain or in general waste streams. All waste must be collected by a licensed professional waste disposal service.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

  • Spills: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a suitable container for hazardous waste disposal.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. Its utility, however, is matched by its potential hazards. A thorough understanding of its chemical reactivity, coupled with strict adherence to the safety protocols outlined in this guide, is paramount for its safe and effective use in the laboratory. By integrating these principles of chemical hygiene and risk assessment into all experimental workflows, researchers can mitigate the risks and harness the full synthetic potential of this important heterocyclic building block.

References

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]

  • Saunders, J. H., & Slocombe, R. J. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542. Retrieved from [Link]

  • Kairiss, N. J., & Ziolkowski, F. (1980). The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. Australian Journal of Chemistry, 33(3), 481-490.
  • Wikipedia. (2023, December 27). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
  • Capot Chemical. (n.d.). MSDS of tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Osberger, T. J., & White, M. C. (2014). N-Boc amines to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation. Journal of the American Chemical Society, 136(31), 11176-11181. Retrieved from [Link]

  • PubChem. (n.d.). (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. National Center for Biotechnology Information. Retrieved from a source providing the PubChem entry.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Reddy, G. P., & Bandichhor, R. (2012). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. International Journal of Organic Chemistry, 2, 265-270.
  • ResearchGate. (2025, August 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Slanina, T., & Hidasová, D. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. Retrieved from [Link]

  • Chen, J., Liao, Y., Zhao, Y., Wang, L., Lu, G., & Zhao, T. (1996). Quantitative structure-activity relationships and mixture toxicity studies of heterocyclic nitrogen compounds. Bulletin of environmental contamination and toxicology, 57(1), 77–83. Retrieved from [Link]

  • Lee, K., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & medicinal chemistry, 27(12), 2537–2550. Retrieved from [Link]

  • Zhang, X., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 8(6), 668–672. Retrieved from [Link]

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Methodological & Application

Synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with the regioselective Boc-protection of the pyrrole nitrogen of 1H-pyrrolo[3,2-b]pyridine, followed by the complete catalytic hydrogenation of the bicyclic aromatic system. This document provides a robust, step-by-step protocol, explains the causality behind experimental choices, and offers insights into the characterization and potential applications of this versatile scaffold.

Introduction

The octahydro-1H-pyrrolo[3,2-b]pyridine core represents a conformationally constrained diamine scaffold that is of significant interest in the development of novel therapeutics. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive component for designing ligands with high affinity and selectivity for various biological targets. The tert-butoxycarbonyl (Boc) protected derivative, in particular, is a key intermediate, enabling further synthetic elaborations. While structurally related isomers have found applications, the synthesis of the [3,2-b] isomer presents unique challenges, primarily in the complete reduction of the heteroaromatic precursor. This guide aims to provide a reliable protocol for its preparation, empowering researchers in their drug discovery endeavors.

Overall Synthetic Scheme

The synthesis of the target compound is achieved in two sequential steps, as illustrated below. The initial step involves the protection of the more nucleophilic pyrrole nitrogen of 1H-pyrrolo[3,2-b]pyridine with a tert-butoxycarbonyl (Boc) group. The subsequent and more challenging step is the complete saturation of the bicyclic aromatic ring system via catalytic hydrogenation.

Synthesis_Scheme Start 1H-Pyrrolo[3,2-b]pyridine Intermediate tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate Start->Intermediate   (Boc)₂O, Base      Solvent, Temp    Product This compound Intermediate->Product   H₂, Catalyst      Solvent, Pressure, Temp   

Caption: Overall synthetic route.

Part 1: Synthesis of tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (Intermediate)

Scientific Rationale

The first step is the protection of the 1H-pyrrolo[3,2-b]pyridine. This bicyclic system contains two nitrogen atoms: one in the pyrrole ring (N-1) and one in the pyridine ring (N-7). The pyrrole nitrogen is significantly more nucleophilic than the pyridine nitrogen, allowing for regioselective protection under standard basic conditions.[1] The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose as it is stable to a wide range of reaction conditions, including catalytic hydrogenation, yet can be readily removed under acidic conditions.[2]

Experimental Protocol
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
1H-Pyrrolo[3,2-b]pyridine1.0118.14(To be calculated)
Di-tert-butyl dicarbonate ((Boc)₂O)1.2218.25(To be calculated)
4-(Dimethylamino)pyridine (DMAP)0.1122.17(To be calculated)
Triethylamine (Et₃N)1.5101.19(To be calculated)
Dichloromethane (DCM)--(Sufficient volume)

Procedure:

  • To a solution of 1H-pyrrolo[3,2-b]pyridine in anhydrous dichloromethane (DCM), add triethylamine and a catalytic amount of 4-(dimethylamino)pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate as a solid.

Part 2: Synthesis of this compound (Final Product)

Scientific Rationale

The complete reduction of the heteroaromatic tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate is the most critical and challenging step. Heteroaromatic systems are inherently stable, and their hydrogenation often requires forcing conditions and specialized catalysts.[3] The presence of nitrogen heteroatoms can also poison common hydrogenation catalysts. Transition metal catalysts, particularly those based on rhodium and platinum, have shown efficacy in the hydrogenation of functionalized pyridines.[4] A rhodium-based catalyst, such as Rhodium on alumina or Rhodium(III) oxide, is proposed here due to its demonstrated activity under relatively mild conditions for reducing substituted pyridines.[4] The choice of solvent is also crucial; acidic solvents can facilitate the reduction of the pyridine ring.

Experimental Protocol
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate1.0218.27(To be calculated)
5% Rhodium on Alumina (Rh/Al₂O₃)5-10 mol%-(To be calculated)
Acetic Acid-60.05(Sufficient volume)
Hydrogen Gas (H₂)Excess2.02High Pressure

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate in acetic acid.

  • Carefully add the 5% Rhodium on Alumina catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 atm.

  • Heat the reaction mixture to 50-80 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by LC-MS to confirm the consumption of the starting material and the formation of the desired product.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Experimental_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Hydrogenation A1 Dissolve 1H-pyrrolo[3,2-b]pyridine in DCM with Et3N and DMAP A2 Add (Boc)₂O at 0°C A1->A2 A3 Stir at RT for 12-16h A2->A3 A4 Aqueous Workup & Extraction A3->A4 A5 Purification (Chromatography) A4->A5 A6 Intermediate Product A5->A6 B1 Dissolve Intermediate in Acetic Acid A6->B1 B2 Add Rh/Al₂O₃ Catalyst B1->B2 B3 Hydrogenate under High Pressure (50-100 atm) B2->B3 B4 Filter Catalyst B3->B4 B5 Neutralization & Extraction B4->B5 B6 Purification (Chromatography) B5->B6 B7 Final Product B6->B7

Caption: Detailed experimental workflow.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the structure and the complete saturation of the aromatic rings.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • HPLC: To assess the purity of the final compound.[5]

Safety Considerations

  • Catalytic Hydrogenation: This procedure should be conducted in a specialized high-pressure reactor by trained personnel. Hydrogen gas is highly flammable and can form explosive mixtures with air. Proper grounding and ventilation are essential.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood.

Troubleshooting

  • Incomplete Boc-protection: If the reaction stalls, consider adding a slight excess of (Boc)₂O and extending the reaction time. Ensure all reagents and solvents are anhydrous.

  • Low yield in hydrogenation: The efficiency of the hydrogenation can be sensitive to the catalyst activity, solvent, temperature, and pressure. If the reaction is sluggish, consider increasing the catalyst loading, temperature, or hydrogen pressure. Screening different catalysts (e.g., PtO₂) may also be beneficial.

  • By-products: Incomplete reduction may lead to partially saturated intermediates. Purification by column chromatography is crucial to isolate the desired fully saturated product.[5]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably access this valuable building block for applications in medicinal chemistry and drug development. The key to success lies in the careful execution of the high-pressure hydrogenation step, which requires specialized equipment and adherence to safety protocols.

References

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. Available at: [Link]

  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Available at: [Link]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes & Protocols for the Stereoselective Synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Octahydropyrrolo[3,2-b]pyridine Scaffold

The octahydropyrrolo[3,2-b]pyridine core is a saturated bicyclic nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1] This rigid, three-dimensional framework serves as a valuable scaffold for the development of novel therapeutics. Its conformational constraint allows for the precise spatial orientation of substituents, which can lead to high-affinity and selective interactions with biological targets such as kinases and G-protein coupled receptors.[1][2] The discovery of an octahydropyrrolo[3,2-b]pyridine derivative as a highly selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) underscores the therapeutic potential of this structural motif.[2]

Given that biological systems are inherently chiral, the stereochemistry of a drug molecule is paramount. The specific arrangement of atoms in space dictates its interaction with protein targets, influencing efficacy, selectivity, and metabolic profile. Therefore, the ability to synthesize specific stereoisomers of the octahydropyrrolo[3,2-b]pyridine core is not merely an academic exercise but a critical requirement for modern drug discovery.

This document provides a detailed guide to a robust and reliable method for the stereoselective synthesis of a key intermediate, tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. We will delve into the strategic considerations behind the synthetic design, provide a detailed step-by-step protocol, and offer insights into reaction mechanisms and optimization.

Strategic Approach: Diastereoselective Reductive Amination

Several strategies can be envisioned for the construction of the pyrrolopyridine skeleton, including intramolecular cycloadditions and catalytic asymmetric hydrogenations.[3][4] However, a particularly effective and scalable approach involves a diastereoselective reductive amination cascade. This strategy builds the fused ring system by forming a key C-N bond intramolecularly, with stereocontrol induced by a pre-existing stereocenter.

The core of our featured protocol relies on the condensation of a suitable piperidine-based keto-ester with a chiral amine, followed by an intramolecular cyclization and reduction sequence. The final step involves the protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group, which is a standard and crucial step in multi-step synthesis to modulate reactivity for subsequent functionalization.[5][6][7]

Workflow Overview

The overall synthetic pathway is designed for efficiency and control, proceeding through key stages from commercially available starting materials to the final, stereochemically defined product.

G cluster_0 Part 1: Piperidinone Formation cluster_1 Part 2: Stereoselective Cyclization cluster_2 Part 3: Final Protection A Starting Materials (e.g., Substituted Pyridine) B Multi-step Synthesis A->B C Key Intermediate (Piperidine-3-keto-ester) B->C D Condensation with Chiral Amine C->D E Diastereoselective Reductive Amination D->E F Octahydropyrrolopyridine Core E->F G N-Boc Protection ((Boc)₂O, Base) F->G H Target Molecule (Boc-protected product) G->H I Purification & Characterization H->I

Caption: High-level workflow for the synthesis.

Detailed Experimental Protocol

This protocol provides a representative method for the diastereoselective synthesis. Researchers should consider this a foundational procedure that can be optimized based on available instrumentation and specific substrate requirements.

PART A: Synthesis of Key Intermediate: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

The synthesis begins with the construction of a suitable piperidinone precursor. This protocol assumes the intermediate is available; however, it is typically synthesized via multi-step sequences from pyridine derivatives.

PART B: Diastereoselective Reductive Amination and Cyclization

This is the critical stereochemistry-defining stage of the synthesis.

Materials and Reagents

Reagent Formula MW ( g/mol ) Purpose
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate C₁₅H₁₉NO₃ 261.32 Keto-ester starting material
(R)-(+)-α-Methylbenzylamine C₈H₁₁N 121.18 Chiral amine source
Sodium triacetoxyborohydride (STAB) NaBH(OAc)₃ 211.94 Mild reducing agent
Dichloroethane (DCE) C₂H₄Cl₂ 98.96 Solvent
Acetic Acid (AcOH) CH₃COOH 60.05 Catalyst for imine formation
Saturated Sodium Bicarbonate NaHCO₃ (aq) - Quenching/Work-up
Dichloromethane (DCM) CH₂Cl₂ 84.93 Extraction solvent

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

Procedure:

  • To a solution of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) in dichloroethane (DCE), add (R)-(+)-α-methylbenzylamine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC).

  • Once enamine formation is evident, cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly. The use of STAB is critical as it is a mild and selective reducing agent for imines and enamines in the presence of esters.[8]

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, containing the cyclized octahydropyrrolo[3,2-b]pyridine core with the chiral auxiliary, is typically carried forward without extensive purification.

PART C: Hydrogenolysis and N-Boc Protection

This section details the removal of the benzyl protecting groups and the final Boc protection of the pyrrolidine nitrogen.

Materials and Reagents

Reagent Formula MW ( g/mol ) Purpose
Crude Product from Part B - - Substrate
Palladium on Carbon (10% Pd/C) Pd/C - Hydrogenolysis catalyst
Methanol (MeOH) CH₃OH 32.04 Solvent
Di-tert-butyl dicarbonate ((Boc)₂O) C₁₀H₁₈O₅ 218.25 Boc protection reagent
Triethylamine (Et₃N) C₆H₁₅N 101.19 Base

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

Procedure:

  • Dissolve the crude product from Part B in methanol.

  • Carefully add 10% Palladium on Carbon (approx. 10% w/w of the substrate) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) at room temperature.

  • Stir the reaction vigorously for 16-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected bicyclic amine.

  • Dissolve the crude amine in dichloromethane (DCM). Add triethylamine (2.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the solution and stir at room temperature for 4-6 hours. The Boc group is stable under a wide range of conditions but is easily removed with acid, making it an ideal protecting group.[5][7]

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel to afford this compound as a stereochemically enriched mixture. The diastereomeric ratio can be determined by chiral HPLC or high-field NMR analysis.

Mechanistic Rationale for Stereoselectivity

The stereochemical outcome of this synthesis is determined during the reductive amination step. The chiral α-methylbenzylamine auxiliary directs the hydride attack from the less sterically hindered face of the intermediate iminium ion.

G cluster_0 Transition State Model A Iminium Intermediate B Hydride Delivery (from STAB) C Less Hindered Face B->C Attack D More Hindered Face (Blocked by Phenyl Group) B->D Steric Clash E Resulting Stereocenter C->E Leads to Major Diastereomer

Caption: Hydride attack on the less hindered face.

The bulky phenyl group of the chiral auxiliary effectively shields one face of the molecule, forcing the hydride from the reducing agent (STAB) to approach from the opposite side. This leads to the preferential formation of one diastereomer over the other.

Data Summary and Expected Outcomes

StepProductTypical YieldKey Analytical Data
B Cyclized Amine (with auxiliary)75-85%Diastereomeric Ratio (d.r.) > 90:10
C Final Boc-protected Product80-90% (over 2 steps)Confirmed structure by ¹H NMR, ¹³C NMR, and HRMS

Troubleshooting and Optimization

  • Low Diastereoselectivity: If the diastereomeric ratio is suboptimal, consider lowering the reduction temperature (e.g., to -20 °C or -40 °C). Alternatively, employing a bulkier reducing agent may enhance facial selectivity.

  • Incomplete Hydrogenolysis: Ensure the palladium catalyst is active and that the system is free of catalyst poisons. Increasing catalyst loading or hydrogen pressure can also drive the reaction to completion.

  • Incomplete Boc-Protection: For less nucleophilic amines, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[5] Ensure adequate base (triethylamine) is present to neutralize any acid formed during the reaction.

Conclusion

This application note details a robust and stereoselective pathway for the synthesis of this compound. By leveraging a diastereoselective reductive amination strategy, this protocol provides reliable access to a synthetically versatile and medicinally relevant scaffold. The principles and procedures outlined herein offer a solid foundation for researchers engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.

References

  • N-Heterocyclic Carbene-Catalyzed Atroposelective Synthesis of Pyrrolo[3,4-b]pyridines with Configurationally Stable C–N Axial Chirality. (2022). Organic Letters. [Link]

  • 1-Boc-octahydropyrrolo[3,4-b]pyridine. MySkinRecipes. Accessed January 10, 2026. [Link]

  • Synthetic pathway of cis-Octahydropyrrolo[3,4-b]pyridine via sequential single-step retrosynthesis. (2025). ResearchGate. [Link]

  • Synthesis of Octahydropyrrolo[3,2-c]pyridine Derivatives by the Catalytic Asymmetric Intramolecular Cycloaddition of Azomethine Ylides. (2025). ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (2017). Organic & Biomolecular Chemistry. [Link]

  • Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. (2023). Journal of Cellular Biochemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 10, 2026. [Link]

Sources

Application Note & Protocol: Chiral Resolution of tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the chiral resolution of racemic tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This bicyclic amine is a valuable building block in medicinal chemistry, with its specific stereochemistry often being critical for pharmacological activity.[1][2] This guide details two robust methods for enantiomeric separation: classical diastereomeric salt crystallization and modern preparative High-Performance Liquid Chromatography (HPLC). We delve into the theoretical underpinnings of these techniques, provide step-by-step, field-tested protocols, and include methodologies for verifying enantiomeric purity.

Introduction: The Importance of Chirality

In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, which are non-superimposable mirror-image molecules, can exhibit vastly different pharmacology, toxicology, and pharmacokinetic profiles.[] Approximately 56% of drugs currently in use are chiral compounds, underscoring the necessity of producing single-enantiomer active pharmaceutical ingredients (APIs).[] The target compound, this compound, possesses chiral centers, making the isolation of its individual enantiomers a critical step for its use in the development of stereochemically pure drug candidates.

This guide provides two primary methodologies for achieving this separation, catering to different scales and equipment availability.

Foundational Principles of Chiral Resolution

Separating enantiomers is a non-trivial task because they possess identical physical properties such as boiling point, melting point, and solubility in achiral environments.[4][5] Resolution can only be achieved by introducing another chiral entity to the system, creating diastereomers which have different physical properties.[5][6]

  • Diastereomeric Salt Formation: This classical chemical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[4][7] The resulting products are a pair of diastereomeric salts ((R)-amine·(R)-acid and (S)-amine·(R)-acid), which exhibit different solubilities, allowing for their separation via fractional crystallization.[6][8]

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) within an HPLC or SFC column.[5][7] The CSP interacts differently with each enantiomer, leading to differential retention times and their separation into distinct peaks.[][10] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for N-Boc protected amines and related structures.[10][11]

Method 1: Diastereomeric Salt Crystallization Protocol

This method is cost-effective and highly scalable, making it suitable for large-quantity resolutions. The choice of resolving agent is critical; derivatives of tartaric acid are commonly used for resolving chiral bases due to their availability and tendency to form crystalline salts.[8][12]

Materials and Reagents
  • Racemic this compound

  • (+)-Di-p-toluoyl-D-tartaric acid (DTTA) or (-)-Dibenzoyl-L-tartaric acid (DBTA)

  • Methanol, Anhydrous

  • Ethyl Acetate

  • 2M Sodium Hydroxide (NaOH) Solution

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_prep Part A: Salt Formation & Crystallization cluster_liberation Part B: Liberation of Free Amine racemate 1. Dissolve Racemic Amine in Methanol agent 2. Add Resolving Agent (e.g., (+)-DTTA) racemate->agent heat 3. Heat to Dissolve, then Cool Slowly agent->heat crystallize 4. Induce Crystallization (Seeding/Standing) heat->crystallize filtrate1 5. Filter to Isolate Diastereomeric Salt Crystals crystallize->filtrate1 dissolve_salt 6. Suspend Salt in DCM & 2M NaOH filtrate1->dissolve_salt Crystals extract 7. Separate Organic Layer dissolve_salt->extract dry 8. Dry with Na₂SO₄ & Filter extract->dry concentrate 9. Concentrate in vacuo dry->concentrate enantiomer Pure Enantiomer concentrate->enantiomer caption Workflow for Diastereomeric Salt Resolution.

Workflow for Diastereomeric Salt Resolution.
Step-by-Step Protocol
  • Salt Formation:

    • In a suitable flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol.

    • In a separate beaker, dissolve one molar equivalent of the chiral resolving agent (e.g., (+)-DTTA) in 150 mL of methanol, heating gently if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Heat the combined solution to reflux until all solids dissolve.

    • Allow the solution to cool slowly to room temperature. The formation of prism-shaped crystals should be observed. For optimal results, allow the solution to stand undisturbed for 12-24 hours.[6]

    • If crystallization is slow, seeding with a small crystal from a previous batch or gentle scratching of the flask's inner wall can induce nucleation.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor, which contains the more soluble diastereomer.

  • Liberation of the Enantiopure Amine:

    • Suspend the collected diastereomeric salt crystals in a mixture of 100 mL of dichloromethane (DCM) and 100 mL of 2M NaOH solution.

    • Stir vigorously for 1-2 hours until all solids have dissolved and the salt has been fully neutralized.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with 50 mL portions of DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Purity Assessment:

    • Determine the enantiomeric excess (e.e.) of the product using the analytical chiral HPLC method described in Section 5.

    • A single crystallization may not be sufficient. Recrystallization of the diastereomeric salt from the same solvent system may be required to achieve >99% e.e.

Method 2: Preparative Chiral HPLC Protocol

Preparative chiral HPLC offers a more direct and often faster route to pure enantiomers, though it requires specialized equipment.[] It is particularly useful for smaller quantities or when classical resolution proves difficult.

Materials and Equipment
  • Racemic this compound

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Additive (e.g., Trifluoroacetic acid (TFA) or Diethylamine (DEA))

  • Preparative HPLC system with a fraction collector

  • Chiral Stationary Phase (CSP) column (e.g., Polysaccharide-based like CHIRALPAK® series or Macrocyclic glycopeptide-based like CHIROBIOTIC® series)

Experimental Workflow: Preparative Chiral HPLC

G cluster_prep Phase 1: Method Development cluster_scaleup Phase 2: Preparative Run cluster_post Phase 3: Post-Processing dev1 1. Analytical Scale Screening (Select CSP & Mobile Phase) dev2 2. Optimize Separation (Resolution > 1.5) dev1->dev2 prep1 3. Prepare Concentrated Racemate Solution dev2->prep1 Optimized Method prep2 4. Scale Up to Preparative Column prep1->prep2 prep3 5. Inject and Collect Separated Enantiomer Fractions prep2->prep3 post1 6. Pool Fractions of Each Pure Enantiomer prep3->post1 post2 7. Evaporate Solvent post1->post2 post3 Isolated Enantiomers post2->post3 caption Workflow for Preparative Chiral HPLC.

Workflow for Preparative Chiral HPLC.
Step-by-Step Protocol
  • Analytical Method Development (Scouting):

    • Before scaling up, an analytical method must be developed. Screen various polysaccharide-based CSPs (e.g., Chiralpak IA, IC) with different mobile phases (e.g., Hexane/IPA, Hexane/EtOH).

    • A small amount of an amine additive like DEA (0.1%) is often required to improve peak shape for basic compounds, while an acidic additive like TFA (0.1%) can be used for acidic compounds. For this N-Boc protected amine, starting with a neutral mobile phase is recommended.

    • The goal is to achieve baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks.[10]

  • Sample Preparation for Preparative Run:

    • Dissolve the racemic compound in the mobile phase at the highest possible concentration without causing precipitation. A typical concentration might be 10-50 mg/mL.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative column with the optimized mobile phase until a stable baseline is achieved.

    • Perform stacked injections of the sample solution. The volume of each injection will depend on the column dimensions and the sample concentration.

    • Set the fraction collector to collect the eluent corresponding to the retention time of each enantiomer peak.

  • Post-Purification Processing:

    • Combine the fractions for each individual enantiomer.

    • Confirm the purity and enantiomeric excess of the pooled fractions using the analytical HPLC method.

    • Remove the solvent from the collected fractions using a rotary evaporator to yield the isolated, pure enantiomers.

Example HPLC Conditions
ParameterAnalytical ScalePreparative Scale
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)Chiralpak® IA (20 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min18.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL (1 mg/mL)2 mL (20 mg/mL)

Note: These conditions are illustrative and require optimization for the specific compound and available equipment.

Protocol: Analytical Chiral HPLC for Purity Assessment

This protocol is essential for determining the enantiomeric excess (e.e.) of the product obtained from either resolution method.

  • System: An HPLC system with a UV detector.

  • Column: A suitable analytical chiral column (e.g., Chiralpak® IA, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A pre-mixed and degassed solution of n-Hexane and Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 25 °C.[10]

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in the mobile phase.

  • Analysis:

    • Inject 10 µL of the sample.

    • Record the chromatogram for a sufficient time to elute both enantiomers.

    • Integrate the peak areas for each enantiomer (Area1 and Area2).

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ |Area1 - Area2| / (Area1 + Area2) ] x 100

Troubleshooting

ProblemPossible CauseSuggested Solution
No crystallization occurs (Method 1) Solution is too dilute; incorrect solvent; compound is an oil.Concentrate the solution; try different solvents (e.g., ethanol, ethyl acetate); cool to a lower temperature; induce crystallization by seeding.
Poor resolution in HPLC (Method 2) Incorrect CSP or mobile phase.Screen different chiral columns; adjust mobile phase polarity (change Hexane/IPA ratio); add a modifier (0.1% DEA for amines).
Low e.e. after crystallization Incomplete separation of diastereomers.Perform a second recrystallization of the salt; ensure slow cooling to promote selective crystallization.
Broad or tailing peaks in HPLC Secondary interactions with silica support; column overload.Add a basic modifier like DEA (0.1%) to the mobile phase; reduce sample concentration/injection volume.

Conclusion

The successful chiral resolution of this compound is an enabling step for its application in stereospecific drug synthesis. Both diastereomeric salt crystallization and preparative chiral chromatography are powerful and viable techniques. The choice between them depends on the required scale, available equipment, and development timeline. The protocols and principles outlined in this guide provide a robust framework for achieving high enantiomeric purity for this important synthetic intermediate.

References

  • Nishioka, R., et al. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available at: [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Available at: [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. Available at: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Chemistry Stack Exchange. (2012). How do you separate enantiomers?. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link]

  • PubMed. (2022). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. J Cell Biochem. Available at: [Link]

  • PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorg Med Chem. Available at: [Link]

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Application Note & Protocols: Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for selective and potent kinase inhibitors remains a cornerstone of modern oncology and immunology drug discovery. A key strategy in this endeavor is the utilization of "privileged scaffolds"—rigid, three-dimensional molecular frameworks that provide a versatile foundation for developing therapeutic agents.[1][2] The octahydropyrrolopyridine core, a saturated bicyclic heteroaromatic system, represents one such privileged scaffold.[1] This technical guide provides an in-depth analysis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a valuable building block for the synthesis of novel kinase inhibitors. We will explore its physicochemical properties, its strategic role in synthetic design, and provide detailed, field-proven protocols for its deprotection and subsequent coupling into kinase inhibitor core structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of next-generation targeted therapies.

The Strategic Advantage of the Octahydropyrrolopyridine Scaffold

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them a significant class of drug targets.[2] Kinase inhibitors have revolutionized cancer treatment by targeting specific aberrant proteins that drive tumor growth.[2][3] The design of these inhibitors often relies on heterocyclic cores that can mimic the adenine region of ATP, binding to the kinase's hinge region.[2]

The rigid, non-planar structure of the octahydropyrrolopyridine scaffold is its primary advantage. Unlike flat aromatic rings, this saturated bicyclic system allows for the precise projection of substituents into three-dimensional space. This is critical for achieving high-affinity interactions with the complex topography of a kinase active site and for developing inhibitors with improved selectivity against the highly conserved kinome. The pyrrolo[3,2-b]pyridine isomer, in particular, offers a unique vector for substitution, enabling chemists to explore novel binding interactions and optimize pharmacokinetic properties.

Logical Workflow for Synthesis

The synthetic utility of this compound is centered on the orthogonal reactivity of its two nitrogen atoms. The pyrrole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be selectively removed under acidic conditions.[4][5] The unprotected pyridine nitrogen can then serve as a nucleophile for coupling to an electrophilic core, or the entire deprotected bicyclic amine can be used in reactions like Buchwald-Hartwig amination.

G cluster_prep Scaffold Preparation cluster_coupling Core Assembly A Start: tert-Butyl octahydro- 1H-pyrrolo[3,2-b]pyridine- 1-carboxylate B Protocol 1: N-Boc Deprotection (Acid-mediated) A->B C Intermediate: Octahydro-1H-pyrrolo[3,2-b]pyridine (Free Amine or Salt) B->C E Protocol 2: C-N Cross-Coupling (e.g., Buchwald-Hartwig) C->E D Electrophilic Core (e.g., Chloro-pyrimidine) D->E F Final Product: Kinase Inhibitor Scaffold E->F

Caption: General synthetic workflow using the title compound.

Physicochemical Properties & Handling

A thorough understanding of a building block's properties is essential for successful and reproducible synthesis. While extensive experimental data for the specific [3,2-b] isomer is limited, we can compile known and predicted properties to guide its use.[6]

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₂₂N₂O₂[6][7][8]
Molecular Weight 226.32 g/mol [6][7][8]
Physical Form Solid or Semi-solid[6]
CAS Number 1211586-14-9[9][10]
Purity Typically ≥95-97%[8]
Storage Keep in a dark place under an inert atmosphere, 2-8°C.
XLogP3 (Predicted) 1.06 - 1.3[6][7]

Handling Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be performed in a well-ventilated fume hood. In case of inhalation, move the person to fresh air.[11] Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.[11]

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for each step.

Protocol 1: N-Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in basic and nucleophilic conditions, and its facile removal under acidic conditions.[4][5][12] The mechanism relies on the formation of a stable tert-butyl cation. This protocol uses trifluoroacetic acid (TFA), a common and effective reagent for this transformation.[4][13]

Rationale: The choice of TFA in Dichloromethane (DCM) provides a strong acidic medium that efficiently cleaves the Boc group at room temperature. The volatility of both TFA and DCM simplifies their removal during work-up. The final product is isolated as its TFA salt, which is often a stable, crystalline solid.

G A 1. Dissolve Boc-protected scaffold in DCM B 2. Add TFA (dropwise at 0°C) A->B C 3. Stir (RT, 1-3 hours) Monitor by TLC/LC-MS B->C D 4. Evaporate Solvent and excess TFA in vacuo C->D E 5. Isolate Product (TFA salt) D->E

Caption: Workflow for the N-Boc deprotection protocol.

Materials:

Reagent CAS Number M.W. ( g/mol ) Amount
This compound 1211586-14-9 226.32 1.0 g (4.42 mmol)
Dichloromethane (DCM), anhydrous 75-09-2 84.93 20 mL
Trifluoroacetic acid (TFA) 76-05-1 114.02 5 mL (64.9 mmol)

| Diethyl ether | 60-29-7 | 74.12 | As needed |

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.42 mmol).

  • Dissolution: Add anhydrous DCM (20 mL) and stir until the solid is fully dissolved. Cool the flask to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (5 mL) dropwise to the stirred solution over 5 minutes. Causality Note: Slow addition is crucial to control any potential exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Isolation: The resulting residue is the desired octahydro-1H-pyrrolo[3,2-b]pyridine as its TFA salt. It can be triturated with cold diethyl ether to precipitate a solid, which is then collected by filtration and dried under vacuum. The product can be used in the next step without further purification.

Protocol 2: Representative Synthesis of a Kinase Inhibitor Precursor via Buchwald-Hartwig Amination

This protocol demonstrates a general strategy for coupling the deprotected scaffold to a heterocyclic core, a common step in constructing kinase inhibitors.[14] We will use the product from Protocol 1 and couple it with 2-chloro-4-aminopyrimidine, a representative electrophilic core found in many kinase inhibitors.[3]

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. It is widely used in medicinal chemistry due to its high functional group tolerance. The choice of a suitable ligand (e.g., Xantphos) and base (e.g., Cs₂CO₃) is critical for catalytic turnover and achieving a high yield.

Reaction Scheme:

G cluster_reactants compound1 Octahydro-1H-pyrrolo[3,2-b]pyridine (from Protocol 1) plus1 + compound2 2-Chloro-4-aminopyrimidine reaction_arrow Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 100°C compound2->reaction_arrow product 2-(Octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl) -pyrimidin-4-amine (Kinase Inhibitor Precursor) reaction_arrow->product

Caption: Buchwald-Hartwig coupling reaction scheme.

Materials:

Reagent CAS Number M.W. ( g/mol ) Amount
Octahydro-1H-pyrrolo[3,2-b]pyridine·TFA (from Protocol 1) 240.24 1.06 g (4.42 mmol)
2-Chloro-4-aminopyrimidine 155-97-5 129.55 519 mg (4.01 mmol)
Pd₂(dba)₃ 51364-51-3 915.72 92 mg (0.1 mmol)
Xantphos 161265-03-8 578.68 174 mg (0.3 mmol)
Cesium Carbonate (Cs₂CO₃) 534-17-8 325.82 2.61 g (8.02 mmol)

| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 20 mL |

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4-aminopyrimidine (519 mg, 4.01 mmol), cesium carbonate (2.61 g, 8.02 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and Xantphos (174 mg, 0.3 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. Causality Note: This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Add the octahydro-1H-pyrrolo[3,2-b]pyridine·TFA salt (1.06 g, 4.42 mmol) followed by anhydrous 1,4-dioxane (20 mL) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired kinase inhibitor precursor.

Modulated Signaling Pathway

Kinase inhibitors derived from the octahydropyrrolopyridine scaffold can disrupt oncogenic signaling cascades. For example, derivatives have shown activity against kinases like PIM-1, which plays a critical role in cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD.[1] Inhibition of PIM-1 reverses this effect, promoting programmed cell death (apoptosis).

G cluster_pathway PIM-1 Kinase Pro-Survival Pathway PIM1 PIM-1 Kinase pBAD p-BAD (Inactive) PIM1->pBAD P(i) BAD BAD (Pro-apoptotic) Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Inhibits pBAD->Bcl2 Fails to inhibit Apoptosis Apoptosis Bcl2->Apoptosis Inhibitor Octahydropyrrolopyridine- Based Inhibitor Inhibitor->PIM1 Inhibition

Caption: Inhibition of PIM-1 kinase signaling by a derivative.

References

  • tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • This compound (C007B-540333). (n.d.). Cenmed. Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). PubMed Central. Retrieved from [Link]

  • (3aR,7aS)-rel-tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Chemistry. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed Central. Retrieved from [Link]

  • A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. (2012). Rasayan Journal of Chemistry. Retrieved from [Link]

  • (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Application Note - N-Boc Deprotection. (n.d.). Scribd. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate. Retrieved from [Link]

  • Tert-butyl octahydro-1h-pyrrolo[3,2-b]pyridine-4-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]

  • Tert-butyl octahydro-1h-pyrrolo[2,3-c]pyridine-1-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]

  • Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2022). Molecules. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). MDPI. Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PubMed Central. Retrieved from [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

  • MSDS of tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. (n.d.). Capot Chemical. Retrieved from [Link]

Sources

Application Note: High-Throughput Synthesis of Novel Chemical Libraries Utilizing a Privileged tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is significantly accelerated by the strategic implementation of parallel synthesis to generate diverse chemical libraries. Privileged scaffolds, molecular frameworks that are known to interact with multiple biological targets, serve as ideal starting points for such endeavors. The octahydropyrrolo[3,2-b]pyridine core is one such scaffold, found in a variety of biologically active compounds, including kinase inhibitors and potential anticancer agents.[1][2][3][4] This application note provides a comprehensive guide to the use of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate as a versatile building block for the parallel synthesis of compound libraries. We detail the underlying chemical principles, provide validated, step-by-step protocols for derivatization, and offer insights into process optimization.

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolopyridine bicyclic system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[5][6][7][8] Its rigid, three-dimensional conformation allows for the precise spatial presentation of functional groups, facilitating high-affinity interactions with protein targets.

Parallel synthesis enables the rapid creation of numerous analogues from a common core, which is essential for establishing structure-activity relationships (SAR).[9][10] The title compound, this compound, is an ideal starting material for these campaigns. The pyrrole nitrogen is protected by the tert-butyloxycarbonyl (Boc) group, while the secondary amine in the pyridine ring is available for diversification. The Boc group's key advantage is its stability in a wide array of reaction conditions, including basic and nucleophilic environments, coupled with its facile removal under mild acidic conditions.[11][12] This chemical orthogonality is the foundation upon which robust parallel synthesis strategies are built.[13]

Core Principles: The Chemistry of BOC Protection in Parallel Synthesis

The success of any library synthesis hinges on a reliable and selective protection-deprotection strategy. The Boc group is arguably the most common protecting group for amines for this purpose.[11]

  • Protection: The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). It transforms the nucleophilic amine into a non-reactive carbamate.[14]

  • Stability: The N-Boc carbamate is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, allowing for a broad range of chemical transformations to be performed on other parts of the molecule.[13]

  • Deprotection (The Gateway to Diversification): The Boc group is readily cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[12] The mechanism involves protonation of the carbonyl oxygen, leading to the elimination of gaseous isobutene and carbon dioxide, leaving the free amine ready for subsequent reactions.[13][14] This clean, high-yield reaction is perfectly suited for high-throughput workflows.

The overall strategy involves a divergent synthetic approach, as illustrated below. A common, Boc-protected intermediate is deprotected in parallel, and then each well is treated with a unique building block to generate a library of distinct final compounds.

G cluster_reactions Parallel Derivatization Reactions Start tert-Butyl octahydro-1H- pyrrolo[3,2-b]pyridine-1-carboxylate Deprotection Parallel N-Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Batch Processing Intermediate Free Octahydropyrrolo[3,2-b]pyridine (Array of wells) Deprotection->Intermediate Amidation Amidation (R¹-COCl) Intermediate->Amidation Building Block Set A Sulfonylation Sulfonylation (R²-SO₂Cl) Intermediate->Sulfonylation Building Block Set B ReductiveAmination Reductive Amination (R³-CHO, STAB) Intermediate->ReductiveAmination Building Block Set C Library Diverse Compound Library Amidation->Library Purification & Analysis Sulfonylation->Library Purification & Analysis ReductiveAmination->Library Purification & Analysis

Caption: General workflow for parallel library synthesis.

Experimental Protocols

These protocols are designed for execution in parallel, for instance, using 96-well reaction blocks. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Parallel N-Boc Deprotection

This procedure generates the free secondary amine intermediate, ready for diversification.

  • Preparation: Dispense a solution of this compound (1.0 eq) in Dichloromethane (DCM, 0.2 M) into each well of the reaction block.

  • Acid Addition: To each well, add a solution of Trifluoroacetic Acid (TFA) in DCM (20% v/v, 5.0 eq of TFA).

  • Reaction: Seal the reaction block and agitate at room temperature (20-25°C) for 1-2 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Work-up: Concentrate the wells under a stream of nitrogen or via vacuum centrifugation to remove the DCM and excess TFA.

  • Neutralization: Re-dissolve the residue in DCM and add a polymer-supported base (e.g., PS-BEMP) or a saturated aqueous solution of sodium bicarbonate. Agitate for 20 minutes. If using aqueous base, separate the organic layer. If using a scavenger resin, filter the solution. The resulting solution of the free amine is used directly in the next step.

Reagent/SolventPurposeTypical Amount
This compoundStarting Material1.0 eq
Dichloromethane (DCM)Solvent0.2 M
Trifluoroacetic Acid (TFA)Deprotecting Agent5.0 eq
Polymer-supported base or NaHCO₃ (aq.)NeutralizationExcess

Table 1: Reagents for N-Boc Deprotection Protocol.

Protocol 2: Parallel Amide Library Synthesis

This protocol describes the coupling of the amine intermediate with a diverse set of carboxylic acids.

  • Preparation: To the solution of the free amine (from Protocol 1, 1.0 eq) in an anhydrous solvent like DMF or DCM, add a tertiary amine base such as Diisopropylethylamine (DIPEA, 3.0 eq).

  • Building Block Addition: In a separate plate, prepare solutions of diverse carboxylic acids (1.2 eq) and a coupling agent such as HATU (1.2 eq) in DMF.

  • Coupling Reaction: Transfer the activated carboxylic acid solutions to the corresponding wells containing the amine.

  • Reaction: Seal the block and agitate at room temperature for 4-16 hours. Monitor progress by LC-MS.

  • Purification: Upon completion, the library can be purified using techniques amenable to high-throughput formats, such as solid-phase extraction (SPE) or mass-directed preparative HPLC.

Reagent/SolventRoleWell A (Example)Well B (Example)Well C (Example)
Amine IntermediateCore Scaffold1.0 eq1.0 eq1.0 eq
Carboxylic AcidBuilding BlockBenzoic Acid (1.2 eq)Acetic Acid (1.2 eq)Furan-2-carboxylic acid (1.2 eq)
HATUCoupling Agent1.2 eq1.2 eq1.2 eq
DIPEABase3.0 eq3.0 eq3.0 eq
DMFSolvent0.2 M0.2 M0.2 M

Table 2: Example reagent matrix for a parallel amide synthesis.

Protocol 3: Parallel Reductive Amination

This protocol allows for the introduction of diversity via reaction with aldehydes or ketones.

  • Preparation: To the solution of the free amine (from Protocol 1, 1.0 eq) in a solvent such as Dichloroethane (DCE), add a diverse aldehyde or ketone (1.1 eq).

  • Iminium Formation: Add acetic acid (1.0 eq) to catalyze iminium ion formation. Agitate for 30 minutes at room temperature.

  • Reduction: Add a mild reducing agent, Sodium Triacetoxyborohydride (STAB, 1.5 eq), to each well. Caution: STAB reacts with moisture; handle it in a dry environment.

  • Reaction: Seal the block and agitate at room temperature for 6-18 hours. Monitor progress by LC-MS.

  • Work-up & Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM. Purify the library using appropriate high-throughput methods.

Caption: Key derivatization reactions from the free amine. (Note: Images are placeholders for chemical structures).

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Deprotection Insufficient TFA or reaction time.Increase TFA equivalents to 10 eq or extend reaction time. Confirm starting material quality.
Low Coupling Yield Poorly reactive carboxylic acid; steric hindrance.Switch to a more potent coupling agent (e.g., COMU). Increase temperature to 40-50°C. Use the corresponding acyl chloride if available.
Side Product Formation Racemization during coupling; double acylation.Use a base with lower pKa (e.g., 2,4,6-collidine). Ensure no more than 1.2 eq of the building block is used.
Difficult Purification Excess reagents or polar byproducts.Employ scavenger resins post-reaction (e.g., isocyanate resin for excess amine, sulfonic acid resin for excess base).

Table 3: Common troubleshooting guide for parallel synthesis.

Conclusion

This compound is a powerful and versatile scaffold for the construction of diverse, drug-like compound libraries. The robust and well-understood chemistry of the Boc protecting group allows for a reliable divergent synthesis strategy. The protocols outlined in this note provide a solid foundation for researchers to rapidly generate novel chemical entities for screening in drug discovery programs, ultimately accelerating the identification of new therapeutic leads.

References

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2018, August 2). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • PubMed. (2010, January 1).
  • Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • PubMed. (2020, June 1).
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • BenchChem. The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.
  • ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PMC.
  • Taylor & Francis Online. (2022, July 18). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • PubMed. (2024, May 6). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis.
  • ResearchGate. (2002, January 1). Derivatization Reactions of Heterocyclic Scaffolds on Solid Phase: Tools for Synthesis of Drug-Like Molecule Libraries.
  • PMC. (2019, December 19). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • PubMed. (2004, October 21). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds.
  • ResearchGate. (2019, May 25).

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Application Note: Strategic Functionalization of the tert-Butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The octahydropyrrolo[3,2-b]pyridine core is a valuable bicyclic scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can be strategically decorated to interact with biological targets. This guide provides a detailed exploration of the reactivity of its N-Boc protected form, tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. We present a comprehensive overview of the key transformations involving this scaffold, focusing on the deprotection of the pyrrolidine nitrogen and the subsequent or independent reactions of the piperidine nitrogen with various nucleophiles and electrophiles. This document furnishes researchers with both the theoretical underpinnings and field-tested protocols for N-alkylation, N-acylation, and reductive amination, enabling the synthesis of diverse compound libraries for drug discovery.

Introduction: The Pyrrolopyridine Scaffold

Saturated heterocyclic systems are foundational motifs in modern drug development. The octahydropyrrolo[3,2-b]pyridine framework, a fused pyrrolidine and piperidine ring system, provides a conformationally constrained diamine structure. This rigidity is advantageous for designing ligands with high affinity and selectivity for protein targets. The title compound, with one nitrogen protected by a tert-butyloxycarbonyl (Boc) group, is a versatile building block. Its strategic utility lies in the orthogonal reactivity of its two nitrogen atoms: the Boc-protected N1, which can be selectively unmasked, and the nucleophilic N7 secondary amine, which is readily available for functionalization.

This guide will systematically address the key reactions required to leverage this scaffold in a synthetic program.

Overview of Chemical Reactivity

The synthetic utility of this compound is dictated by the distinct chemical nature of its two nitrogen centers.

  • N1 (Pyrrolidine Nitrogen): This nitrogen is protected as a Boc-carbamate. The Boc group is stable under a wide range of nucleophilic and basic conditions but is designed for facile removal under acidic conditions.[1] This deprotection is the gateway to functionalizing the N1 position.

  • N7 (Piperidine Nitrogen): This is a standard secondary amine. It is nucleophilic and readily participates in reactions with a variety of electrophiles, such as alkyl halides, acylating agents, and carbonyl compounds (via reductive amination).

The diagram below illustrates the primary reactive sites on the scaffold.

Scaffold_Reactivity cluster_scaffold This compound cluster_reactions Primary Reaction Pathways scaffold N1_Deprotection N1 Deprotection (Acid-Labile) scaffold->N1_Deprotection Acid (H+) N7_Functionalization N7 Functionalization (Nucleophilic Site) scaffold->N7_Functionalization Electrophiles (E+)

Caption: Key reactive sites of the N-Boc protected pyrrolopyridine scaffold.

Protocol I: Boc Deprotection of the Pyrrolidine Nitrogen (N1)

The removal of the Boc protecting group is a critical first step for any subsequent modification at the N1 position. The reaction proceeds via an acid-catalyzed hydrolysis of the carbamate.[2] The choice of acid and solvent is crucial to ensure complete removal without affecting other acid-sensitive functional groups that may be present on elaborated molecules.

Mechanism of Acid-Catalyzed Boc Deprotection:

The mechanism involves protonation of the carbamate carbonyl, followed by the departure of the stable tert-butyl cation, which is typically scavenged by the solvent or a nucleophilic counter-ion.

Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H+ CarbamicAcid Carbamic Acid Intermediate + tert-Butyl Cation Protonation->CarbamicAcid Elimination Final Deprotected Amine (Salt) CarbamicAcid->Final Decarboxylation (-CO2)

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Detailed Experimental Protocol

A. Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and effective method, typically affording clean and rapid deprotection.[3]

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is recommended to control any potential exotherm, especially on a larger scale.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution. The amount of TFA can be adjusted; often a 25-50% solution of TFA in DCM is used.[3]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue is the TFA salt of the deprotected amine. It can be used directly in the next step or neutralized by dissolving in a suitable solvent (e.g., DCM or EtOAc), washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), drying the organic layer over anhydrous sodium sulfate (Na₂SO₄), filtering, and concentrating.

B. Using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt directly, which is often a stable, crystalline solid. 4M HCl in dioxane is a commercially available reagent.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM if solubility in dioxane is low. Otherwise, add the solid directly to the HCl/dioxane solution.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) to the substrate at room temperature.

  • Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction. Monitor for completion by TLC or LC-MS (typically 2-12 hours).[2]

  • Workup: If a precipitate has formed, it can be isolated by filtration, washed with a non-polar solvent like diethyl ether or hexanes, and dried under vacuum. Alternatively, the solvent can be removed in vacuo to yield the crude hydrochloride salt.

Parameter TFA in DCM 4M HCl in Dioxane Notes & Causality
Speed Fast (1-4 h)Moderate (2-12 h)TFA is a stronger acid, leading to faster cleavage.
Workup Volatile, easy to removeLess volatileTFA and DCM are easily removed by rotary evaporation. Dioxane requires higher vacuum/temperature.
Salt Form TFA SaltHCl SaltThe resulting salt form can impact the solubility and handling properties of the product.
Cost HigherLowerReagent costs can be a factor in large-scale synthesis.
Safety Corrosive, handle in fume hoodCorrosive, handle in fume hoodBoth are strong acids requiring appropriate personal protective equipment (PPE).

Reactions at the Nucleophilic Piperidine Nitrogen (N7)

The secondary amine at the N7 position is a versatile handle for introducing a wide array of substituents. The following protocols detail common methods for its functionalization.

N7_Functionalization_Workflow cluster_reagents Electrophilic Partners cluster_products Resulting Products Scaffold Scaffold (N7-H) Alkylation N-Alkylation Scaffold->Alkylation Acylation N-Acylation Scaffold->Acylation ReductiveAmination Reductive Amination Scaffold->ReductiveAmination AlkylatedProduct N7-Alkyl Alkylation->AlkylatedProduct AcylatedProduct N7-Acyl Acylation->AcylatedProduct AmineProduct N7-Substituted Amine ReductiveAmination->AmineProduct AlkylHalide Alkyl Halide (R-X) + Base AcylChloride Acyl Chloride (RCOCl) Aldehyde Aldehyde/Ketone (RCHO) + Reducing Agent

Caption: Workflow for the functionalization of the N7 piperidine nitrogen.

Protocol II: N-Alkylation

N-alkylation introduces an alkyl group onto the N7 nitrogen via an Sₙ2 reaction with an alkyl halide or a related electrophile.

  • Principle: The secondary amine acts as a nucleophile, displacing a leaving group (e.g., Br, I, OTs) on an alkyl substrate. A base is required to neutralize the protonated amine formed during the reaction, preventing the starting material from becoming unreactive.

Detailed Experimental Protocol:

  • Preparation: To a solution of the scaffold (1.0 equiv) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) (0.1 M), add a mild inorganic base like potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reagent Addition: Add the alkyl halide (e.g., R-Br or R-I, 1.1-1.5 equiv). For less reactive halides, a catalytic amount of sodium iodide (NaI, 0.1 equiv) can be added to facilitate an in situ Finkelstein reaction.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic base. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol III: N-Acylation

N-acylation forms a stable amide bond, a common functional group in pharmaceuticals.

  • Principle: The nucleophilic N7 amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. A base is used to scavenge the HCl or carboxylic acid byproduct.

Detailed Experimental Protocol:

  • Preparation: Dissolve the scaffold (1.0 equiv) and a base (e.g., triethylamine (TEA) or DIPEA, 1.5-2.0 equiv) in an inert solvent like DCM or THF (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the acyl chloride or anhydride (1.05-1.2 equiv) dropwise as a solution in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours), as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash sequentially with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude amide is often of high purity but can be further purified by flash chromatography or recrystallization if necessary.

Protocol IV: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide variety of substituents from aldehydes and ketones.[4]

  • Principle: The N7 amine reversibly condenses with a carbonyl compound to form an iminium ion intermediate. A mild, selective reducing agent, present in the same pot, reduces the iminium ion to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild, moisture-tolerant, and selective for iminium ions over carbonyls.

Detailed Experimental Protocol:

  • Preparation: In a flask, combine the scaffold (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a solvent such as dichloroethane (DCE) or DCM (0.1 M). Stir for 20-30 minutes at room temperature to allow for initial iminium ion formation.

  • Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equiv) portion-wise. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor progress by LC-MS.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

This compound is a synthetically tractable scaffold with two distinct nitrogen atoms that can be selectively functionalized. The protocols detailed in this guide—acid-catalyzed Boc deprotection at N1, and N-alkylation, N-acylation, and reductive amination at N7—provide a robust toolkit for medicinal chemists. By mastering these fundamental reactions, researchers can efficiently generate diverse libraries of novel compounds built upon this privileged three-dimensional core, accelerating the path toward new therapeutic discoveries.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Scientific Diagram]. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • Chodkowski, A., et al. (2009). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Altomare, C., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco. Retrieved from [Link]

  • International Journal of Research and Publication Reviews. (2022). Synthesis and Evaluation of Pyrrole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate. Retrieved from [Link]

  • Synthonix. (n.d.). tert-Butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Cenmed. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and reactions of some pyridopyrimidine and thienopyridine derivatives for antiviral evaluation. Retrieved from [Link]

  • Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

Strategic Functionalization of tert-Butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The octahydropyrrolo[3,2-b]pyridine core is a conformationally restricted, three-dimensional scaffold that is increasingly sought after in medicinal chemistry. Its unique stereochemical and physicochemical properties make it an attractive isostere for more common, planar aromatic rings, often leading to improved solubility, metabolic stability, and target engagement. This guide provides a detailed overview of the key functionalization strategies for tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a versatile building block for elaborating this core. We present detailed protocols, the underlying chemical logic, and expert insights into reaction setup and optimization, focusing on N-functionalization of the piperidine nitrogen and direct C–H functionalization of the saturated backbone.

Introduction: The Value of Saturated Heterocyclic Scaffolds

In modern drug discovery, there is a significant push to move beyond flat, aromatic structures and explore "escape from flatland." Saturated heterocycles, like the pyrrolopyridine system, provide structural rigidity and defined three-dimensional exit vectors that can improve interactions with biological targets.[1] The this compound scaffold is a particularly valuable starting material. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for selective functionalization at the piperidine nitrogen. Subsequent removal of the Boc group opens up another handle for further diversification.

This document serves as a practical guide for chemists to unlock the synthetic potential of this scaffold through robust and reproducible functionalization reactions.

Core Functionalization Strategies

The primary sites for functionalization on the this compound core are the secondary amine of the piperidine ring and the various C(sp³)–H bonds on the bicyclic framework. The Boc group on the pyrrolidine nitrogen is generally stable under the conditions used to modify the piperidine moiety but can be readily removed to enable subsequent reactions.

Caption: Key functionalization points on the pyrrolopyridine scaffold.

N-Functionalization of the Piperidine Moiety

The most direct and common functionalization is at the secondary amine of the piperidine ring. This site is highly nucleophilic and readily undergoes a variety of classical and modern coupling reactions.

Key Reactions:

  • N-Arylation/N-Heteroarylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are highly effective for forming C-N bonds with a wide range of aryl and heteroaryl halides or triflates.[2][3] This is a cornerstone reaction for introducing substituents that can modulate pharmacology and pharmacokinetics.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to N-alkylated derivatives.

  • Acylation: Reaction with acyl chlorides or anhydrides yields amides, which can act as hydrogen bond acceptors or be used to introduce further functionality.

Direct C(sp³)–H Functionalization

Directly converting C–H bonds into C–C or C-heteroatom bonds is a powerful strategy that minimizes the need for pre-functionalized starting materials.[4] For saturated systems like the octahydropyrrolopyridine core, this approach offers an atom-economical route to novel analogs.[5][6]

Methodologies & Rationale:

  • Metal-Catalyzed C–H Activation: Transition metals like palladium, rhodium, or copper can facilitate the cleavage of C–H bonds, typically directed by a nearby functional group.[7][8] While the Boc-protected nitrogen can serve as a directing group, regioselectivity can be a challenge. Reactions often favor positions alpha to the nitrogen atoms due to electronic effects.

  • Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a mild and versatile tool for functionalizing C(sp³)–H bonds.[1] These methods often proceed via radical intermediates and can enable transformations that are difficult to achieve with traditional thermal methods.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a fume hood with appropriate personal protective equipment.

Protocol 3.1: Palladium-Catalyzed N-Arylation of the Piperidine Moiety

This two-step protocol involves the initial coupling of the Boc-protected scaffold, followed by optional deprotection of the pyrrolidine nitrogen.

Sources

Application Note: Strategic Use of tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate for Diversified Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, there is a pronounced shift away from flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity. Saturated heterocyclic scaffolds are at the forefront of this movement, offering rigid, yet conformationally diverse frameworks. These structures allow for the precise spatial arrangement of pharmacophoric elements, which can lead to enhanced binding affinity, improved selectivity, and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

The octahydropyrrolo[3,2-b]pyridine core is a privileged bicyclic structure that exemplifies these desirable traits. Its rigid fusion of a pyrrolidine and a piperidine ring creates a defined 3D architecture. The strategic placement of two nitrogen atoms at distinct positions offers orthogonal handles for chemical diversification, making it an ideal starting point for the construction of compound libraries aimed at a multitude of biological targets, from protein kinases to G-protein coupled receptors.[1][2] This application note provides a detailed guide for leveraging tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate as a versatile building block for library synthesis.

The Building Block: A Strategic Overview

The featured compound, this compound, is designed for efficient and controlled library synthesis.

  • Core Structure: The octahydropyrrolo[3,2-b]pyridine skeleton.

  • N1-Protection: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This group is stable under a wide range of reaction conditions (e.g., basic, nucleophilic) but can be cleanly removed under acidic conditions.[3][4][5] This orthogonality is the cornerstone of its utility.

  • N4-Reactivity: The secondary amine on the piperidine ring is exposed and serves as the primary reactive handle for initial diversification.

This design allows for a two-stage diversification strategy: first, derivatizing the N4 position, followed by deprotection and subsequent functionalization of the N1 position.

Caption: Core structure of the building block highlighting the two diversification points.

Experimental Protocols: A Step-by-Step Guide to Library Synthesis

The following protocols provide a validated workflow for the synthesis of a diverse compound library from the title compound.

Workflow Overview

The overall strategy involves a sequential functionalization of the two nitrogen atoms, enabling the creation of a matrix-based library from two sets of building blocks (R1 and R2).

Workflow start Start: tert-Butyl octahydro- 1H-pyrrolo[3,2-b]pyridine- 1-carboxylate step1 Protocol 1: N4-Diversification (Amide Coupling, Reductive Amination, etc.) start->step1 Add R1-X intermediate Boc-Protected Intermediate Library (R1-Scaffold-Boc) step1->intermediate step2 Protocol 2: Boc Deprotection (TFA or HCl) intermediate->step2 deprotected Deprotected Intermediate Library (R1-Scaffold-H) step2->deprotected step3 Protocol 3: N1-Diversification (Acylation, Sulfonylation, etc.) deprotected->step3 Add R2-Y final Final Compound Library (R1-Scaffold-R2) step3->final

Caption: Sequential workflow for dual-functionalization library synthesis.

Protocol 1: N4-Position Diversification via Amide Coupling

This protocol details a standard procedure for coupling carboxylic acids to the N4 secondary amine. Amide bonds are prevalent in pharmaceuticals, making this a crucial diversification step.[6]

  • Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is recommended for its high efficiency and low rate of racemization, particularly with valuable or complex carboxylic acids.[7] DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the acid formed during the reaction.[7]

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting scaffold (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the scaffold).

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the N4-acylated product.

Table 1: Example Reagents for N4-Diversification

Reaction TypeReagent ClassExample ReagentKey Conditions
Amide Coupling Carboxylic AcidAcetic Acid, Benzoic AcidHATU/DIPEA or EDC/HOBt[8]
Sulfonylation Sulfonyl ChlorideTosyl Chloride, Mesyl ChlorideTriethylamine, DCM, 0°C to RT
Reductive Amination Aldehyde/KetoneBenzaldehyde, AcetoneNaBH(OAc)₃, DCE, RT[9][10]
Urea Formation IsocyanatePhenyl IsocyanateDCM or THF, RT
Protocol 2: N1-Position Boc Deprotection

This step unmasks the second reactive site for further diversification.

  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group.[3][11] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[4][5] Dichloromethane (DCM) is a common solvent for this transformation.

Materials:

  • N4-functionalized Boc-protected intermediate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M).

  • Cool the solution to 0°C using an ice bath.

  • Add TFA (10-20 equivalents, often used as a 20-50% solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC or LC-MS until the starting material is consumed.

  • Carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and slowly add saturated aq. NaHCO₃ to neutralize the remaining acid until effervescence ceases.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting deprotected secondary amine is often used in the next step without further purification.

Scientist's Note: The tert-butyl cation generated during deprotection can potentially alkylate electron-rich moieties on your molecule.[12] If this is a concern, consider adding a scavenger like anisole or triethylsilane (1-2 eq) to the reaction mixture.

Protocol 3: N1-Position Diversification

With the N1-pyrrolidine nitrogen now free, a second set of building blocks can be introduced. The chemistry is analogous to that of the N4 position, allowing for acylation, sulfonylation, reductive amination, etc.

  • Rationale: This step completes the library synthesis by introducing the second point of diversity (R2). The choice of reaction should be orthogonal to the functionality introduced at the N4 position. For example, if an amide was formed at N4, forming a sulfonamide or a urea at N1 can generate significant structural and property differences.

Procedure (Example: Sulfonylation):

  • Dissolve the crude deprotected amine from Protocol 2 (1.0 eq) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere.

  • Add a base such as triethylamine (Et₃N) or DIPEA (2.0 eq).

  • Cool the mixture to 0°C.

  • Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, 1.2 eq) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound via flash chromatography or preparative HPLC to yield the pure library member.

Conclusion

This compound is a powerful and versatile building block for constructing compound libraries with high 3D character. The strategic use of the Boc protecting group enables a robust and sequential diversification strategy. By following the detailed protocols for N4-functionalization, Boc deprotection, and subsequent N1-functionalization, researchers can efficiently generate libraries of novel, drug-like molecules for screening against a wide array of biological targets. The rigid bicyclic core provides a reliable anchor for positioning substituents in 3D space, increasing the probability of discovering high-quality lead compounds.[1]

References

  • BenchChem Technical Support Team. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. Benchchem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
  • BenchChem. (n.d.). Applications of Octahydropyrrolopyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • Wikipedia. (n.d.). Reductive amination. Wikipedia.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Wang, X., et al. (2023). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry, 124(2), 221-238. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in Fragment Libraries

Fragment-Based Drug Design (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug discovery programs.[1][2] The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, despite their low affinity, bind efficiently to the target protein. These initial hits then serve as foundational building blocks for constructing more potent, drug-like molecules through structure-guided optimization.

However, the efficacy of an FBDD campaign is fundamentally dependent on the quality and diversity of the fragment library. Historically, many libraries have been dominated by flat, sp²-rich aromatic compounds. While useful, this "flatland" approach limits the exploration of the complex, three-dimensional topologies of protein binding sites.[3] To overcome this, there is a growing demand for scaffolds that are rich in sp³-hybridized carbons, offering conformational rigidity and presenting vectors for chemical elaboration in three dimensions.[4][]

This is where the tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate scaffold comes to the forefront. As a saturated bicyclic system, it possesses inherent three-dimensionality, offering a rigid framework that can position substituents in well-defined spatial orientations. This guide provides a detailed overview and actionable protocols for leveraging this valuable scaffold in FBDD campaigns.

Key Attributes of the Scaffold:

  • High sp³ Content: The saturated bicyclic core provides a rigid, non-planar structure, which can lead to improved binding specificity and better physicochemical properties in resulting leads.[3]

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can decrease the entropic penalty upon binding to a target.

  • Defined Exit Vectors: The scaffold provides distinct points for chemical modification, allowing for controlled exploration of the surrounding binding pocket during hit-to-lead optimization.

  • Synthetic Tractability: The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen provides a convenient and well-established synthetic handle for subsequent chemical elaboration.

The FBDD Workflow: A Strategic Overview

The application of the octahydropyrrolopyridine scaffold fits seamlessly into the established FBDD paradigm. The process is iterative and heavily reliant on structural and biophysical data to guide decision-making.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Lib Fragment Library (Including 3D Scaffolds) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Screening Hits Validated Fragment Hits (Weak Binders) Screen->Hits Hit Validation SBDD Structure-Guided Design (X-ray, Computational Models) Hits->SBDD Structural Biology Elaboration Fragment Elaboration (Growing, Linking) SBDD->Elaboration Design Cycle Elaboration->SBDD Synthesize & Test Lead Potent Lead Compound Elaboration->Lead Optimization

Figure 1: The iterative workflow of Fragment-Based Drug Design (FBDD).

Application Protocol I: Fragment Screening

Identifying the weak but specific binding of fragments like the octahydropyrrolopyridine core requires highly sensitive biophysical techniques.[1] Below are detailed protocols for three gold-standard methods.

Method A: X-Ray Crystallography for Direct Observation

Crystallographic screening provides unambiguous evidence of fragment binding and the precise interaction patterns, making it a cornerstone of FBDD.[6][7]

Protocol: Crystal Soaking and Data Collection

  • Crystal Preparation: Grow high-quality protein crystals that are robust and diffract to a high resolution (ideally <2.0 Å). Transfer crystals to a cryoprotectant-containing well solution.

  • Fragment Solution Preparation: Prepare a high-concentration stock of this compound (e.g., 100-500 mM in DMSO). The high solubility required is a key consideration for any fragment library.[8]

  • Soaking: Add the fragment stock solution to the crystal drop to a final concentration of 10-50 mM. The final DMSO concentration should be kept below 10% to avoid damaging the crystal.

  • Incubation: Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal time must be determined empirically.

  • Cryo-cooling: Loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection: Collect a high-resolution X-ray diffraction dataset at a synchrotron source.[6][9]

  • Data Analysis: Process the data and solve the structure by molecular replacement using the apo-protein structure. Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for new, unmodeled density corresponding to the bound fragment. Weakly bound fragments often have low occupancy, requiring meticulous analysis.[1]

Method B: NMR Spectroscopy for Solution-State Binding

NMR is exceptionally powerful for detecting weak interactions in solution.[10] Protein-observed methods, such as ¹H-¹⁵N HSQC, are particularly effective.[11][12]

Protocol: ¹H-¹⁵N HSQC Titration

  • Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., phosphate buffer, pH 7.0, with 90% H₂O/10% D₂O).

  • Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC reference spectrum of the protein alone.[13]

  • Fragment Addition: Prepare a concentrated stock of the fragment in the same NMR buffer (or in D₆-DMSO). Add a small aliquot of the fragment stock to the protein sample to achieve a 10- to 20-fold molar excess (e.g., 1-2 mM fragment).[13]

  • Acquire Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under identical conditions.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks indicate that the fragment is binding to the protein at or near those residues. This not only confirms binding but also maps the interaction site.[11][12]

  • (Optional) Affinity Determination: Perform a full titration by adding increasing concentrations of the fragment and monitoring the CSPs. The dissociation constant (K_D) can be calculated by fitting the titration curve.

Method C: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is a label-free technology that provides real-time binding kinetics (k_on, k_off) and affinity (K_D) data, making it ideal for primary screening and hit validation.[14][15][16]

Protocol: Fragment Screening by SPR

  • Chip Preparation: Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). Aim for a low to medium density immobilization level to minimize mass transport effects.

  • System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+), often containing a small amount of DMSO (e.g., 1-2%) to match the sample solvent.

  • Primary Screen (Single Concentration):

    • Prepare the octahydropyrrolopyridine fragment at a single high concentration (e.g., 200 µM) in running buffer.[17]

    • Inject the fragment solution over the protein-immobilized surface and a reference flow cell.

    • Monitor the binding response. A response significantly above the noise level and the reference cell signal indicates a potential interaction.

  • Hit Validation (Dose-Response):

    • For fragments identified as hits in the primary screen, prepare a series of dilutions (e.g., 6-8 concentrations, from 500 µM down to ~4 µM).

    • Inject each concentration over the sensor surface.

    • Fit the resulting steady-state binding responses to a 1:1 binding model to determine the dissociation constant (K_D). The sensitivity of SPR allows for the detection of binders with molecular weights as low as 100 Da.[14]

Technique Principle Key Advantage Key Consideration
X-Ray Crystallography X-ray diffraction from protein crystalsProvides direct 3D structural information of the binding modeRequires well-diffracting crystals; may miss binders that inhibit crystallization
NMR Spectroscopy Changes in nuclear spin states in a magnetic fieldDetects weak binding in solution; maps binding siteRequires large amounts of soluble, stable, isotopically labeled protein
Surface Plasmon Resonance Change in refractive index upon mass bindingReal-time kinetic data; high sensitivity; lower protein consumptionRequires protein immobilization which may affect activity; sensitive to buffer mismatch

Application Protocol II: Hit-to-Lead Optimization

Once the octahydropyrrolopyridine scaffold is validated as a binder, the next phase is to increase its affinity and selectivity through chemical elaboration. The goal is to extend the fragment into adjacent sub-pockets of the binding site to form additional favorable interactions.

Hit_To_Lead cluster_0 Fragment Growing cluster_1 Fragment Linking Start_Grow Fragment Hit (e.g., Scaffold) Vector Identify Growth Vector (via X-ray/Model) Start_Grow->Vector Synth_Grow Synthesize Analogs (Add functional groups) Vector->Synth_Grow Assay Biological Assay Synth_Grow->Assay Test Affinity & SAR Start_Link1 Fragment Hit 1 (Scaffold) Linker Design Linker (Computational) Start_Link1->Linker Start_Link2 Fragment Hit 2 (Adjacent Pocket) Start_Link2->Linker Synth_Link Synthesize Linked Molecule Linker->Synth_Link Synth_Link->Assay Test Affinity & SAR

Sources

The Strategic Integration of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate as a Novel Scaffold for PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Innovation in PROTAC Scaffolding

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is not merely a passive spacer but plays a critical role in dictating the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[2] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed, there is a growing interest in the incorporation of more rigid and conformationally constrained scaffolds to enhance PROTAC performance.[2][3]

This application note explores the potential of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate as a novel, rigid scaffold for the development of next-generation PROTACs. We will delve into the rationale for its use, provide detailed synthetic protocols for its incorporation into a PROTAC, and outline a comprehensive workflow for the biological evaluation of the resulting protein degraders.

The Rationale for a Rigid Scaffold: Advantages of this compound

The selection of the linker is a critical determinant of a PROTAC's success. While flexible linkers offer synthetic accessibility, rigid scaffolds can provide several distinct advantages:

  • Pre-organization and Reduced Entropy: A rigid scaffold can pre-organize the PROTAC into a conformation that is more favorable for binding to both the POI and the E3 ligase, thereby reducing the entropic penalty of ternary complex formation. This can lead to enhanced degradation efficiency.

  • Improved Selectivity: The defined spatial orientation imposed by a rigid scaffold can lead to more precise positioning of the POI and E3 ligase, potentially improving selectivity for the target protein and reducing off-target effects.

  • Enhanced Physicochemical Properties: Saturated heterocyclic scaffolds, such as the octahydropyrrolopyridine core, can improve solubility, metabolic stability, and cell permeability compared to more linear and flexible linkers.[2] The hydrogenated nature of the this compound scaffold is expected to enhance its stability.[4]

  • Vectorial Control: The bicyclic nature of this scaffold provides distinct vectors for the attachment of the POI and E3 ligase ligands, allowing for precise control over their relative orientation.

The this compound scaffold, with its fused ring system, offers a unique three-dimensional architecture that can be strategically employed in PROTAC design. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen provides a convenient handle for synthetic elaboration, while the secondary amine on the pyridine ring can be functionalized to attach either the POI ligand or the E3 ligase ligand.

Physicochemical Properties of the Scaffold

A thorough understanding of the physicochemical properties of the scaffold is crucial for rational PROTAC design.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[5]
Molecular Weight 226.32 g/mol [5]
XLogP3 1.4[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]
Topological Polar Surface Area 41.6 Ų[5]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and evaluation of a PROTAC incorporating the this compound scaffold.

Protocol 1: Synthesis of a PROTAC Incorporating the Scaffold

This protocol outlines a representative synthetic workflow for constructing a PROTAC using the this compound scaffold. The example below describes the coupling of a hypothetical POI ligand (with a carboxylic acid handle) and an E3 ligase ligand (pomalidomide, a CRBN ligand). The order of ligand attachment can be varied depending on the specific chemistry.

Diagram of the Synthetic Workflow:

G A This compound B Deprotection of Boc group A->B TFA, DCM C Coupling with POI-COOH B->C HATU, DIPEA, DMF D Functionalization of secondary amine C->D Alkylation or Acylation E Coupling with E3 Ligase Ligand D->E Coupling reaction F Final PROTAC E->F

Caption: Synthetic workflow for PROTAC synthesis.

Step 1: Boc Deprotection of the Scaffold

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected scaffold.

Step 2: Coupling with the Protein of Interest (POI) Ligand

  • Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected scaffold (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 3: Functionalization of the Secondary Amine and Coupling with the E3 Ligase Ligand

  • The secondary amine of the scaffold can be functionalized, for example, through reductive amination with an aldehyde-containing linker, followed by coupling to the E3 ligase ligand.

  • Alternatively, an appropriate linker with two reactive handles can be coupled to the secondary amine first, followed by attachment of the E3 ligase ligand. The choice of linker and coupling chemistry will depend on the specific E3 ligase ligand used. For pomalidomide, a common strategy involves an ether or alkyl linkage.

Protocol 2: Biological Evaluation of the Synthesized PROTAC

This protocol describes a general workflow for assessing the biological activity of the newly synthesized PROTAC.

Diagram of the Biological Evaluation Workflow:

G A Cell Culture B PROTAC Treatment A->B Varying concentrations and time points C Cell Lysis B->C D Western Blot Analysis C->D E Quantitative Analysis D->E Densitometry

Caption: Workflow for PROTAC efficacy testing.

Step 1: Cell Culture and Treatment

  • Culture a cell line that endogenously expresses the target protein of interest in appropriate media.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

Step 2: Cell Lysis and Protein Quantification

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Step 3: Western Blot Analysis

  • Normalize the protein concentration of all samples.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with a primary antibody specific for the target protein.

  • Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

Step 4: Data Analysis

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.

  • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).

Table for Summarizing Degradation Data:

PROTAC Concentration% Degradation (Mean ± SD)
0.1 nM
1 nM
10 nM
100 nM
1 µM
10 µM

Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, building block for the construction of novel PROTACs. Its rigid, three-dimensional structure has the potential to overcome some of the limitations associated with flexible linkers, leading to degraders with improved potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the utility of this and other aza-bicycloalkane scaffolds in the rapidly evolving field of targeted protein degradation. Further structure-activity relationship (SAR) studies will be crucial to fully elucidate the potential of this scaffold and to guide the design of the next generation of highly effective PROTAC therapeutics.

References

  • R. I. Troup, et al. Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther.2020 , 1(5): 273–312.

  • BenchChem. An In-depth Technical Guide to the Physicochemical Properties of this compound.

  • BenchChem. tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

  • BenchChem. tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate - Biological Activity.

  • Aleša Bricelj, et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. 2021 , 9.

  • Alessio Ciulli, et al. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. 2020 , 63(21): 12485–12513.

  • Alessio Ciulli, et al. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Sigma-Aldrich.

  • PubChem. rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo(3,2-b)pyridine-1-carboxylate.

  • BLDpharm. 134003-84-2|(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.

  • BLDpharm. 1340494-62-3|tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H).

  • BLDpharm. 205059-24-1|tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.

  • Alessio Ciulli, et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. 2023 , 145(48): 26279–26291.

  • Alessio Ciulli, et al. Structure‐Based Design of a Macrocyclic PROTAC. Angewandte Chemie International Edition. 2020 , 59(4): 1727-1731.

  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.

  • Eun-Hee Kim, et al. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. 2020 , 25(8): 1970.

  • ResearchGate. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.

  • ChemRxiv. Structure-Based Design of a Macrocyclic PROTAC.

  • MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.

  • Combi-Blocks. Safety Data Sheet - this compound.

  • ChemicalBook. Heterocyclic Compounds 7 page.

Sources

Application Notes and Protocols for the Synthesis of Natural Product Analogues Using Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Privileged Scaffold for Drug Discovery

The octahydropyrrolo[3,2-b]pyridine core is a compelling three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure is a key feature in a variety of natural products and their analogues, offering a unique conformational rigidity that is highly sought after in the design of potent and selective therapeutic agents. The structural motif is related to the core of alkaloids such as Variolin B, a marine-derived compound with potent cyclin-dependent kinase inhibitor activity.[1][2] More recently, a derivative of octahydropyrrolo[3,2-b]pyridine was identified through virtual screening as a highly selective Type I inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) over VEGFR2, highlighting the potential of this scaffold in developing targeted cancer therapies.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate as a versatile building block for the synthesis of a library of novel analogues targeting FGFR3. The tert-butyloxycarbonyl (BOC) protecting group on the pyrrolidine nitrogen allows for selective functionalization of the piperidine nitrogen, followed by deprotection and subsequent derivatization of the pyrrolidine moiety, enabling the creation of a diverse array of molecules from a single, readily available starting material.

Core Synthetic Strategy: A Modular Approach to Analogue Synthesis

The synthetic strategy outlined below is designed for maximum modularity, allowing for the introduction of diverse chemical functionalities at two key positions of the octahydropyrrolo[3,2-b]pyridine core. This approach is ideal for generating a library of analogues for structure-activity relationship (SAR) studies. The overall workflow is depicted in the following diagram:

G A This compound B Step 1: N-Functionalization of Piperidine (R1) A->B C BOC-Protected Intermediate B->C D Step 2: BOC Deprotection C->D E Piperidine-Functionalized Scaffold D->E F Step 3: N-Functionalization of Pyrrolidine (R2) E->F G Final Analogues Library F->G

Caption: General workflow for the synthesis of a library of octahydropyrrolo[3,2-b]pyridine analogues.

Part 1: N-Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is the more nucleophilic of the two nitrogens in the BOC-protected starting material, allowing for its selective functionalization. This section provides a protocol for N-arylation via a Buchwald-Hartwig amination, a robust and versatile method for forming carbon-nitrogen bonds.

Protocol 1: Buchwald-Hartwig N-Arylation

This protocol describes the palladium-catalyzed cross-coupling of an aryl bromide with the piperidine nitrogen.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) is chosen for its high efficiency in C-N cross-coupling reactions with sterically hindered amines.

  • Base: A non-nucleophilic inorganic base such as cesium carbonate (Cs₂CO₃) is used to deprotonate the secondary amine without competing in the coupling reaction.

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions, as it is non-protic and has a suitable boiling point for the reaction temperature.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all manipulations should be performed under an inert atmosphere of nitrogen or argon.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl bromide (1.1 equiv.), cesium carbonate (1.5 equiv.), and Xantphos (0.1 equiv.).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv.) to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-arylated BOC-protected intermediate.

Parameter Typical Value
Scale0.5 - 5 mmol
Temperature100 °C
Reaction Time12 - 24 hours
Expected Yield60 - 85%

Part 2: Deprotection of the Pyrrolidine Nitrogen

The next step is the removal of the BOC protecting group to liberate the secondary amine of the pyrrolidine ring for subsequent functionalization. Acid-mediated deprotection is the standard method for this transformation.

Protocol 2: Acid-Mediated BOC Deprotection

This protocol uses trifluoroacetic acid (TFA) for the efficient cleavage of the BOC group.

Rationale for Experimental Choices:

  • Reagent: Trifluoroacetic acid is a strong acid that effectively cleaves the tert-butyl carbamate with the formation of gaseous byproducts (isobutylene and carbon dioxide), which simplifies the work-up procedure.

  • Solvent: Dichloromethane (DCM) is a common solvent for BOC deprotection as it is inert to the acidic conditions and readily dissolves the starting material and product.

  • Temperature: The reaction is typically performed at room temperature and proceeds rapidly.

Step-by-Step Methodology:

  • Dissolve the N-arylated BOC-protected intermediate (1.0 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10 equiv.) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine-functionalized scaffold. The product is often used in the next step without further purification.

Parameter Typical Value
Scale0.5 - 5 mmol
Temperature0 °C to room temperature
Reaction Time1 - 2 hours
Expected Yield>95% (often quantitative)

Part 3: N-Functionalization of the Pyrrolidine Nitrogen

The newly exposed secondary amine on the pyrrolidine ring can now be functionalized to complete the synthesis of the target analogues. Reductive amination is an excellent method for introducing a wide variety of substituents.

Protocol 3: Reductive Amination

This protocol describes the reaction of the deprotected scaffold with an aldehyde or ketone in the presence of a reducing agent.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.

  • Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are suitable solvents for this reaction.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

G cluster_0 Reductive Amination Mechanism A Secondary Amine + Aldehyde/Ketone B Iminium Ion Intermediate A->B + H+ C Hydride Reduction (STAB) B->C D Tertiary Amine Product C->D

Caption: Simplified mechanism of reductive amination.

Step-by-Step Methodology:

  • To a solution of the deprotected piperidine-functionalized scaffold (1.0 equiv.) in dichloroethane (DCE), add the desired aldehyde or ketone (1.2 equiv.) and a catalytic amount of acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final analogue.

Parameter Typical Value
Scale0.1 - 2 mmol
TemperatureRoom temperature
Reaction Time4 - 12 hours
Expected Yield50 - 80%

Hypothetical Library of Synthesized Analogues

The modular nature of this synthetic strategy allows for the rapid generation of a diverse library of compounds for biological screening.

Analogue ID R1 (Piperidine Substituent) R2 (Pyrrolidine Substituent) Molecular Weight ( g/mol )
FGR-A-0014-FluorophenylBenzyl367.48
FGR-A-0024-Fluorophenyl2-Phenylethyl381.51
FGR-A-0033-MethoxyphenylCyclohexylmethyl386.55
FGR-A-0043-Methoxyphenyl2-(Furan-2-yl)ethyl370.48
FGR-B-0012-PyrimidinylBenzyl350.46
FGR-B-0022-Pyrimidinyl2-Phenylethyl364.49

References

  • Variolin B and its derivate deoxy-variolin B: new marine natural compounds with cyclin-dependent kinase inhibitor activity. PubMed, [Link][1]

  • Total synthesis of variolin B. ResearchGate, [Link][2]

  • Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. PubMed, [Link][3]

Sources

Experimental procedure for coupling "Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Coupling of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the chemical coupling of this compound. This saturated bicyclic diamine scaffold is a valuable building block in medicinal chemistry, often utilized as a constrained surrogate for more flexible diamines. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen selectively enables functionalization at the secondary amine of the pyridine ring. This document elucidates the core chemical strategies for this functionalization, explaining the rationale behind procedural choices and providing robust, step-by-step protocols.

Strategic Overview: Functionalizing the Bicyclic Scaffold

The primary site for synthetic elaboration on this compound is the nucleophilic secondary amine within the pyridine ring. The Boc group on the adjacent pyrrole nitrogen is stable under a variety of conditions, allowing for selective C-N bond formation. The three principal coupling strategies discussed herein are N-Arylation, N-Acylation (Amide Bond Formation), and N-Alkylation (via Reductive Amination). Each method provides a distinct avenue for introducing molecular diversity, crucial for structure-activity relationship (SAR) studies in drug discovery.

G cluster_start Starting Material cluster_strategies Core Coupling Strategies cluster_products Coupled Products start Tert-butyl octahydro-1H- pyrrolo[3,2-b]pyridine-1-carboxylate N_Arylation N-Arylation (Buchwald-Hartwig) start->N_Arylation Ar-X, Pd Catalyst, Ligand, Base N_Acylation N-Acylation (Amide Coupling) start->N_Acylation R-COOH, Coupling Agent N_Alkylation N-Alkylation (Reductive Amination) start->N_Alkylation R-CHO or R-C(O)R', Reducing Agent Aryl_Product N-Aryl Product N_Arylation->Aryl_Product Acyl_Product N-Acyl Product N_Acylation->Acyl_Product Alkyl_Product N-Alkyl Product N_Alkylation->Alkyl_Product

Caption: Workflow for functionalizing the scaffold.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, specifically for coupling amines with aryl halides or triflates.[1][2] This reaction is indispensable for synthesizing N-aryl derivatives, which are prevalent motifs in pharmaceuticals.

Mechanistic Rationale

The reaction proceeds via a palladium-catalyzed cycle.[2][3] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

  • Catalyst: A palladium(0) species is the active catalyst. It can be added directly or generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[4]

  • Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote the crucial reductive elimination step that forms the C-N bond, and inhibit undesirable side reactions like beta-hydride elimination.[3] Second-generation ligands like Xantphos or Josiphos are often employed for their high efficacy with a broad range of substrates.[5]

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to deprotonate the amine, forming the palladium-amido complex intermediate. The choice of base can influence reaction rate and substrate compatibility.[2]

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex Ar-Pd(II)-X Ln oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange + R'R''NH, Base amido_complex Ar-Pd(II)-NR'R'' Ln ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination - Ar-NR'R'' reductive_elimination->pd0 - HX, - Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 1: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Table 1: Reagents for N-Arylation

ReagentMW ( g/mol )Amount (mg)MmolEquivalents
This compound226.321130.501.0
Aryl Bromide (e.g., 4-Bromoanisole)187.041030.551.1
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.729.20.010.02 (Pd)
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.6813.90.0240.048
Sodium tert-butoxide (NaOtBu)96.10670.701.4
Toluene (Anhydrous)-5 mL--

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Add the palladium precatalyst (Pd₂(dba)₃), ligand (Xantphos), and sodium tert-butoxide to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Add the aryl bromide and this compound.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.

N-Acylation: Amide Bond Formation

Forming an amide bond by coupling the secondary amine with a carboxylic acid is a cornerstone of medicinal chemistry.[6] This reaction is typically facilitated by a coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Rationale for Reagent Selection

Direct condensation of an amine and a carboxylic acid requires high temperatures and is often inefficient. Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group.[7]

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used. HATU is highly efficient and often provides clean reactions with minimal side products.[6]

  • Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is added to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic state.

  • Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are preferred as they effectively dissolve the reagents.

Protocol 2: HATU-Mediated Amide Coupling

This protocol outlines a standard procedure for coupling the title compound with a generic carboxylic acid.

Table 2: Reagents for N-Acylation

ReagentMW ( g/mol )Amount (mg)MmolEquivalents
This compound226.321130.501.0
Carboxylic Acid (R-COOH)Varies-0.551.1
HATU380.232280.601.2
DIPEA129.24194 µL1.102.2
DMF (Anhydrous)-5 mL--

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of this compound in a small amount of DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Separate the layers.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material via flash column chromatography to obtain the pure amide product.

N-Alkylation: Direct Reductive Amination

Reductive amination is a highly efficient method for forming alkyl-amine bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8][9] This "one-pot" procedure is valued for its operational simplicity and high atom economy.[10]

Chemical Principle

The reaction proceeds through two key stages:

  • Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form a transient, electrophilic iminium ion.

  • Reduction: A mild reducing agent, present in the same pot, selectively reduces the iminium ion to form the more stable tertiary amine.[9]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[8] It is also more stable in acidic conditions often used to catalyze iminium formation.

  • Solvent: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly used. Acetic acid is sometimes added as a catalyst to facilitate the dehydration step.

Protocol 3: Reductive Amination with an Aldehyde

This protocol provides a method for N-alkylation using an aldehyde and sodium triacetoxyborohydride.

Table 3: Reagents for Reductive Amination

ReagentMW ( g/mol )Amount (mg)MmolEquivalents
This compound226.321130.501.0
Aldehyde (R-CHO)Varies-0.601.2
Sodium Triacetoxyborohydride (STAB)211.941590.751.5
1,2-Dichloroethane (DCE)-5 mL--
Acetic Acid (Glacial)60.051-2 dropsCat.Cat.

Step-by-Step Methodology:

  • Setup: To a flask containing a solution of this compound and the aldehyde in DCE, add a catalytic amount of acetic acid.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the stirring solution. Be cautious as gas evolution may occur.

  • Reaction: Continue stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • The Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids - RSC Publishing.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Amine synthesis by reductive amination (reductive alkyl
  • A green chemistry perspective on catalytic amide bond form
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchG
  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec - P. Margaretha.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI.

Sources

Troubleshooting & Optimization

"Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during the synthesis of this valuable heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis that typically begins with a suitable functionalized pyrrolopyridine precursor. A representative, albeit generalized, pathway involves the catalytic hydrogenation of a protected pyrrolo[3,2-b]pyridine, followed by Boc protection of the resulting secondary amine. The choice of protecting group for the initial precursor is critical to the success of the synthesis.

Q2: My overall yield is consistently low. What are the most likely causes?

Low yields in heterocyclic synthesis can arise from several factors.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time for the hydrogenation step are critical parameters.[1]

  • Catalyst Inactivation: The nitrogen-containing substrate or impurities can poison the catalyst, leading to incomplete conversion.

  • Impurity Profile of Starting Materials: The purity of the initial pyrrolopyridine precursor can significantly impact the reaction outcome.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

Q3: What are the typical impurities I should expect to see in my final product?

Impurities can stem from various stages of the synthesis and may include:

  • Unreacted Starting Materials and Intermediates: Incomplete conversion at any step will lead to the presence of precursors in the final product.

  • Byproducts from Side Reactions: These can include positional isomers, over-reduced species, or products of incomplete deprotection.

  • Degradation Products: The product may degrade upon exposure to air, light, or extreme temperatures.

  • Residual Solvents and Catalysts: Trace amounts of solvents and metal catalysts from the reaction and purification steps may be present.[2]

Q4: Which analytical techniques are best suited for identifying impurities in my product?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information on the separated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any significant impurities.

Troubleshooting Guide

This guide is structured to address issues that may arise during the key stages of a plausible synthetic route to this compound.

Stage 1: Catalytic Hydrogenation of the Pyrrolopyridine Precursor

A common precursor for this synthesis is an N-benzyl protected pyrrolo[3,2-b]pyridine derivative. The hydrogenation step aims to reduce the pyridine ring.

Problem 1: Incomplete or Sluggish Hydrogenation

  • Possible Causes:

    • Catalyst Poisoning: The nitrogen atom in the pyridine ring can strongly adsorb to the catalyst surface, inhibiting its activity. Sulfur-containing impurities in the starting material can also poison the catalyst.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.

    • Inadequate Hydrogen Pressure: The hydrogen pressure may not be sufficient to drive the reaction to completion.

    • Poor Solvent Choice: The solvent may not be optimal for the substrate's solubility or for the catalyst's activity.

  • Solutions:

    • Catalyst Selection: While Palladium on carbon (Pd/C) is common, other catalysts like rhodium or ruthenium-based catalysts may show better performance for N-heterocycle hydrogenation.[3]

    • Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst.

    • Optimize Hydrogen Pressure and Temperature: Systematically vary the pressure and temperature to find the optimal conditions.

    • Solvent Screening: Test a range of solvents, such as methanol, ethanol, or acetic acid. Acetic acid can sometimes improve the rate of hydrogenation of pyridines by protonating the nitrogen, but it can also lead to side reactions.

    • Pre-treatment of Starting Material: Purify the starting material to remove any potential catalyst poisons.

Problem 2: Formation of Byproducts

  • Possible Byproducts:

    • Partially Hydrogenated Intermediates: Tetrahydropyrrolopyridines may be observed if the reaction does not go to completion.

    • Over-reduction Products: In some cases, the pyrrolidine ring may be susceptible to hydrogenolysis, leading to ring-opened byproducts, although this is less common under standard conditions.

    • Positional Isomers: If the starting material contains functionalities that can direct the hydrogenation, a mixture of diastereomers may be formed.

  • Solutions:

    • Reaction Monitoring: Closely monitor the reaction progress by TLC, GC, or LC-MS to identify the formation of intermediates and byproducts.

    • Condition Optimization: Adjusting the reaction time, temperature, and hydrogen pressure can help to minimize the formation of byproducts.

    • Purification: Develop a robust purification method, such as column chromatography or preparative HPLC, to separate the desired product from the byproducts.[4]

Stage 2: N-Benzyl Deprotection (if applicable)

If an N-benzyl protecting group is used, it is typically removed via catalytic hydrogenolysis.

Problem 3: Incomplete Deprotection

  • Possible Causes:

    • Catalyst Deactivation: The product amine can sometimes inhibit the catalyst.

    • Insufficient Hydrogen Source: If using a transfer hydrogenation method with a hydrogen donor like ammonium formate, the donor may be depleted.

  • Solutions:

    • Use of an Acid Additive: The addition of a catalytic amount of a strong acid can sometimes facilitate the deprotection by protonating the amine product and preventing it from poisoning the catalyst.

    • Fresh Catalyst: Ensure the catalyst is active.

    • Alternative Deprotection Methods: If hydrogenolysis is problematic, other methods for N-benzyl deprotection can be considered, though they may be harsher.[5]

Problem 4: Formation of N,N-Dibenzyl Byproduct

  • Possible Byproduct:

    • In some cases, particularly during the initial benzylation to create the precursor, over-alkylation can lead to the formation of a quaternary ammonium salt or a dibenzylated species.[1]

  • Solution:

    • Stoichiometric Control: Carefully control the stoichiometry during the initial benzylation of the pyrrolopyridine nitrogen to minimize over-alkylation.

Stage 3: Boc Protection of the Octahydropyrrolo[3,2-b]pyridine

The final step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc)₂O.

Problem 5: Incomplete Boc Protection

  • Possible Causes:

    • Insufficient (Boc)₂O: The amount of Boc anhydride may be insufficient.

    • Inappropriate Base: The base used may not be strong enough to deprotonate the amine effectively.

    • Steric Hindrance: The secondary amine in the fused ring system may be sterically hindered.

  • Solutions:

    • Increase (Boc)₂O Stoichiometry: Use a slight excess of (Boc)₂O.

    • Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Optimize Reaction Conditions: Increase the reaction time or temperature if steric hindrance is an issue.

Problem 6: Formation of Byproducts during Boc Protection

  • Possible Byproducts:

    • N,N-di-Boc protected amine: While less common for secondary amines, over-protection can sometimes occur.

    • Urea derivatives: If the (Boc)₂O is old or has been exposed to moisture, it can degrade and lead to the formation of urea-type byproducts.

  • Solutions:

    • Use High-Quality (Boc)₂O: Ensure the reagent is fresh and has been stored properly.

    • Careful Control of Stoichiometry: Avoid a large excess of (Boc)₂O.

    • Aqueous Workup: A standard aqueous workup will typically remove any unreacted (Boc)₂O and related byproducts.

Problem 7: Product Alkylation during Boc Deprotection (if necessary for further synthesis)

  • Possible Side Reaction:

    • If the Boc group needs to be removed in a subsequent step using strong acid, the intermediate tert-butyl cation can alkylate electron-rich sites on the molecule.[6]

  • Solution:

    • Use of Scavengers: Include a scavenger such as anisole or thioanisole during the deprotection to trap the tert-butyl cation.

Data Presentation

Table 1: Troubleshooting Summary for Catalytic Hydrogenation

Issue Potential Cause Recommended Solution(s)
Incomplete ReactionCatalyst poisoningUse a more robust catalyst (e.g., Rh/C), pre-treat starting material
Insufficient H₂ pressureIncrease hydrogen pressure
Formation of ByproductsOver-reductionReduce reaction time, temperature, or H₂ pressure
Incomplete reductionIncrease reaction time or catalyst loading

Table 2: Troubleshooting Summary for Boc Protection

Issue Potential Cause Recommended Solution(s)
Incomplete ReactionInsufficient (Boc)₂O or baseIncrease stoichiometry of reagents
Steric hindranceIncrease reaction temperature and/or time
Formation of ByproductsDegraded (Boc)₂OUse fresh, high-quality reagent

Experimental Protocols

Representative Protocol for Boc Protection:

  • Dissolve the octahydropyrrolo[3,2-b]pyridine precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_hydrogenation Stage 1: Catalytic Hydrogenation cluster_boc Stage 2: Boc Protection H_Start Low Conversion in Hydrogenation? H_C1 Check Catalyst Activity & Loading H_Start->H_C1 Yes H_C2 Optimize H2 Pressure & Temperature H_C1->H_C2 H_C3 Screen Solvents (e.g., MeOH, EtOH, AcOH) H_C2->H_C3 H_C4 Purify Starting Material H_C3->H_C4 H_End Improved Conversion H_C4->H_End B_Start Incomplete Boc Protection? B_C1 Increase (Boc)2O & Base Stoichiometry B_Start->B_C1 Yes B_C2 Increase Reaction Time & Temperature B_C1->B_C2 B_C3 Verify (Boc)2O Quality B_C2->B_C3 B_End Complete Protection B_C3->B_End

Caption: Troubleshooting workflow for key synthetic stages.

Byproduct_Analysis_Flow Crude_Product Crude Product Initial_Analysis Initial Analysis (TLC, LC-MS) Crude_Product->Initial_Analysis Impurity_Detected Impurity Detected? Initial_Analysis->Impurity_Detected Isolate_Impurity Isolate Impurity (Prep-HPLC/Column) Impurity_Detected->Isolate_Impurity Yes Final_Product Pure Product Impurity_Detected->Final_Product No Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolate_Impurity->Structure_Elucidation Identify_Source Identify Source of Impurity Structure_Elucidation->Identify_Source Optimize_Conditions Optimize Reaction Conditions Identify_Source->Optimize_Conditions Optimize_Conditions->Crude_Product Re-run Reaction

Caption: Logical flow for byproduct identification and mitigation.

References

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Technical Support Center: Analytical Methods for Impurities in this compound - Benchchem.
  • A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride.
  • An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D. Available at: [Link]

  • Application Notes and Protocols for the Purification of Dihydropyrazine Isomers - Benchchem.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Technical Support Center: Handling, Stability, and Experimental Use of tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. not consistently defined, structure-specific). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bicyclic building block. Here, we provide in-depth, field-proven insights into its stability, storage, and common experimental challenges in a direct question-and-answer format to ensure the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common queries regarding the fundamental properties and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: The optimal long-term storage involves refrigeration at 2-8°C (36-46°F) .[1] It is crucial to store the compound under an inert atmosphere , such as argon or nitrogen, to prevent slow degradation from atmospheric components.[1] Furthermore, the container should be sealed tightly and kept in a dark place to avoid light-induced degradation.[1] The compound is typically supplied as a solid, semi-solid, or liquid, and these conditions apply regardless of its physical state upon receipt.[1]

Q2: How stable is the tert-butoxycarbonyl (Boc) protecting group on this molecule?

A2: The Boc group is the most chemically sensitive part of the molecule. It is highly susceptible to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the pyrrole nitrogen.[2] This lability is due to the stability of the resulting tert-butyl cation intermediate. Conversely, the Boc group is generally stable under basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) conditions, which allows for selective manipulation of other functional groups.

Q3: Can I handle this compound on the open bench?

A3: For short periods, such as weighing and preparing solutions, handling on an open bench is generally acceptable. However, due to its potential for skin, eye, and respiratory irritation, it is mandatory to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] To minimize the absorption of atmospheric moisture and carbon dioxide, it is best practice to work quickly and reseal the container promptly. For extended manipulations, working in a fume hood or glovebox is recommended.

Q4: What are the initial signs of compound degradation?

A4: Visual inspection can sometimes reveal degradation. A noticeable color change (e.g., from off-white to yellow or brown) or a change in physical state (e.g., a solid becoming oily) can indicate impurity formation. For more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the appearance of new spots or peaks. A common degradation product to look for is the fully deprotected octahydro-1H-pyrrolo[3,2-b]pyridine.

Section 2: Quantitative Stability and Storage Summary

The following table summarizes the key parameters for maintaining the stability and integrity of this compound.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2–8 °CMinimizes the rate of potential degradation pathways. Avoid repeated freeze-thaw cycles.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the secondary amine and hydrolysis of the Boc group by atmospheric moisture.[1]
Light Exposure Store in Dark/Amber VialProtects against potential photolytic degradation.[1]
pH (in solution) Neutral to BasicThe Boc group is highly labile in acidic conditions. Avoid acidic media unless deprotection is intended.
Physical Form Solid, Semi-solid, or LiquidThe compound can exist in various forms. Storage conditions remain the same.[1]

Section 3: Experimental Troubleshooting Guide

This section provides practical advice for troubleshooting common issues encountered during reactions involving the unprotected secondary amine of the bicyclic core, such as N-acylation.

Experimental Protocol: N-Acylation with an Acid Chloride

This protocol provides a general method for the acylation of the secondary amine, a common subsequent reaction for this building block.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution and stir for 5-10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Troubleshooting Common Experimental Issues

Q5: My N-acylation/alkylation reaction is very slow or incomplete. What could be the cause?

A5: This is a frequent issue stemming from the steric hindrance of the secondary amine, which is part of a rigid bicyclic system.

  • Troubleshooting Steps:

    • Increase Reactivity of Electrophile: If using a less reactive electrophile (e.g., an alkyl bromide for alkylation), consider switching to a more reactive one, such as an alkyl iodide or triflate. For acylations, acid chlorides are generally more reactive than acid anhydrides.

    • Elevate Temperature: Gently heating the reaction mixture (e.g., to 40°C or refluxing in THF) can provide the necessary activation energy to overcome the steric barrier. Monitor carefully to avoid side reactions.

    • Choice of Base and Solvent: For alkylations, a stronger base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) can be more effective at deprotonating the secondary amine, increasing its nucleophilicity.

    • Catalyst Addition: For sluggish acylations, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Q6: I am observing a significant amount of a more polar byproduct in my reaction mixture. What is it likely to be?

A6: The most probable polar byproduct is the Boc-deprotected starting material or product. This occurs if acidic conditions are inadvertently introduced.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure all reagents are free of acidic impurities. For example, some acid chlorides may contain residual HCl from their synthesis. Amine starting materials can exist as hydrochloride salts, which will neutralize the base and create an acidic environment.

    • Use of Scavenger Base: Employ a sufficient excess of a non-nucleophilic base (e.g., 1.5-2.0 eq of DIPEA) to neutralize any in-situ generated acid.

    • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as water can contribute to side reactions and potentially facilitate Boc group hydrolysis under certain conditions.

Logical Workflow for Troubleshooting Incomplete Acylation

The following diagram illustrates a decision-making process for addressing an incomplete acylation reaction.

troubleshooting_workflow start Incomplete Acylation Reaction Detected by LC-MS/TLC check_sm Is Starting Material (SM) Sterically Hindered? start->check_sm increase_temp Increase Reaction Temperature (e.g., 40°C) check_sm->increase_temp Yes check_reagents Check Reagent Purity & Stoichiometry check_sm->check_reagents No / Unsure more_reactive_acyl Use More Reactive Acylating Agent (e.g., Acyl Fluoride) increase_temp->more_reactive_acyl add_dmap Add Catalytic DMAP more_reactive_acyl->add_dmap end_node Re-run and Monitor Reaction add_dmap->end_node repurify_reagents Repurify/Use Fresh Reagents check_reagents->repurify_reagents Impurity Suspected adjust_stoichiometry Adjust Stoichiometry (e.g., excess acylating agent) check_reagents->adjust_stoichiometry Stoichiometry OK repurify_reagents->end_node adjust_stoichiometry->end_node

Caption: Troubleshooting Decision Tree for Incomplete Acylation.

Section 4: Potential Degradation Pathways

Understanding potential degradation is key to preventing impurity formation during storage and experiments.

degradation_pathways main_compound tert-Butyl octahydro-1H- pyrrolo[3,2-b]pyridine-1-carboxylate deprotected Octahydro-1H-pyrrolo[3,2-b]pyridine main_compound->deprotected Acid-Catalyzed Cleavage oxidized Oxidized Species (e.g., N-oxide, lactam) main_compound->oxidized Oxidation acid Acid (H+) (e.g., TFA, HCl, acidic impurity) acid->deprotected air_moisture Air (O2) / Moisture (Improper Storage) air_moisture->oxidized

Caption: Primary Degradation Pathways.

  • Acid-Catalyzed Deprotection: As detailed earlier, this is the most significant degradation pathway. The Boc group is cleaved, yielding the free diamine, carbon dioxide, and isobutene.

  • Oxidation: The unprotected secondary amine and, to a lesser extent, the tertiary bridgehead nitrogen can be susceptible to oxidation over long-term storage if not kept under an inert atmosphere. This can lead to the formation of N-oxides or other oxidative degradation products. Studies on related pyrrolidine structures have shown that oxidative pathways can include ring-opening or formation of lactams.

By understanding these principles and employing the troubleshooting strategies outlined, researchers can confidently and effectively use this compound in their synthetic endeavors, ensuring both the integrity of their experiments and the quality of their results.

References

  • PubMed Central (PMC). Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. Available at: [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]

  • Organic Letters. Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Available at: [Link]

  • PubMed. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. Available at: [Link]

  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • ACS Publications. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. Available at: [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our focus is on providing practical, experience-driven solutions to common challenges encountered during this critical process.

The synthesis of this saturated bicyclic amine is conceptually straightforward, typically involving a two-step sequence: the catalytic hydrogenation of the aromatic 1H-pyrrolo[3,2-b]pyridine core, followed by the N-Boc protection of the pyrrolidine nitrogen. However, the scale-up of the hydrogenation step, in particular, presents significant hurdles due to the high stability of the pyridine ring.[1] This guide addresses these challenges in a question-and-answer format to provide direct and actionable advice.

Overall Synthetic Workflow

The diagram below outlines the typical manufacturing sequence for this compound.

G cluster_0 Part A: Hydrogenation cluster_1 Part B: Boc Protection cluster_2 Part C: Purification Start 1H-Pyrrolo[3,2-b]pyridine Hydrogenation Catalytic Hydrogenation (High Pressure/Temp) Start->Hydrogenation H₂, Catalyst (e.g., Rh/C) Workup1 Catalyst Filtration & Solvent Removal Hydrogenation->Workup1 Intermediate Octahydro-1H-pyrrolo[3,2-b]pyridine Workup1->Intermediate Crude Intermediate BocProtection Boc Protection Workup2 Aqueous Work-up & Phase Separation BocProtection->Workup2 Purification Final Purification (Crystallization/Distillation) Workup2->Purification Crude Product API Final Product Purification->API

Caption: High-level workflow for the synthesis of the target molecule.

Part A: Troubleshooting the Catalytic Hydrogenation

The complete saturation of the pyridine ring is often the most challenging step in the synthesis. Success hinges on careful control of catalyst, pressure, and temperature.[1]

Q1: My hydrogenation reaction is stalling, resulting in low conversion to the desired octahydro- product. What are the most common causes on a large scale?

A1: Incomplete hydrogenation is a frequent issue when scaling up pyridine reductions. The primary factors to investigate are:

  • Catalyst Activity and Loading: The catalyst can be deactivated by impurities in the starting material or solvent. On a larger scale, ensure the starting material batches are of consistent quality. Catalyst loading (typically 5-10% w/w) might need to be optimized; sometimes, a higher loading or the addition of a fresh batch of catalyst mid-reaction can restart a stalled reaction.

  • Hydrogen Mass Transfer: In large reactors, efficient mixing is crucial to ensure hydrogen gas dissolves into the liquid phase and reaches the catalyst surface. If agitation is poor, the reaction becomes mass-transfer limited, not kinetics-limited. Confirm that your reactor's agitation speed is sufficient for good gas-liquid mixing.

  • Pressure and Temperature: The saturation of pyridine rings is an equilibrium-limited reaction that requires forcing conditions.[1] Reactions that work at 50 psi in the lab may require >500 psi (35 bar) and temperatures of 80-100 °C at scale to achieve full conversion in a reasonable timeframe.

Q2: I am observing significant amounts of partially hydrogenated by-products. How can I improve selectivity for the fully saturated octahydro- ring system?

A2: The formation of tetrahydropyridine intermediates is common.[2] To drive the reaction to completion:

  • Increase Hydrogen Pressure: This is often the most effective method. Elevating the pressure from 50-100 psi to 800-1000 psi can significantly favor the formation of the fully saturated product.

  • Switch to a More Active Catalyst: While Palladium on Carbon (Pd/C) is a common hydrogenation catalyst, Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂) are often more effective for the difficult reduction of heteroaromatics like pyridine.[3] Rhodium, in particular, can facilitate the reaction under less forcing conditions than Pd or Pt.

  • Solvent Choice: Protic solvents like methanol or ethanol are generally preferred. In some cases, the addition of a small amount of acid (e.g., acetic acid) can activate the pyridine ring towards reduction by forming the pyridinium salt.[4] However, this approach must be carefully evaluated for corrosion potential in stainless steel reactors and its impact on downstream processing.[4]

ParameterTypical Lab ScaleRecommended Scale-Up ConditionsRationale
Catalyst 10% Pd/C5% Rh/C or PtO₂Rh/Pt are generally more active for pyridine ring saturation.[3]
Pressure 50-100 psi (3-7 bar)500-1000 psi (35-70 bar)Overcomes the aromatic stability of the pyridine ring.[1]
Temperature 25-50 °C70-100 °CIncreases reaction rate; necessary for difficult reductions.[1]
Solvent Methanol, EthanolMethanol, EthanolGood solubility for substrate and hydrogen.

Q3: What are the critical safety procedures for handling pyrophoric catalysts and high-pressure hydrogen at the kilogram scale?

A3: Safety is paramount.

  • Catalyst Handling: Catalysts like Pd/C can be pyrophoric, especially after use when they are dry and contain adsorbed hydrogen. Always handle the catalyst in a wetted state (e.g., as a slurry in the reaction solvent). The catalyst filtration process should be conducted under a nitrogen atmosphere to prevent exposure to air.

  • Reactor Safety: Use a properly rated high-pressure autoclave (e.g., a Parr or Büchi reactor). Before introducing hydrogen, the reactor must be purged multiple times with an inert gas like nitrogen to remove all oxygen. Continuous monitoring for hydrogen leaks is essential.

  • Hydrogenolysis Risk: If your starting material contains sensitive functional groups (e.g., benzyl groups, halides), be aware of potential side reactions like hydrogenolysis. Test for these during process development.

G Start Hydrogenation Stalled? C1 Is Catalyst Active? Start->C1 C2 Is H₂ Pressure Sufficient? Start->C2 C3 Is Temperature High Enough? Start->C3 C4 Is Mixing Adequate? Start->C4 S1 Action: Screen for catalyst poisons. Consider higher catalyst loading or a more active catalyst (e.g., Rh/C). C1->S1 No S2 Action: Increase H₂ pressure. Target >500 psi. C2->S2 No S3 Action: Increase temperature. Target 70-100 °C. C3->S3 No S4 Action: Increase agitation speed to improve gas-liquid mass transfer. C4->S4 No

Caption: Decision tree for troubleshooting incomplete hydrogenation.

Part B: Troubleshooting the Boc Protection Step

This is generally a robust reaction, but scale-up can introduce challenges related to stoichiometry, work-up, and impurity removal.

Q1: My Boc-protection reaction is incomplete, leaving residual starting amine. How can I ensure the reaction goes to completion?

A1: The key is ensuring proper stoichiometry and reaction conditions.

  • Reagent Stoichiometry: Use a slight excess of Di-tert-butyl dicarbonate (Boc₂O), typically 1.05 to 1.1 equivalents. The crude amine input from the hydrogenation step may contain residual solvent, so assaying its purity to accurately calculate the required Boc₂O is critical.

  • Base and Solvent: The reaction is typically run with a base like triethylamine (TEA) or sodium hydroxide in a solvent such as THF, dichloromethane (DCM), or a biphasic water/THF mixture.[5][6] Ensure at least one equivalent of base is used relative to the amine. For large-scale operations, using an inorganic base like K₂CO₃ or NaOH in an aqueous/organic biphasic system can simplify work-up, as the resulting salts are easily removed with the aqueous phase.

  • Temperature Control: The reaction of Boc₂O with the amine is exothermic. On a large scale, the Boc₂O should be added portion-wise or via an addition funnel to control the internal temperature and prevent potential side reactions.

Q2: During aqueous work-up, I am struggling with persistent emulsions. How can I improve phase separation?

A2: Emulsions are common when basic organic compounds are involved.

  • Add Brine: Washing the organic layer with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Solvent Swap: If the reaction solvent (like THF) has some water miscibility, consider distilling it off after the reaction is complete and replacing it with a more water-immiscible solvent like methyl tert-butyl ether (MTBE) or toluene before performing the aqueous wash.

  • pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the product deprotonated and in the organic layer.

Part C: Purification and Final Product Quality

Achieving high purity on a large scale requires moving away from chromatography towards more scalable techniques.

Q1: What are the most likely impurities in my final product and how do I remove them without chromatography?

A1: The impurity profile will likely consist of unreacted starting material, partially hydrogenated intermediates, and process-related residuals.[7]

  • Key Impurities:

    • Partially Hydrogenated Species: Tetrahydro-pyrrolo[3,2-b]pyridine.

    • Unreacted Starting Material: 1H-Pyrrolo[3,2-b]pyridine (if hydrogenation was very poor).

    • Residual Solvents: Solvents used in reaction and work-up.[7]

    • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Rh, Pd, Pt).[7]

  • Purification Strategy:

    • Crystallization: If the final Boc-protected product is a solid, crystallization is the most effective and scalable purification method. Screen various solvent/anti-solvent systems (e.g., heptane/MTBE, isopropanol/water) to find conditions that provide good yield and high purity. This is highly effective at removing both more polar and less polar impurities.

    • Distillation: If the product is a high-boiling oil, vacuum distillation can be effective for removing non-volatile impurities, but may not separate closely related species.

    • Acid/Base Extraction: An acidic wash (e.g., with dilute citric acid) of the crude product dissolved in an organic solvent can remove any unreacted, more basic amine starting material, which will be protonated and move to the aqueous phase.

G SM 1H-Pyrrolo[3,2-b]pyridine (Starting Material) Intermediate Tetrahydro-pyrrolo[3,2-b]pyridine (By-product) SM->Intermediate Incomplete Hydrogenation Product Octahydro-1H-pyrrolo[3,2-b]pyridine (Desired Intermediate) Intermediate->Product Further Hydrogenation

Sources

Technical Support Center: Troubleshooting Boc Deprotection of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the successful Boc deprotection of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate to yield the parent amine, octahydro-1H-pyrrolo[3,2-b]pyridine.

Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for this Boc deprotection?

The removal of the tert-butyloxycarbonyl (Boc) protecting group from the bicyclic amine scaffold is most commonly achieved under strong acidic conditions. The two most reliable and widely used methods are:

  • Trifluoroacetic Acid (TFA): Typically, a solution of 20-50% TFA in an inert solvent like dichloromethane (DCM) is used.[1] The reaction is generally rapid, often completing within 1-4 hours at room temperature.[1]

  • Hydrogen Chloride (HCl): A 4M solution of HCl in an anhydrous solvent such as 1,4-dioxane or methanol is also highly effective.[1][2] This method has the advantage of forming the hydrochloride salt of the product, which often precipitates from the reaction mixture, simplifying isolation.[1]

The underlying mechanism involves protonation of the carbamate's carbonyl oxygen by the acid. This initiates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine and carbon dioxide.[3][4]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection Start Boc-Protected Amine Protonation Protonated Intermediate Start->Protonation + H+ (Acid) Cleavage Carbamic Acid + tert-Butyl Cation (t-Bu+) Protonation->Cleavage Elimination Decarboxylation Free Amine (as salt) + CO2 Cleavage->Decarboxylation Decarboxylation End Final Product Decarboxylation->End

Caption: General mechanism of acid-catalyzed Boc deprotection.

Q2: My reaction is sluggish or incomplete. What factors could be responsible and how do I resolve this?

Incomplete conversion is a common issue that can almost always be resolved by adjusting the reaction parameters. Potential causes include:

  • Insufficient Acid: The stoichiometry of the acid may be too low to drive the reaction to completion, especially if the substrate concentration is high.[2]

  • Low Temperature: While most deprotections proceed well at room temperature, particularly hindered substrates may require gentle warming (e.g., to 40°C) to increase the reaction rate.[2]

  • Short Reaction Time: The reaction may simply need more time. It is crucial to monitor progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Steric Hindrance: The bicyclic nature of the octahydro-1H-pyrrolo[3,2-b]pyridine core is not exceptionally bulky, but substituents elsewhere on the molecule could hinder the acid's approach.[2][5]

Troubleshooting_Incomplete_Reaction Start Incomplete Reaction Observed (via TLC or LC-MS) Check_Acid Is Acid Concentration Sufficient? (e.g., 25-50% TFA or 4M HCl) Start->Check_Acid Increase_Acid Action: Increase acid equivalents or concentration. Check_Acid->Increase_Acid No Check_Time Has enough time elapsed? (Monitor for 1-4 hours) Check_Acid->Check_Time Yes Increase_Acid->Check_Time Increase_Time Action: Increase reaction time and continue monitoring. Check_Time->Increase_Time No Check_Temp Is the reaction run at room temperature? Check_Time->Check_Temp Yes Increase_Time->Check_Temp Increase_Temp Action: Gently warm to ~40°C. (Use with caution) Check_Temp->Increase_Temp No Complete Reaction Complete Check_Temp->Complete Yes Increase_Temp->Complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q3: I see unexpected peaks in my LC-MS/NMR. What side reactions are occurring?

The most prevalent side reaction during acidic Boc deprotection is t-butylation . The highly stable tert-butyl cation generated during the cleavage can act as an electrophile and alkylate any available nucleophiles.[2] While the target amine itself is protonated and thus less nucleophilic, other sensitive functional groups on the molecule or even trace amounts of water can be alkylated.

How to Prevent t-Butylation: The most effective strategy is to introduce a scavenger into the reaction mixture. Scavengers are nucleophilic compounds designed to trap the tert-butyl cation before it can react with your product.[5]

Common scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIS)

  • Anisole or Thioanisole

Adding 5-10% (v/v) of a scavenger to the reaction is typically sufficient to suppress this side reaction.

Side_Reaction_Pathway Start Protonated Intermediate Cleavage Elimination Start->Cleavage Desired_Product Desired Product: Free Amine (as salt) Cleavage->Desired_Product Main Pathway Carbocation tert-Butyl Cation (t-Bu+) Cleavage->Carbocation Side_Product Side Product: t-Butylated Species Carbocation->Side_Product Side Reaction (Alkylation) Scavenger Scavenger (e.g., TES, Anisole) Carbocation->Scavenger Trapping

Caption: Desired deprotection pathway vs. t-butylation side reaction.

Q4: My work-up is messy and I'm losing product. What is the best isolation procedure?

A robust work-up procedure is critical for achieving high isolated yields.

  • If using TFA: After confirming reaction completion, the DCM and excess TFA are typically removed under reduced pressure.[1] Be aware that the resulting TFA salt can be a thick oil or waxy solid. To obtain the free base, dissolve the residue in water, make the solution basic (pH > 10) with a suitable base (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NaOH), and then extract the free amine into an organic solvent like DCM or ethyl acetate.[1]

  • If using HCl in Dioxane: The product hydrochloride salt often precipitates directly from the reaction mixture.[1] It can be isolated by filtration, washed with a cold solvent like diethyl ether, and dried.[1] If it does not precipitate, the solvent can be removed in vacuo. The resulting HCl salt can be used directly in the next step or neutralized as described above to yield the free base.

Key Tip: The free amine, octahydro-1H-pyrrolo[3,2-b]pyridine, has some water solubility. When performing an aqueous work-up, it is advisable to wash the combined organic layers with brine to reduce the amount of dissolved water and to back-extract the aqueous layer multiple times to maximize recovery.[1]

Q5: How should I purify the final free amine product?

The free octahydro-1H-pyrrolo[3,2-b]pyridine is a basic compound, which can present challenges during purification by standard silica gel chromatography.

  • Column Chromatography: Basic amines can streak or bind irreversibly to the acidic silica gel, leading to poor separation and low recovery.[6] To mitigate this, consider:

    • Deactivating the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2% triethylamine in the eluent system).[6]

    • Using a less acidic stationary phase like neutral or basic alumina.[6]

    • A common eluent system is a gradient of methanol in dichloromethane.[6]

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization of either the free base or its hydrochloride salt is an excellent method for achieving high purity.

  • Distillation: If the product is a sufficiently volatile and thermally stable liquid, distillation under reduced pressure can be an effective purification method.

Comparative Data Summary

The choice between TFA and HCl often depends on the substrate's stability and the desired form of the final product.

ParameterTFA MethodHCl Method
Reagents 20-50% Trifluoroacetic Acid (TFA)4M Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol, or Ethyl Acetate
Temperature 0°C to Room TemperatureRoom Temperature
Typical Time 1–4 hours[1]1–3 hours[1]
Product Form Trifluoroacetate salt (often oily)Hydrochloride salt (often a solid precipitate)[1]
Pros High solubility of reagents and substrate.Product often precipitates, simplifying isolation.[1] HCl is less expensive than TFA.
Cons TFA is highly corrosive and can be difficult to remove completely.[4] The oily salt can complicate handling.Dioxane is a peroxide-former and requires careful handling.
Experimental Protocols

Safety Precaution: These protocols involve strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

Protocol 1: Boc Deprotection using TFA in DCM
  • Preparation: Dissolve the this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[1]

  • Scavenger (Optional): Add a scavenger such as triethylsilane (1.1 equiv.) to the solution.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 25-50% (v/v).[1]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[1]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[1]

  • Isolation: Dissolve the residue in water and cool in an ice bath. Carefully add a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the pH is basic (>10).[1]

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free amine.[1]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Preparation: Dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.[1]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 1-4 hours).[2]

  • Isolation:

    • If a precipitate forms: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.[1]

    • If no precipitate forms: Remove the solvent and excess HCl under reduced pressure. The resulting solid or oil is the hydrochloride salt.

  • Free Base Generation (Optional): The hydrochloride salt can be converted to the free amine following steps 7 and 8 in Protocol 1.

References
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. BenchChem Technical Support.
  • Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515.
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem Technical Support.
  • BenchChem. (2025).
  • Various Authors. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 2940-2954.
  • Pouwer, K., & Williams, C. (2013). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. RSC Advances, 3(43), 19827-19830.
  • Akinyemi, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24027.
  • Various Authors. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.
  • McLaughlin, C., et al. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 569-574.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Acid-PEG14-t-butyl ester. BenchChem Technical Support.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • Various Authors. (2018). Deprotection of different N-Boc-compounds.
  • Akinyemi, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24027.
  • Various Authors. (2023). Method to remove Boc in the presence of t-butylester. Reddit r/Chempros.
  • BOC Sciences. (n.d.). CAS 1277168-52-1 5-BOC-octahydro-pyrrolo[3,2-b]pyridine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wu, Y., & Lajoie, G. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.
  • Sigma-Aldrich. (n.d.).
  • Various Authors. (2024). How to remove/ replace trifluoroacetate countertop after deprotection?.
  • Gising, J., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3298.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Martins, P., et al. (2020). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. Molecules, 25(18), 4286.
  • ChemicalBook. (n.d.). Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester | 1147422-00-1.
  • Various Authors. (2007). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride.

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Preventing racemization during the synthesis of "Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the stereoselective synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this chiral building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategy effectively. Racemization and diastereomeric impurity are significant challenges in the synthesis of saturated heterocyclic systems; this guide provides a framework for diagnosing and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization or epimerization when synthesizing the octahydropyrrolo[3,2-b]pyridine core?

The loss of stereochemical integrity typically occurs at a stage where a stereocenter is rendered planar or configurationally unstable, even transiently. The two most probable scenarios in the synthesis of this bicyclic amine are:

  • During Ring-Forming Cyclization (e.g., Pictet-Spengler type reactions): If the synthesis involves the acid-catalyzed cyclization of a pyrrole- or indole-based ethylamine with an aldehyde, an intermediate iminium ion is formed. This iminium ion can be planar, and if the subsequent cyclization is reversible, it can lead to racemization at the newly formed stereocenter. At elevated temperatures, the ring-closing step can become reversible, allowing for erosion of the stereochemistry.[1]

  • During Base-Catalyzed Manipulations: Any step involving a strong base can potentially abstract a proton adjacent to a stereocenter, leading to a planar enolate or a related carbanionic intermediate. Reprotonation can then occur from either face, resulting in racemization.[2][3] While less common for this specific scaffold, it is a general risk in heterocyclic chemistry.

Q2: My synthesis involves the reduction of a 1,4,5,6-tetrahydropyrrolo[3,2-b]pyridine intermediate. Why am I getting a mixture of diastereomers?

This is a classic stereoselectivity challenge. The formation of the octahydro core from a partially saturated precursor via catalytic hydrogenation involves the creation of two new stereocenters at the ring junction. The stereochemical outcome is determined by the direction of hydrogen addition to the C=N or C=C bond within the pyridine ring.

The facial selectivity of the hydrogenation is influenced by:

  • The Catalyst Surface: The substrate will adsorb onto the catalyst (e.g., Pd, Pt, Rh) on its sterically least hindered face. The conformation of the substrate at the moment of adsorption dictates the diastereomeric outcome.

  • Directing Groups: Existing functional groups on the molecule can coordinate to the metal catalyst, directing hydrogen delivery from a specific face. The Boc-protecting group, for instance, can influence the approach of the substrate to the catalyst.

  • Reaction Conditions: Solvent, pressure, and temperature can affect the substrate's conformation and its interaction with the catalyst, thereby altering the diastereomeric ratio.

Q3: How can I accurately determine the enantiomeric and diastereomeric purity of my product?

The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[4][5]

  • Enantiomeric Purity (ee): Requires a chiral stationary phase (CSP) column. Common CSPs are based on cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel®).

  • Diastereomeric Purity (de): Can often be determined on a standard achiral column (like a C18), as diastereomers have different physical properties and should separate.[6]

If a suitable chiral column is not available, an alternative is to derivatize the final compound or a key intermediate with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers, which can then be separated and quantified on a standard achiral HPLC column.[6]

Troubleshooting Guide: Diagnosing and Solving Stereochemical Issues

Problem 1: High levels of the undesired enantiomer are detected after a Pictet-Spengler type cyclization.

This suggests racemization is occurring during the ring-closing step. The likely culprit is the formation of a planar iminium intermediate under conditions that allow for equilibration.

Troubleshooting Workflow: Racemization in Cyclization

G start High Racemization Detected (Post-Cyclization) check_temp Is Reaction Temperature > 40°C? start->check_temp lower_temp Action: Lower Temperature (0°C to RT) check_temp->lower_temp Yes check_acid Is a Strong Acid Used? (e.g., conc. HCl, H2SO4) check_temp->check_acid No rationale_temp Rationale: Minimizes reversibility of the cyclization step. lower_temp->rationale_temp lower_temp->check_acid switch_acid Action: Switch to a Weaker Acid (e.g., TFA, PPTS, Sc(OTf)3) check_acid->switch_acid Yes check_time Is Reaction Time Prolonged? check_acid->check_time No rationale_acid Rationale: Milder conditions can prevent side reactions and reduce equilibration. switch_acid->rationale_acid switch_acid->check_time shorten_time Action: Monitor by TLC/LCMS and Quench Promptly check_time->shorten_time Yes end Stereochemical Integrity Improved check_time->end No rationale_time Rationale: Reduces exposure to racemizing conditions after product formation. shorten_time->rationale_time shorten_time->end

Caption: Troubleshooting workflow for racemization during cyclization.

Recommended Conditions to Minimize Racemization in Pictet-Spengler Reactions

ParameterStandard Conditions (High Racemization Risk)Recommended Conditions (Low Racemization Risk)Rationale
Temperature Reflux (60-110°C)0°C to Room TemperatureLower temperatures disfavor the reverse reaction, locking in the desired stereochemistry.[1]
Acid Catalyst Concentrated HCl, H₂SO₄Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH)Milder acids are often sufficient to catalyze the reaction without promoting side reactions or degradation.
Solvent Protic (e.g., Ethanol, Methanol)Aprotic (e.g., Dichloromethane (DCM), Acetonitrile)Aprotic solvents can sometimes offer better control and yields.
Reaction Time 12-24 hours (fixed)Monitored to completion (e.g., 2-8 hours)Minimizes exposure of the product to acidic conditions that could cause slow epimerization.
Problem 2: An unfavorable ratio of diastereomers is obtained after catalytic hydrogenation.

This indicates poor facial selectivity during the reduction. The choice of catalyst and reaction conditions is paramount.

Troubleshooting Workflow: Poor Diastereoselectivity in Hydrogenation

G start Poor Diastereomeric Ratio (Post-Hydrogenation) catalyst_screen Step 1: Catalyst Screening start->catalyst_screen pd_c Initial: Pd/C, PtO2 catalyst_screen->pd_c alt_catalysts Action: Screen alternative catalysts (e.g., Rh/C, Ru/C, Crabtree's catalyst) pd_c->alt_catalysts rationale_catalyst Rationale: Different metals have unique coordination properties and can alter the facial selectivity of H2 addition. alt_catalysts->rationale_catalyst solvent_screen Step 2: Solvent Modification alt_catalysts->solvent_screen protic_solvents Initial: Protic (MeOH, EtOH) solvent_screen->protic_solvents aprotic_solvents Action: Test aprotic or coordinating solvents (e.g., THF, EtOAc, DCM) protic_solvents->aprotic_solvents rationale_solvent Rationale: Solvent can influence substrate conformation and solubility, affecting its approach to the catalyst surface. aprotic_solvents->rationale_solvent conditions_opt Step 3: Optimize Conditions aprotic_solvents->conditions_opt pressure_temp Action: Vary H2 pressure and temperature. Start with lower pressure/temp. conditions_opt->pressure_temp rationale_conditions Rationale: Harsher conditions can sometimes reduce selectivity. pressure_temp->rationale_conditions end Improved Diastereomeric Ratio pressure_temp->end

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Improving the diastereoselectivity of "Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Improving Diastereoselectivity: A Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are seeking to control and improve the diastereoselectivity of this critical synthetic transformation. We will move beyond simple protocols to explore the underlying principles that govern the stereochemical outcome, providing you with the knowledge to troubleshoot and optimize your reaction effectively.

The core challenge in this synthesis typically lies in the reduction of the unsaturated pyrrolopyridine ring system. The formation of two new stereocenters during this step can lead to a mixture of diastereomers. Achieving a high diastereomeric ratio (dr) is crucial for downstream applications, particularly in pharmaceutical development where specific stereoisomers are often required for biological activity. This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address this challenge.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis is producing a nearly 1:1 mixture of diastereomers. What are the most critical factors I should investigate to improve the diastereoselectivity?

A1: A low diastereomeric ratio is a common initial challenge, indicating that the energy difference between the transition states leading to the two diastereomers is minimal under your current conditions. The primary factors governing selectivity in the catalytic hydrogenation of N-heterocycles are:

  • Catalyst System (Metal and Support): The nature of the catalyst surface is paramount. The metal (e.g., Pd, Pt, Rh, Ru) and the support (e.g., carbon, Al₂O₃, SiO₂) create a specific steric and electronic environment that directs the approach of the substrate.[1][2] Rhodium and ruthenium catalysts, for instance, have shown high conversion and selectivity in saturating pyrrole rings.[1]

  • Reaction Conditions (Solvent, Temperature, H₂ Pressure): These parameters influence both the catalyst's activity and the conformation of the substrate as it approaches the catalyst surface. Polar solvents can facilitate hydrogenation but may also affect the substrate's presentation to the catalyst.[3] Lower temperatures often enhance selectivity by magnifying small energy differences between competing reaction pathways.

  • Substrate Conformation: The most stable conformation of your starting material, tert-butyl tetrahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, will preferentially adsorb onto the catalyst surface from the less sterically hindered face. The bulky tert-butoxycarbonyl (Boc) group plays a significant role in directing this approach.

To begin troubleshooting, a systematic variation of these factors is recommended. Start by screening different catalysts under consistent temperature and pressure conditions.

Q2: How do I choose the right hydrogenation catalyst and support? My current process uses Palladium on Carbon (Pd/C).

A2: While Pd/C is a versatile and widely used hydrogenation catalyst, it may not be optimal for all substrates, especially where high diastereoselectivity is desired. The choice of both the metal and the support can have a significant influence.[1][4]

  • Metal Selection:

    • Palladium (Pd): Generally shows high activity but sometimes offers lower diastereoselectivity.

    • Platinum (Pt): Often used as PtO₂ (Adam's catalyst), it can offer different selectivity profiles compared to Pd.

    • Rhodium (Rh): Rhodium on carbon (Rh/C) is often very effective for the hydrogenation of N-heterocycles and can lead to high diastereoselectivities.[1] The reaction rate and diastereomeric excess are known to be very sensitive to parameters like pressure and substrate concentration when using Rh/C.[1]

    • Ruthenium (Ru): Like Rhodium, Ru can provide high conversion and selectivity.[1]

  • Support Influence: The support material affects the dispersion, particle size, and surface properties of the metallic catalyst.[2]

    • Carbon (C): Provides a high surface area and is generally inert.

    • Alumina (Al₂O₃): The acidic or basic nature of alumina can influence the reaction.

    • Silica (SiO₂): A neutral support that can alter catalyst-substrate interactions.[3]

Recommendation: Screen a panel of catalysts. A good starting point would be to compare your current 10% Pd/C with 5% Rh/C and 5% Ru/C.

Troubleshooting Workflow for Diastereoselectivity Optimization

This workflow provides a logical sequence for systematically improving the diastereomeric ratio of your product.

G cluster_0 Phase 1: Initial Analysis & Catalyst Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Advanced Strategies start Start: Current Protocol (e.g., 10% Pd/C, MeOH, RT, 50 psi) a1 Determine Diastereomeric Ratio (dr) via ¹H NMR or Chiral HPLC start->a1 d1 Is dr > 95:5 ? a1->d1 a2 Screen Alternative Catalysts (e.g., 5% Rh/C, 5% Ru/C, PtO₂) d1->a2 No end_node Process Optimized d1->end_node Yes a3 Analyze dr for each catalyst a2->a3 d2 Significant Improvement with one catalyst? a3->d2 d2->a2 No, re-evaluate precursor purity b1 Select Best Catalyst for Optimization d2->b1 Yes b2 Vary Solvent (e.g., EtOH, THF, Acetic Acid, Dioxane) b1->b2 b3 Vary Temperature & Pressure (e.g., 0°C to 60°C, 50 psi to 500 psi) b2->b3 d3 Is dr > 95:5 ? b3->d3 c1 Consider Directed Hydrogenation (if substrate has a directing group) d3->c1 No d3->end_node Yes c2 Investigate Chiral Auxiliaries for Asymmetric Synthesis Route c1->c2

Caption: A step-by-step decision workflow for optimizing diastereoselectivity.

Q3: Can I use a chiral auxiliary to force the reaction to produce a single diastereomer?

A3: Absolutely. If optimizing the hydrogenation of the racemic precursor fails to provide sufficient selectivity, employing a chiral auxiliary is a powerful strategy in asymmetric synthesis.[5][6][7] A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of a subsequent reaction.[5]

General Workflow for Chiral Auxiliary Approach:

  • Attachment: Covalently attach a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine-based auxiliary) to a precursor of your pyrrolopyridine system.[5][8]

  • Diastereoselective Reaction: Perform the key bond-forming reaction (in this case, the hydrogenation). The auxiliary sterically blocks one face of the molecule, forcing the reaction to occur on the opposite face, ideally leading to a single diastereomer.

  • Removal: Cleave the auxiliary to yield the enantiomerically enriched target molecule. The auxiliary can often be recovered and reused.[5][7]

This approach requires more synthetic steps but offers a much higher degree of stereochemical control and is a common strategy in the early phases of drug development.[5][8]

Q4: How do I accurately determine the diastereomeric ratio of my product mixture?

A4: Accurate determination of the dr is critical for assessing the success of your optimization efforts. The two most common methods are:

  • ¹H NMR Spectroscopy: This is often the quickest method. Protons adjacent to the newly formed stereocenters will appear as distinct signals for each diastereomer. By integrating these well-resolved signals, you can calculate the ratio of the two diastereomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a more sensitive and often more accurate method. Using a chiral stationary phase, the two diastereomers can be separated, and the area under each peak corresponds to the relative amount of each isomer. This is the preferred method for determining high diastereomeric ratios (e.g., >98:2).

Experimental Protocols & Data
Protocol: Screening of Catalysts for Diastereoselective Hydrogenation

This protocol describes a general procedure for screening different catalysts to optimize the diastereoselectivity of the reduction.

1. Reaction Setup:

  • To a 100 mL high-pressure reactor vessel, add tert-butyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1.0 g, 4.2 mmol).

  • Add the catalyst (10% w/w, 100 mg). Use a different vessel for each catalyst (10% Pd/C, 5% Rh/C, 5% Ru/C).

  • Add the solvent (20 mL, e.g., Methanol).

  • Seal the reactor vessel.

2. Hydrogenation:

  • Purge the reactor with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 100 psi).

  • Stir the reaction mixture vigorously at room temperature (25°C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).

3. Workup and Analysis:

  • Carefully vent the hydrogen gas from the reactor.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

Table 1: Representative Data for Catalyst Screening

The following table summarizes expected outcomes from the catalyst screening protocol, illustrating how different systems can impact yield and diastereoselectivity.

EntryCatalystSolventPressure (psi)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
110% Pd/CMeOH1002569560:40
25% Rh/CMeOH1002589285:15
35% Ru/CMeOH10025129078:22
4PtO₂AcOH1002569692:8
55% Rh/CTHF2000168894:6

Note: Data are illustrative and intended to demonstrate potential trends.

Mechanistic Considerations

The stereochemical outcome of the hydrogenation is determined by the way the substrate adsorbs onto the catalyst surface. The bulky Boc-group on the pyrrole nitrogen sterically hinders one face of the molecule, forcing it to bind to the catalyst from the opposite, less-hindered face. Hydrogen is then delivered from the catalyst surface to the same face, resulting in a syn-addition and favoring the formation of the cis-fused ring system.

G cluster_0 Proposed Mechanism of Diastereoselection mol Substrate approaches catalyst catalyst Catalyst Surface (e.g., Rh/C) mol->catalyst Steric hindrance from Boc group adsorbed Adsorption on less hindered face catalyst->adsorbed product Major Diastereomer (cis-fused) adsorbed->product H₂ hydrogen Syn-addition of H₂ from catalyst surface

Caption: Adsorption and hydrogen delivery on a catalyst surface.

By carefully selecting the catalyst and optimizing reaction conditions, you can maximize this facial bias and achieve high diastereoselectivity in your synthesis.

References
  • Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles Part II. Hydrogenation of pyrroles. (2025). ResearchGate. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. [Link]

  • Asymmetric synthesis of polyhydroxylated pyrrolizidines via transannular iodoamination with concomitant N-debenzylation. (2011). PubMed. [Link]

  • Synthesis of pyrroloindolines through formal [3+2]-cycloaddition of indoles with chiral N-2-acetamidoacrylyl oxazolidinones. (n.d.). ResearchGate. [Link]

  • Investigation into Factors Influencing Stereoselectivity in the Reactions of Heterocycles with Donor−Acceptor-Substituted Rhodium Carbenoids. (n.d.). ACS Publications. [Link]

  • The Influence of Various Factors on Nanocatalyst Activity during Benzothiophene Hydrogenation. (2022). MDPI. [Link]

  • Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. (2021). MDPI. [Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Impurity Profiling and Identification of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the impurity profiling of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of identifying and quantifying impurities in this critical pharmaceutical intermediate.

Introduction: The Imperative of Purity

This compound is a heterocyclic building block used in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, rigorous control of its purity is paramount. Unwanted chemicals, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[1][2] Regulatory bodies, including the FDA and those adhering to ICH guidelines, mandate comprehensive impurity profiling to ensure drug quality and patient safety.[2][3]

This guide will walk you through the logical steps of impurity analysis, from understanding potential contaminants to developing robust analytical methods and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before beginning or while refining your impurity analysis workflow.

Q1: What are the most likely types of impurities to be found in a sample of this compound?

A1: Impurities can be introduced at various stages of the manufacturing process and during storage. They are typically categorized as follows:

  • Organic Impurities:

    • Starting Materials & Intermediates: Unreacted precursors from the synthetic route.

    • By-products: Unwanted molecules formed from side reactions. Given the chiral centers in the molecule, diastereomers are a key consideration. Positional isomers, such as tert-butyl octahydro-1H-pyrrolo[3,2-c ]pyridine-1-carboxylate, could also be present depending on the synthetic strategy.[4]

    • Degradation Products: Impurities formed by the decomposition of the target molecule when exposed to stress conditions like acid, base, heat, light, or oxidation.[1] A common degradation pathway is the acid-catalyzed loss of the tert-butoxycarbonyl (Boc) protecting group.[5]

  • Inorganic Impurities: These can include reagents, catalysts (e.g., residual palladium from hydrogenation steps), or heavy metals from manufacturing equipment.[3][6]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification that are not completely removed.[3][6]

Q2: Which analytical techniques are best suited for profiling these impurities?

A2: A multi-technique approach is often necessary for comprehensive profiling.[7]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating and quantifying organic impurities.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities by providing molecular weight information and structural clues through fragmentation patterns.[2][3][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for identifying and quantifying volatile impurities, particularly residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of isolated, unknown impurities.[2][3]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The standard for detecting and quantifying trace elemental impurities.[8]

Q3: Why is it important to perform forced degradation studies?

A3: Forced degradation (or stress testing) is a critical component of drug development and is required by regulatory agencies.[9][10] These studies involve intentionally exposing the compound to harsh conditions (e.g., high/low pH, oxidation, high temperature, intense light) to accelerate decomposition.[11][12] The primary goals are:

  • To identify likely degradation products , which helps in understanding the intrinsic stability of the molecule.[10][11]

  • To establish degradation pathways. [11]

  • To demonstrate the specificity and stability-indicating nature of the analytical method. A stability-indicating method is one that can accurately measure the target compound in the presence of its impurities and degradation products.[10][12]

Impurity Profiling & Identification Workflow

The following diagram outlines a systematic approach to impurity analysis, from initial method development to final structural confirmation.

G Start Peak Tailing Observed CheckPeaks Does it affect all peaks or just basic analytes? Start->CheckPeaks SystemIssue Suspect System Issue: - Dead Volume - Blocked Frit - Column Void CheckPeaks->SystemIssue All Peaks ChemicalIssue Suspect Chemical Interaction CheckPeaks->ChemicalIssue Basic Analytes Only FixSystem Troubleshoot HPLC System (Check fittings, replace guard/column) SystemIssue->FixSystem AdjustpH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) ChemicalIssue->AdjustpH ChangeColumn Change Column Type (e.g., Polar-Endcapped, High Purity Silica) AdjustpH->ChangeColumn Tailing Persists Resolved Problem Resolved AdjustpH->Resolved Tailing Improved ChangeColumn->Resolved FixSystem->Resolved

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Technical Support Center: Catalyst Removal from Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. The successful synthesis of this valuable heterocyclic building block, often achieved through the hydrogenation of the corresponding unsaturated pyrrolo[3,2-b]pyridine precursor, is critically dependent on the effective removal of residual metal catalysts. Platinum Group Metal (PGM) catalysts, such as palladium, rhodium, and platinum, are frequently employed for such transformations.[1] However, their removal can be challenging due to the coordinating nature of the nitrogen atoms within the target molecule, which can lead to catalyst poisoning and the formation of soluble metal complexes.[2][3]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the purity and integrity of your final product.

Troubleshooting Guide: Navigating Common Challenges

This section addresses specific issues you may encounter during the removal of residual catalysts from your this compound product.

Q1: My final product remains colored after filtering off the heterogeneous catalyst (e.g., Pd/C, Rh/C). What is the likely cause?

A1: While filtration is effective for removing the bulk of solid-supported catalysts, a persistent color in your filtrate often indicates the presence of soluble or colloidal metal species. This can occur due to:

  • Catalyst Leaching: A small fraction of the metal can leach from the solid support into the reaction medium, forming soluble complexes with your product or solvent.

  • Formation of Nanoparticles: Under certain reaction conditions, the catalyst can form fine nanoparticles that may pass through standard filtration media.[4]

  • Incomplete Precipitation: If you are using a method that involves precipitating the catalyst, the precipitation may be incomplete, leaving residual metal ions in the solution.

Solution: Employ a secondary purification step designed to remove dissolved metal species. Effective methods include treatment with activated carbon, the use of metal scavengers, or silica gel chromatography.

Q2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis reveals high levels of residual catalyst despite filtration. Why is this happening?

A2: This is a strong indication that a significant portion of the catalyst is present in a homogeneous (dissolved) form. The nitrogen atoms in your this compound can act as ligands, coordinating with the metal center and forming stable, soluble complexes.[3] These complexes will not be removed by simple filtration.

Solution: To address this, you must use a technique that targets dissolved metal species. Metal scavengers with functional groups that have a high affinity for the specific catalyst metal are particularly effective.[5] Alternatively, liquid-liquid extraction or crystallization may be employed to separate the product from the soluble catalyst.

Q3: I am observing significant loss of my product during the purification process. What are the potential causes and how can I mitigate this?

A3: Product loss during purification is a common issue and can often be attributed to the non-specific adsorption of your product onto the purification medium. This is particularly prevalent with:

  • Activated Carbon: The high surface area of activated carbon can lead to the adsorption of your desired compound along with the catalyst.

  • Silica Gel: The polar nature of silica gel can cause strong binding of polar compounds, leading to incomplete elution.

Mitigation Strategies:

  • Optimize the amount of adsorbent: Use the minimum amount of activated carbon or silica gel necessary for effective catalyst removal.

  • Solvent Selection: Choose a solvent system for chromatography in which your product is highly soluble to minimize its interaction with the stationary phase.

  • Consider Metal Scavengers: These are often more selective for the metal catalyst and can result in lower product loss compared to activated carbon.[6]

Q4: The hydrogenation reaction was sluggish, suggesting catalyst deactivation. How does this impact catalyst removal?

A4: Catalyst deactivation, or poisoning, is a frequent challenge in the hydrogenation of N-heterocycles.[2][3] The nitrogen lone pairs in your starting material and product can irreversibly bind to the active sites of the catalyst, reducing its activity. This can complicate removal in the following ways:

  • Altered Catalyst State: The poisoned catalyst may have different physical and chemical properties, potentially leading to increased leaching or the formation of different soluble species.

  • Incomplete Reaction: An incomplete reaction means your product is contaminated with starting material, which may have a different affinity for the catalyst and purification media, complicating the separation process.

Solution: If catalyst poisoning is suspected, it is crucial to characterize the impurity profile of your crude product. A combination of purification methods may be necessary to remove both the catalyst and unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound typically involves the hydrogenation of a 1H-pyrrolo[3,2-b]pyridine precursor. Common catalysts for the hydrogenation of N-heterocycles include:

  • Palladium on Carbon (Pd/C): A widely used and versatile catalyst.[7]

  • Rhodium on Carbon (Rh/C) and Rhodium Oxide (Rh₂O₃): Often show high activity for the hydrogenation of pyridines.[3][8]

  • Platinum-based catalysts (e.g., PtO₂, Platinum on Carbon): Also effective for the reduction of N-heterocyclic compounds.[9]

Q2: Why is the complete removal of residual catalysts so important?

A2: Residual catalysts can have several detrimental effects:

  • Downstream Reactions: Trace metals can interfere with or poison catalysts used in subsequent synthetic steps.

  • Product Stability: Metal impurities can catalyze degradation pathways, reducing the shelf-life of your compound.

  • Biological Applications: For drug development, residual metals are a major safety concern due to their potential toxicity.[1]

Q3: What are the acceptable limits for residual catalysts in pharmaceutical intermediates?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products. For platinum group metals like palladium, rhodium, and platinum, the permitted daily exposure (PDE) is very low, often translating to concentration limits in the low parts-per-million (ppm) range in the final Active Pharmaceutical Ingredient (API).[1]

Q4: What are the most reliable analytical techniques for quantifying residual catalyst levels?

A4: Highly sensitive analytical methods are required to detect and quantify trace levels of metal catalysts. The most common techniques include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The gold standard for trace metal analysis, offering very low detection limits.[1][10]

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): A robust technique suitable for quantifying higher concentrations of residual metals.[11]

  • Atomic Absorption Spectroscopy (AAS): Another established method for elemental analysis.[12][13]

  • X-Ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening.[14][15]

Q5: How do I choose the best catalyst removal method for my scale of operation?

A5: The choice of method depends on the scale of your synthesis:

  • Lab-Scale (<100g): Chromatography and the use of metal scavengers are highly effective and practical.

  • Pilot and Production Scale (>100g): Activated carbon treatment, crystallization, and filtration are generally more cost-effective and scalable.

Detailed Experimental Protocols

Here are detailed, step-by-step protocols for common catalyst removal techniques.

Protocol 1: Activated Carbon Treatment

This method is effective for removing both heterogeneous catalyst particles and dissolved metal species through adsorption.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Addition of Activated Carbon: Add 5-10 wt% of activated carbon to the solution.

  • Stirring: Stir the suspension at room temperature for 2-4 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but should be used with caution to avoid product degradation.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite®/carbon cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual metal content using a sensitive analytical technique like ICP-MS.[10]

Protocol 2: Silica Gel Chromatography

This technique is useful for separating the product from catalyst residues and other impurities based on polarity.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Analysis: Confirm the purity and measure the residual catalyst concentration in the final product.

Protocol 3: Metal Scavenger Resins

Metal scavengers are solid-supported ligands that selectively bind to metal catalysts.

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Scavenger Selection and Addition: Choose a scavenger with high affinity for the specific catalyst used (e.g., thiol-based scavengers for palladium). Add 3-5 equivalents of the scavenger resin relative to the estimated amount of residual metal.

  • Stirring: Stir the mixture at room temperature for 4-16 hours.

  • Filtration: Filter off the solid-supported scavenger.

  • Washing: Wash the scavenger resin with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the final concentration of the residual catalyst.

Data Summary: Comparison of Catalyst Removal Methods

MethodAdvantagesDisadvantagesTypical EfficiencyScalability
Activated Carbon Cost-effective, removes a wide range of impurities.Can lead to product loss via non-specific adsorption.Good to ExcellentExcellent
Silica Gel Chromatography High purification potential, removes other impurities.Can be time-consuming and solvent-intensive, potential for product loss.ExcellentPoor to Fair
Metal Scavengers High selectivity for metals, low product loss.Higher cost compared to activated carbon.ExcellentGood
Crystallization Can provide very high purity, scalable.Requires a suitable solvent system, may not be effective for all products.Variable to ExcellentExcellent
Filtration Simple and fast for heterogeneous catalysts.Ineffective for dissolved or colloidal metal species.Good (for solids)Excellent

Visualizations: Workflow and Troubleshooting

Workflow for Selecting a Catalyst Removal Method

G start Crude Product with Residual Catalyst is_heterogeneous Is the catalyst heterogeneous? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes secondary_purification Secondary Purification Required (Soluble Metal Present) is_heterogeneous->secondary_purification No (Homogeneous) analysis1 Analyze Filtrate for Residual Metal (ICP-MS) filtration->analysis1 is_pure Is metal content below acceptable limit? analysis1->is_pure Yes analysis1->secondary_purification No end Pure Product is_pure->end choose_secondary Choose Secondary Method secondary_purification->choose_secondary activated_carbon Activated Carbon choose_secondary->activated_carbon Cost-effective, Broad Spectrum metal_scavenger Metal Scavenger choose_secondary->metal_scavenger High Selectivity, Low Product Loss chromatography Chromatography choose_secondary->chromatography High Purity, Lab-Scale activated_carbon->end metal_scavenger->end chromatography->end

Caption: Decision workflow for selecting a suitable catalyst removal method.

Troubleshooting Flowchart for Incomplete Catalyst Removal

G start High Residual Catalyst After Initial Purification check_method Was the initial method filtration only? start->check_method soluble_issue Issue: Soluble catalyst species not removed. check_method->soluble_issue Yes check_adsorption_params Was an adsorption method used? check_method->check_adsorption_params No implement_adsorption Implement Adsorption Method: - Activated Carbon - Metal Scavenger soluble_issue->implement_adsorption end Re-analyze for Residual Metal implement_adsorption->end adsorption_issue Issue: Inefficient adsorption. check_adsorption_params->adsorption_issue Yes product_loss_issue Issue: High product loss. check_adsorption_params->product_loss_issue No (Other issue) optimize_adsorption Optimize Adsorption: - Increase scavenger equivalents - Increase treatment time/temp - Screen different scavengers adsorption_issue->optimize_adsorption optimize_adsorption->end optimize_product_recovery Optimize Recovery: - Reduce amount of adsorbent - Change solvent system - Switch to a more  selective method product_loss_issue->optimize_product_recovery optimize_product_recovery->end

Caption: Troubleshooting logic for addressing incomplete catalyst removal.

References

  • Marguí, E., et al. (2015). Determination of platinum group metal catalyst residues in active pharmaceutical ingredients by means of total reflection X-ray spectrometry. Journal of Analytical Atomic Spectrometry, 30(2), 385-391. [Link]

  • Crabtree, R. H. (2019). Hydrogenation of N-Heteroarenes Using Rhodium Precatalysts: Reductive Elimination Leads to Formation of Multimetallic Clusters. Journal of the American Chemical Society, 141(42), 16929-16943. [Link]

  • Li, Y., et al. (2022). Colorimetric Detection of Platinum (IV) Using 4-MethylSulfonylaniline-Modified Gold Nanoparticles in Lanthanum Carbonate API. Molecules, 27(19), 6296. [Link]

  • da Silva, S. L. C., et al. (2021). Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS. Atomic Spectroscopy, 42(4), 183-190. [Link]

  • Al-Huniti, M. H., et al. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review, 18(2), 1-7. [Link]

  • Szöllősi, G., & Fülöp, F. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 10(11), 1286. [Link]

  • Morris, J. C., & Josan, M. S. (2010). Removing Organic Nitrogen Compounds From Middle Distillate Fuels with a Catalyst Used as a Filtering Media. Energy & Fuels, 24(10), 5519-5524. [Link]

  • Jones, A. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 456-461. [Link]

  • Szöllősi, G., & Fülöp, F. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. ResearchGate. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1735-1753. [Link]

  • Cenmed. (n.d.). This compound. Retrieved from [Link]

  • Hugill, S. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Pharmaceutical Technology. [Link]

  • Resano, M., et al. (2018). Determination of palladium, platinum and rhodium in used automobile catalysts and active pharmaceutical ingredients using high-resolution continuum source graphite furnace atomic absorption spectrometry and direct solid sample analysis. Journal of Analytical Atomic Spectrometry, 33(1), 129-140. [Link]

  • Klyushin, A. Y., et al. (2021). Transfer Hydrogenation of N- and O-Heterocyclic Compounds in the Presence of Platinum-Containing Nanoparticles Formed In Situ. Kinetics and Catalysis, 62(5), 629-637. [Link]

  • The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. Retrieved from [Link]

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1404-1410. [Link]

  • Martins, L. M. D. R. S., et al. (2021). Removing Simultaneously Sulfur and Nitrogen from Fuel under a Sustainable Oxidative Catalytic System. Catalysts, 11(6), 749. [Link]

  • Infinita Lab. (n.d.). Laboratory Guide to Rhodium Testing. Retrieved from [Link]

  • Chemistry For Everyone. (2023, September 14). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. [Link]

  • Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Rasayan Journal of Chemistry, 6(3), 199-204. [Link]

  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. Nitrogen and Syngas Conference. [Link]

  • CN102706860A - Chemical analysis method of rhodium content. (n.d.). Google Patents.
  • DDUDundee. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Video]. YouTube. [Link]

  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • B-Pagán, A., et al. (2018). Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis. ACS Omega, 3(11), 15351-15361. [Link]

  • Wang, Y., et al. (2021). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, 23(1), 359-367. [Link]

  • Farrell, J. M., et al. (2011). Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation. Chemical Communications, 47(39), 11002-11004. [Link]

  • Integrated Global Services. (2022, April 2). How to Eliminate Selective Catalytic Reduction (SCR) Fouling to Optimize Efficiency and NOx Removal. [Video]. YouTube. [Link]

  • Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press. [Link]

  • Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois at Urbana-Champaign. [Link]

  • Kim, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1515-1520. [Link]

  • Jones, A. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 456-461. [Link]

  • Chemistry Stack Exchange. (2017). Hydrogenation of pyridine compared to other heteroaromatic rings. [Link]

  • Minteer, S. D., & Min, K. (2020). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis, 10(15), 8443-8454. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry, 179, 723-735. [Link]

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Technical Support Center: Navigating Solubility Challenges of tert-Butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this Boc-protected heterocyclic compound. We understand that navigating the solubility of novel intermediates can be a significant challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can proceed with confidence and scientific rigor.

Introduction: Understanding the Molecule

This compound is a bicyclic heterocyclic amine protected with a tert-butyloxycarbonyl (Boc) group. The presence of the bulky, nonpolar Boc group significantly influences the molecule's physicochemical properties, including its solubility. While the fused ring system has some polar character due to the nitrogen atoms, the lipophilic nature of the Boc group often leads to solubility challenges in certain solvent systems. This guide will help you understand and overcome these challenges.

Part 1: Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues encountered with this compound.

Issue 1: The compound is not dissolving in my chosen reaction solvent.

Symptoms:

  • Visible solid material remains in the solvent even after vigorous stirring or sonication.

  • The reaction fails to initiate or proceeds very slowly, suggesting the reactant is not in solution.

Root Cause Analysis and Solutions:

The principle of "like dissolves like" is a fundamental concept in solubility. The Boc-protected nature of this compound gives it a mixed polarity. While it may have some solubility in a range of organic solvents, finding the optimal solvent often requires a systematic approach.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor solubility.

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list in the table below.

  • Observation: Stir or gently agitate the vials at room temperature. Observe and record the solubility.

  • Heating: If the compound is insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any changes in solubility. Be cautious of solvent boiling points.

  • Documentation: Record your observations in a table similar to the one below.

Table 1: Solvent Screening for Solubility

Solvent ClassSolventPredicted SolubilityObservations (Room Temp)Observations (Heated)
Nonpolar Hexane, TolueneLow
Polar Aprotic Dichloromethane (DCM)Moderate to High
Tetrahydrofuran (THF)Moderate to High
Ethyl Acetate (EtOAc)Moderate
Acetonitrile (MeCN)Moderate
Dimethylformamide (DMF)High
Dimethyl sulfoxide (DMSO)High
Polar Protic Methanol (MeOH)Moderate
Ethanol (EtOH)Moderate
Aqueous WaterVery Low
Issue 2: The compound precipitates out of solution during the reaction.

Symptoms:

  • A clear reaction mixture becomes cloudy or forms a solid precipitate as the reaction progresses.

  • Reaction yield is lower than expected, with some starting material or product crashing out of solution.

Root Cause Analysis and Solutions:

This issue can arise due to several factors:

  • Change in Polarity: The product of the reaction may have a different polarity and lower solubility in the chosen solvent compared to the starting material.

  • Temperature Changes: If the reaction was initially heated to dissolve the starting material, cooling to room temperature can cause precipitation.

  • Formation of a Salt: If the reaction generates an acidic or basic byproduct, it may react with your compound to form a less soluble salt.

Troubleshooting Strategies:

  • Co-solvent Addition: If the product is precipitating, adding a co-solvent in which the product is more soluble can help maintain a homogeneous solution. For example, if the reaction is in DCM and the product is more polar, adding a small amount of methanol might be effective.

  • Temperature Control: Maintain the reaction at a slightly elevated temperature (if the reaction conditions permit) to keep all components in solution.

  • pH Adjustment: If salt formation is suspected, the addition of a non-nucleophilic base (if the reaction is acid-generating) or a mild acid (if the reaction is base-generating) might prevent precipitation. This should be done with caution to avoid unwanted side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

While specific quantitative data is not widely available for this exact isomer, based on the structure (a Boc-protected amine), we can predict its general solubility behavior. It is expected to be soluble in many polar aprotic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.[1] It will likely have moderate solubility in polar protic solvents like methanol and ethanol and low solubility in nonpolar solvents such as hexanes and petroleum ether. Its solubility in water is expected to be very low.[2]

Q2: I am having trouble getting a clear NMR spectrum due to poor solubility in deuterated solvents. What should I do?

This is a common issue. If your compound is poorly soluble in CDCl₃, you can try more polar deuterated solvents.

Recommended Deuterated Solvents for NMR:

  • Deuterated Methanol (CD₃OD): A good starting point if solubility in chloroform is low.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent solvent for many polar organic molecules.[3] A small amount of DMSO-d₆ can sometimes be added to CDCl₃ to improve solubility.

  • Deuterated Acetone ((CD₃)₂CO): Another option with intermediate polarity.

Experimental Protocol for NMR Sample Preparation with Poorly Soluble Compounds:

  • Start with the standard solvent, CDCl₃. Attempt to dissolve 5-10 mg of your compound in 0.6-0.7 mL of the solvent.[3]

  • If insoluble, try gentle warming or sonication.

  • If still insoluble, remove the solvent under a stream of nitrogen and try a more polar solvent like CD₃OD or DMSO-d₆.

  • For very stubborn cases, a mixture of solvents can be used, for example, a few drops of DMSO-d₆ in CDCl₃.

Q3: Can I improve the solubility of my compound by removing the Boc group?

Yes, in many cases, deprotection of the Boc group to reveal the free secondary amine will increase the polarity of the molecule. The resulting free amine is often more soluble in polar protic solvents. Furthermore, the free amine can be protonated with an acid (e.g., HCl) to form a salt, which is typically much more soluble in aqueous solutions. The Boc group is readily cleaved under acidic conditions.[2]

Q4: Are there any general strategies to improve the solubility of poorly soluble heterocyclic compounds in the long term?

For drug development professionals, addressing solubility early is crucial. Some strategies include:

  • Salt Formation: As mentioned, converting a basic nitrogen center to a salt can dramatically increase aqueous solubility.

  • Prodrug Approaches: Modifying the molecule with a temporary promoiety that is cleaved in vivo to release the active drug.

  • Structural Modifications: Introducing polar functional groups or ionizable centers into the molecular scaffold.

  • Formulation Strategies: For preclinical and clinical development, techniques like micronization, nanosuspensions, or amorphous solid dispersions can be employed to improve the dissolution rate and bioavailability of poorly soluble compounds.[4][5]

Q5: How can I perform a qualitative solubility test for this compound?

A simple and effective way to quickly assess solubility is through a qualitative test.

Experimental Protocol: Qualitative Solubility Test [3]

  • Place a small, measured amount of the compound (e.g., 25 mg) into a small test tube.

  • Add a small volume of the solvent (e.g., 0.75 mL) in portions.

  • After each addition, vigorously shake the test tube.

  • Observe if the solute has dissolved.

  • This can be repeated with a range of solvents to build a solubility profile.

References

  • BenchChem. (2026). An In-depth Technical Guide to the Sentinel of Synthesis: The N-Boc Protecting Group.
  • BenchChem. (2026). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

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Managing air and moisture sensitivity of "Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate" intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate" and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper handling, storage, and troubleshooting of this air- and moisture-sensitive compound. By understanding the chemical vulnerabilities of this intermediate, you can ensure the integrity of your experiments and the reliability of your results.

Understanding the Sensitivity: The "Why" Behind the Protocols

"this compound" is a valuable building block in medicinal chemistry, but its utility is matched by its sensitivity to atmospheric conditions. The two primary points of vulnerability in the molecule are the tert-butoxycarbonyl (Boc) protecting group and the saturated heterocyclic ring system.

  • Moisture Sensitivity (Hydrolysis of the Boc Group): The Boc group is an acid-labile protecting group.[1][2] In the presence of moisture, especially under acidic or basic conditions, the carbamate can undergo hydrolysis. This reaction cleaves the Boc group, yielding the free amine, carbon dioxide, and a reactive tert-butyl cation.[1][3] The formation of this cation can lead to unwanted side reactions, such as the alkylation of other nucleophilic species in your reaction mixture.[3]

  • Air Sensitivity (Oxidation of the Pyrrolo-pyridine Core): The saturated nitrogen-containing heterocyclic core is susceptible to oxidation. Atmospheric oxygen can promote the formation of various oxidation byproducts, including N-oxides and iminium ions, which can lead to the formation of lactams.[4][5][6] This degradation not only consumes your starting material but also introduces impurities that can be difficult to separate and may interfere with subsequent reactions.

The combination of these sensitivities necessitates careful handling under inert and anhydrous conditions to maintain the purity and reactivity of the intermediate.

Frequently Asked Questions (FAQs)

Q1: How should I store "this compound"?

A1: Proper storage is the first line of defense against degradation. Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the heterocyclic ring system.
Temperature 2-8°CReduces the rate of potential degradation reactions.
Light Dark Place (Amber Vial)Minimizes the risk of light-induced degradation.
Container Tightly Sealed Vial with a Secure CapPrevents ingress of atmospheric moisture and oxygen.

For long-term storage, consider flushing the vial with an inert gas before sealing.

Q2: I've observed a decline in the purity of my intermediate over time, even with proper storage. What could be the cause?

A2: A gradual decline in purity, even under recommended storage conditions, can often be traced back to repeated handling. Each time the container is opened, there is a brief exposure to the atmosphere. To mitigate this, we recommend the following:

  • Aliquotting: Upon receiving the compound, if you plan to use it for multiple experiments, consider aliquoting it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the number of times the main stock is exposed.

  • Proper Dispensing Technique: When dispensing from the main stock, use a positive pressure of inert gas. Avoid simply opening the cap to the air.

Q3: My reaction is not proceeding as expected, and I suspect the intermediate has degraded. How can I confirm this?

A3: If you suspect degradation, analytical techniques can help confirm your hypothesis.

  • Thin-Layer Chromatography (TLC): A quick comparison of your current material against a fresh or previously validated sample can reveal the presence of new, more polar spots (indicative of the deprotected amine) or other impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more definitive method. Look for a peak corresponding to the mass of the deprotected amine (M-100) and other potential oxidation byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the characteristic tert-butyl singlet around 1.4-1.5 ppm and the appearance of new signals corresponding to degradation products.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Low or no product yield in a subsequent reaction. Degradation of the intermediate due to improper handling or storage.1. Confirm the purity of the intermediate using LC-MS or NMR. 2. If degraded, use a fresh, validated batch of the intermediate. 3. Review your handling procedures to ensure they are strictly anhydrous and anaerobic.
Formation of an unexpected, more polar byproduct. Hydrolysis of the Boc group.1. Ensure all solvents and reagents are rigorously dried before use. 2. Perform the reaction under a positive pressure of inert gas (argon or nitrogen). 3. Avoid any acidic contaminants in your reaction setup.
Multiple new spots on TLC, difficult to characterize. Oxidation of the pyrrolo-pyridine core.1. Thoroughly degas all solvents before use. 2. Maintain a strict inert atmosphere throughout the entire reaction and work-up process. 3. Consider using freshly distilled or commercially available anhydrous solvents.
Inconsistent reaction outcomes between batches. Batch-to-batch variability in the quality of the intermediate.1. Always verify the purity of a new batch of the intermediate before use. 2. If possible, perform a small-scale test reaction to confirm its reactivity.

Experimental Protocols: Best Practices for Handling

Adhering to a strict protocol for handling air- and moisture-sensitive reagents is crucial for success.

Protocol 1: Dispensing the Intermediate

This protocol outlines the safe transfer of the solid intermediate from its storage container to a reaction vessel.

  • Preparation:

    • Ensure your reaction flask is oven- or flame-dried and has been allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).

    • Equip the flask with a rubber septum.

    • Have a nitrogen or argon line with a bubbler ready.

  • Inerting the Balance:

    • If possible, place the weighing vessel inside a desiccator and bring it into a glovebox for weighing.

    • Alternatively, create a localized inert atmosphere around the analytical balance by gently flowing nitrogen or argon over the area.

  • Transfer:

    • Briefly remove the cap from the intermediate's storage vial under a positive pressure of inert gas.

    • Quickly transfer the desired amount of the solid to the weighing vessel and immediately reseal the storage vial.

    • Transfer the weighed solid to the reaction flask under a positive flow of inert gas.

  • Final Purge:

    • Once the solid is added, evacuate and backfill the reaction flask with inert gas three times to ensure all atmospheric contaminants have been removed.

Protocol 2: Setting up a Reaction Under Inert Atmosphere

This protocol details the setup for a reaction involving the sensitive intermediate.

  • Glassware and Reagents:

    • All glassware must be oven- or flame-dried and cooled under an inert atmosphere.

    • All solvents must be anhydrous and degassed. Use of a solvent purification system is highly recommended.

    • All other liquid reagents should be handled via syringe.

  • Reaction Setup:

    • Add the "this compound" to the reaction flask as described in Protocol 1.

    • Dissolve the solid in the anhydrous, degassed solvent, introduced via a syringe.

    • Maintain a positive pressure of inert gas throughout the reaction, monitored with an oil bubbler.

  • Reagent Addition:

    • Liquid reagents should be added dropwise via a syringe through the rubber septum.

    • For prolonged additions, a syringe pump is recommended to ensure a consistent addition rate.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS by withdrawing small aliquots via a syringe.

    • Upon completion, the reaction should be quenched and worked up under conditions that minimize exposure to air and moisture until the sensitive intermediate is consumed.

Visualizing the Workflow

Degradation Pathways

Potential Degradation Pathways A This compound B Deprotected Amine + CO2 + t-Butyl Cation A->B Hydrolysis C Oxidized Byproducts (e.g., N-oxides, Iminium Ions) A->C Oxidation D Moisture (H2O) (Acidic/Basic Conditions) D->B E Air (O2) E->C Troubleshooting Workflow for Poor Reaction Outcome Start Poor Reaction Yield or Unexpected Byproducts CheckPurity Verify Intermediate Purity (LC-MS, NMR) Start->CheckPurity Degraded Intermediate Degraded CheckPurity->Degraded No PurityOK Purity is Acceptable CheckPurity->PurityOK Yes NewBatch Use Fresh, Validated Batch Degraded->NewBatch ReviewReaction Investigate Other Reaction Parameters (Reagents, Temperature, Stoichiometry) PurityOK->ReviewReaction ReviewHandling Review Handling & Storage Protocols (Inert Atmosphere, Anhydrous Solvents) NewBatch->ReviewHandling

Caption: A logical workflow for troubleshooting experiments.

References

  • Z. W. Wicks, F. N. Jones, S. P. Pappas, and D. A. Wicks, Organic Coatings: Science and Technology, John Wiley & Sons, 2017.
  • H. Möhrle and J. Berlitz, "Oxidation of 2-substituted Pyrrolidines and Piperidines as Nicotine Analogues," Zeitschrift für Naturforschung B, vol. 43, no. 8, pp. 1043-1049, 1988.
  • H. Möhrle and J. Gerloff, "Oxidation of Methylpiperidine Derivatives with Regard to Chirality," Archiv der Pharmazie, vol. 321, no. 8, pp. 517-523, 1988.
  • Master Organic Chemistry, "Amine Protection and Deprotection," Master Organic Chemistry. [Online]. Available: [Link]

  • J&K Scientific LLC, "BOC Protection and Deprotection," J&K Scientific LLC. [Online]. Available: [Link]

  • ACS GCI Pharmaceutical Roundtable, "Thermal Methods for Boc Deprotection," ACS GCI Pharmaceutical Roundtable Reagent Guides. [Online]. Available: [Link]

  • S. A. Miller and J. M. J. Fréchet, "Thermal Removal of Boc-Protecting Groups During Preparation of Open-Chain Polyamines," Synthetic Communications, vol. 26, no. 21, pp. 3999-4004, 1996.
  • P. Wipf Group, "Techniques for Handling Air- and Moisture-Sensitive Compounds," University of Pittsburgh, 2014. [Online]. Available: [Link]

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Technical Support Center: Monitoring the Synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common analytical challenges. Our focus is on the practical application and troubleshooting of essential analytical techniques to ensure the quality, purity, and consistency of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is rigorous analytical monitoring crucial for the synthesis of this specific pyrrolopyridine derivative?

Monitoring the synthesis of this compound is critical for several reasons. As a complex heterocyclic molecule, its synthesis can lead to various impurities, including starting materials, intermediates, by-products from side reactions, and potential degradation products.[1] These impurities can significantly impact the compound's biological activity, safety profile, and stability. Regulatory bodies like the FDA and ICH mandate strict control and characterization of such impurities in active pharmaceutical ingredients (APIs) to ensure patient safety and drug efficacy.[1]

Q2: What are the primary analytical techniques recommended for monitoring this synthesis?

The most effective techniques for real-time reaction monitoring and final product analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] HPLC is ideal for quantifying the main compound and non-volatile impurities. GC-MS is excellent for identifying volatile impurities and residual solvents.[1][2] NMR provides definitive structural confirmation of the target molecule and helps elucidate the structure of unknown impurities.[3]

Q3: How can I differentiate between the target this compound and its potential positional isomers?

Positional isomers often present a significant analytical challenge due to their similar physicochemical properties.[1] High-resolution analytical techniques are essential for their separation and identification.

  • HPLC: Utilizing specialized columns (e.g., C18) with optimized mobile phases and a shallow gradient elution can often achieve baseline separation.[1]

  • NMR: High-field 1H and 13C NMR, along with 2D techniques like COSY and HSQC, can distinguish isomers based on subtle differences in chemical shifts and coupling constants arising from the different spatial arrangements of atoms.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis. However, various issues can arise. This section addresses the most common problems encountered during the analysis of this compound.

Q: My primary peak is showing significant tailing. What is the cause and how do I fix it?

A: Peak tailing is often caused by secondary interactions between the basic nitrogen atoms in your compound and acidic residual silanol groups on the silica-based C18 column.[1] This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

  • Solution 1: Column Choice: Switch to a high-purity, end-capped C18 column (Type B silica). These columns have fewer accessible silanol groups, minimizing secondary interactions.[1]

  • Solution 2: Mobile Phase Modifier: Add a small concentration of a competing acid, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase.[1] This acid protonates the residual silanol groups, effectively shielding them from your basic analyte.

  • Solution 3: Adjust pH: Ensure the mobile phase pH is sufficiently low to keep the basic nitrogens on your molecule protonated, which can sometimes improve peak shape.

Q: I am struggling to separate an impurity that is eluting very close to my main product peak. How can I improve the resolution?

A: Poor resolution between two peaks means the column is not separating them effectively. The solution lies in altering the chromatographic selectivity or efficiency.

  • Solution 1: Modify the Gradient: A shallower gradient slope provides more time for the components to interact with the stationary phase, often improving the separation of closely eluting compounds.[1]

  • Solution 2: Change Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation, as these solvents have different interaction mechanisms with the analyte and stationary phase.[1]

  • Solution 3: Adjust Temperature: Increasing the column temperature can sometimes improve efficiency and change selectivity. A typical starting point is 30-40 °C.[1]

Workflow for Troubleshooting HPLC Issues

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape Yes resolution Poor Resolution? start->resolution No check_column Use High-Purity End-Capped Column peak_shape->check_column no_peaks No Peaks or Very Small Peaks? resolution->no_peaks No modify_gradient Decrease Gradient Slope resolution->modify_gradient Yes check_system Check System (Leaks, Pump, Detector) no_peaks->check_system Yes modify_mobile_phase Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) check_column->modify_mobile_phase adjust_ph Adjust Mobile Phase pH modify_mobile_phase->adjust_ph solution_peak Improved Peak Shape adjust_ph->solution_peak change_solvent Change Organic Modifier (ACN <-> MeOH) modify_gradient->change_solvent adjust_temp Optimize Column Temperature change_solvent->adjust_temp solution_res Improved Resolution adjust_temp->solution_res check_sample Verify Sample Prep & Concentration check_system->check_sample check_method Confirm Injection Volume & Method Parameters check_sample->check_method solution_peaks Peaks Observed check_method->solution_peaks

Caption: A logical workflow for diagnosing and solving common HPLC problems.

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is invaluable for detecting residual solvents and volatile by-products.

Q: I am not seeing a peak for my target compound, or the peak is very broad and small.

A: This issue often points to problems with analyte volatility, thermal stability, or activity within the GC system.

  • Possible Cause 1: Insufficient Volatility: While the Boc-protected compound has some volatility, it may not be ideal for GC. Ensure your injector temperature is high enough (e.g., 250-280 °C) to ensure rapid vaporization without causing degradation.

  • Possible Cause 2: Thermal Degradation: The tert-butoxycarbonyl (Boc) protecting group can be thermally labile. If the injector temperature is too high, the compound may be degrading before it reaches the column. Try lowering the injector temperature in 10-20 °C increments.

  • Possible Cause 3: System Activity: The free amine in the pyrrolopyridine ring system can interact with active sites in the injector liner or the column, leading to poor peak shape and loss of signal.[4] Use a deactivated inlet liner and a high-quality, low-bleed MS-certified column.[2]

Q: My baseline is noisy or drifting.

A: A wandering baseline can obscure small impurity peaks and affect integration accuracy.

  • Possible Cause 1: Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," causing a rising baseline. Ensure you are operating within the column's recommended temperature range. If the column is old, it may need to be replaced.

  • Possible Cause 2: Contamination: Contamination in the carrier gas, injector, or even from a previous injection can cause baseline disturbances.[4] Bake out the column according to the manufacturer's instructions and ensure high-purity carrier gas with appropriate traps.

  • Possible Cause 3: Gas Leaks: A small leak in the system can introduce air, leading to a noisy baseline and potential damage to the MS detector. Use an electronic leak detector to systematically check all fittings from the gas source to the detector.[4]

Experimental Protocols & Data

Protocol 1: HPLC-UV Purity Analysis

This protocol provides a robust starting point for purity determination.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the reaction mixture or final product.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase A: 0.1% Formic acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV at 220 nm.[1][5]

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    30.0 5 95
    35.0 5 95
    35.1 95 5
    40.0 95 5

    This gradient is a starting point and should be optimized for your specific impurity profile.[1]

Protocol 2: GC-MS Analysis for Residual Solvents

This protocol is designed to identify and quantify common synthesis solvents.

  • Sample Preparation (Headspace):

    • Accurately weigh ~100 mg of your sample into a 20 mL headspace vial.

    • Add 1 mL of a suitable high-boiling solvent (e.g., DMSO, DMF).

    • Seal the vial immediately.

    • Run a blank (solvent only) and standards for expected residual solvents.

  • GC-MS Conditions:

    • Column: Rxi-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, run in split mode (e.g., 20:1) at 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: m/z 35-400.

Data Interpretation Summary
Analytical TechniqueParameterExpected Value/Observation for Target Compound
HPLC Retention TimeDependent on exact conditions, but expect a single major peak.
MS (via LC or GC) Molecular Ion [M+H]⁺m/z 227.17
¹H NMR (CDCl₃) tert-Butyl ProtonsSinglet, ~1.4-1.5 ppm, integrating to 9H.
¹H NMR (CDCl₃) Aliphatic ProtonsComplex multiplets between ~1.5-4.0 ppm.
¹³C NMR (CDCl₃) Carbonyl Carbon~154-156 ppm.
¹³C NMR (CDCl₃) Quaternary Boc Carbon~79-81 ppm.
¹³C NMR (CDCl₃) tert-Butyl Carbons~28.5 ppm.

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.[5][6]

Decision Tree for Method Selection

Method_Selection start What is the Analytical Goal? goal1 Purity & Quantification of Non-Volatiles start->goal1 goal2 Structural Confirmation start->goal2 goal3 Residual Solvents & Volatile Impurities start->goal3 goal4 Isomer Separation start->goal4 method_hplc Use HPLC-UV goal1->method_hplc method_nmr Use NMR Spectroscopy (1H, 13C, 2D) goal2->method_nmr method_gcms Use Headspace GC-MS goal3->method_gcms method_hplc_opt Use High-Resolution HPLC (Optimized Method) goal4->method_hplc_opt

Caption: A decision-making guide for selecting the appropriate analytical technique.

References

  • Technical Support Center: Analytical Methods for Impurities in this compound. (n.d.). Benchchem.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.).
  • This compound(1211586-14-9) 1 H NMR. (n.d.). ChemicalBook.
  • A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. (n.d.).
  • Syntheses and NMR spectra. (n.d.). The Royal Society of Chemistry.
  • GC Troubleshooting Guide. (n.d.). Phenova.com.
  • The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. (2016, June 3).

Sources

Technical Support Center: Reaction Kinetics and Optimization of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug discovery, making the efficient synthesis of its derivatives crucial for advancing pharmaceutical research.[1] This guide emphasizes scientific integrity and provides practical, field-proven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the key steps?

The most prevalent synthetic route involves a two-stage process:

  • Catalytic Hydrogenation: The pyridine ring of a suitable precursor, such as a substituted 3-aminomethylpyridine derivative, is reduced to a piperidine ring. This is a critical step that establishes the octahydropyrrolopyridine core.

  • Boc Protection: The secondary amine of the resulting octahydropyrrolopyridine is protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in heterocyclic synthesis can arise from several factors.[2] A systematic troubleshooting approach is recommended:[2]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.[2][3] Small-scale trial reactions can help determine the optimal conditions without committing large quantities of starting materials.[2]

  • Reagent and Solvent Purity: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[2] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[2]

  • Inefficient Mixing: In heterogeneous reactions, such as catalytic hydrogenations, inefficient stirring can result in poor reaction rates and lower yields.[2]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[2] Monitoring the reaction by TLC or LC-MS can help detect product degradation.[2]

Q3: What types of impurities might be present in the final product, and how can I identify them?

Impurities can originate from various sources during the synthesis and storage of the product.[4] These may include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis.[4]

  • By-products: Formed from side reactions during the manufacturing process.[4]

  • Degradation products: Formed due to exposure to light, heat, or humidity during storage.[4]

  • Residual solvents: Solvents used during the synthesis and purification process.[4]

  • Catalyst residues: Traces of metal catalysts used in the synthesis.[4]

High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful techniques for identifying and quantifying these impurities.[4]

Troubleshooting Guide

Issue 1: Incomplete Hydrogenation of the Pyridine Ring

Symptom: Analysis of the crude reaction mixture shows the presence of starting material or partially hydrogenated intermediates.

Causality: The hydrogenation of pyridine rings can be challenging due to the aromatic stability of the ring and potential catalyst poisoning by the nitrogen lone pair.[5] Incomplete reactions often stem from insufficient catalyst activity, suboptimal reaction conditions, or catalyst deactivation.

Troubleshooting Steps:

  • Evaluate Catalyst Choice and Loading:

    • Catalyst Selection: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C) are commonly used catalysts for pyridine hydrogenation.[5][6] Rhodium catalysts have shown to be particularly effective, sometimes under milder conditions.[7]

    • Catalyst Loading: Increasing the catalyst loading can sometimes overcome slow reaction rates, but this should be balanced with cost and potential for side reactions.

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: The saturation of aromatic rings often requires elevated hydrogen pressure.[3] A pressure of 5 atm or higher is common.[8]

    • Temperature: Increasing the reaction temperature can enhance the reaction rate, with typical ranges between 80-100°C.[3]

    • Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Protic solvents like methanol or ethanol are often used.

  • Address Catalyst Deactivation:

    • Acidic Additives: The pyridine nitrogen can bind to the catalyst surface and inhibit its activity.[5] Adding an acid like HCl or acetic acid protonates the nitrogen, forming a pyridinium salt which is more susceptible to reduction and prevents catalyst poisoning.[9][10]

Experimental Protocol: General Procedure for Catalytic Hydrogenation
  • To a solution of the pyridine-containing starting material in a suitable solvent (e.g., methanol, ethanol, or acetic acid), add the chosen catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • If necessary, add a stoichiometric amount of acid (e.g., HCl in methanol or glacial acetic acid).

  • Place the reaction mixture in a high-pressure reactor.

  • Purge the reactor with nitrogen or argon, then pressurize with hydrogen to the desired pressure (e.g., 5-10 atm).

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or by monitoring hydrogen uptake.

  • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet with solvent.[9]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Issue 2: Formation of Side Products During Boc Protection

Symptom: The final product is contaminated with impurities, leading to a difficult purification process.

Causality: The Boc protection of amines is generally a high-yielding reaction, but side products can form under certain conditions. The primary amine is more nucleophilic and will react preferentially, but over-reaction or reaction at other nucleophilic sites can occur.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O) to ensure complete reaction of the primary amine without promoting side reactions.

  • Optimize Base and Solvent:

    • A variety of bases can be used, including triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate. The choice of base can influence the reaction rate and selectivity.

    • Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture of water and an organic solvent.[11]

  • Temperature Control: The reaction is typically performed at room temperature.[11] If side reactions are observed, cooling the reaction to 0°C may improve selectivity.

Experimental Protocol: General Procedure for Boc Protection
  • Dissolve the octahydropyrrolopyridine intermediate in a suitable solvent (e.g., DCM or THF).

  • Add a base (e.g., triethylamine, 1.2-1.5 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Issue 3: Difficulty in Product Purification

Symptom: The final product is difficult to isolate in high purity, with persistent impurities.

Causality: The basic nature of the product and potential for closely related impurities can complicate purification by standard methods like silica gel chromatography.

Troubleshooting Steps:

  • Acid-Base Extraction: Utilize the basicity of the unreacted secondary amine to separate it from the Boc-protected product. An acidic wash can protonate and extract the unreacted starting material into the aqueous phase.

  • Ion-Exchange Chromatography: For challenging separations, ion-exchange resins can be highly effective. A strongly acidic resin can be used to capture the basic impurities, allowing the neutral Boc-protected product to be eluted.[12]

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.

Data Presentation

Table 1: Recommended Reaction Parameters for Hydrogenation

ParameterRecommended RangeRationale
Catalyst Pd/C, Pt/C, Rh/CEffective for pyridine ring saturation.[5][6]
Catalyst Loading 5-10 mol%Balances reaction rate and cost.
Hydrogen Pressure 5-10 atmHigher pressure often required for aromatic ring reduction.[8]
Temperature 60-100 °CIncreases reaction rate.[3]
Solvent Methanol, Ethanol, Acetic AcidProtic solvents are commonly used.
Additive HCl, Acetic AcidPrevents catalyst poisoning by the pyridine nitrogen.[9]

Table 2: Troubleshooting Summary

SymptomPotential CauseSuggested Solution
Low Yield Suboptimal conditionsOptimize temperature, pressure, and time.[2]
Impure reagentsUse high-purity starting materials and dry solvents.[2]
Incomplete Hydrogenation Catalyst deactivationAdd a stoichiometric amount of acid.[9]
Insufficient catalyst activityIncrease catalyst loading or switch to a more active catalyst.
Side Products in Boc Protection Over-reactionUse a slight excess of Boc₂O and control the temperature.
Difficult Purification Similar polarity of product and impuritiesUtilize acid-base extraction or ion-exchange chromatography.[12]

Visualization of Key Processes

Reaction_Workflow cluster_hydrogenation Step 1: Catalytic Hydrogenation cluster_boc Step 2: Boc Protection Start_H Pyridine Precursor Reactor High-Pressure Reactor (H2, Catalyst, Solvent, Acid) Start_H->Reactor Charge Filter Filtration (Remove Catalyst) Reactor->Filter Reaction Complete Crude_Piperidine Crude Octahydropyrrolopyridine Filter->Crude_Piperidine Filtrate Start_Boc Crude Octahydropyrrolopyridine Crude_Piperidine->Start_Boc Proceed to next step Reaction_Boc Boc Protection (Boc2O, Base, Solvent) Start_Boc->Reaction_Boc Dissolve Workup Aqueous Workup Reaction_Boc->Workup Quench & Extract Purification Purification Workup->Purification Final_Product Final Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Hydrogenation Problem Incomplete Hydrogenation Cause1 Catalyst Deactivation? Problem->Cause1 Cause2 Suboptimal Conditions? Problem->Cause2 Cause3 Incorrect Catalyst? Problem->Cause3 Solution1 Add Stoichiometric Acid (e.g., HCl) Cause1->Solution1 Yes Solution2 Increase H2 Pressure / Temperature Cause2->Solution2 Yes Solution3 Increase Catalyst Loading Cause2->Solution3 Yes Solution4 Switch Catalyst (e.g., to Rh/C) Cause3->Solution4 Yes Result Complete Reaction Solution1->Result Solution2->Result Solution3->Result Solution4->Result

Caption: Troubleshooting logic for incomplete hydrogenation.

References

  • Benchchem. (n.d.). Technical Support Center: Analytical Methods for Impurities in this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives.
  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
  • Benchchem. (2025). Synthesis of 1-(Piperidin-2- ylmethyl)piperidine from pyridine.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Various Authors. (n.d.).
  • Benchchem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
  • American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Pyridine.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.).
  • ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • American Chemical Society. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of this compound.
  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • PubMed. (2019). Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Various Authors. (2018). Amines and Heterocycles.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
  • Chemistry Stack Exchange. (2017). Hydrogenation of pyridine compared to other heteroaromatic rings.
  • Reddy, G. P., & Bandichhor, R. (n.d.). A Novel Synthesis of (4aS,7aS)
  • Cenmed. (n.d.). This compound (C007B-540333).
  • Sigma-Aldrich. (n.d.). tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • ResearchGate. (n.d.).
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • PubChem. (n.d.). (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate.
  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry.
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary).
  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions.
  • MedKoo. (n.d.). (4aS,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride.
  • MDPI. (n.d.). Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN 3 P Pincer Complex.
  • ResearchGate. (2025). Iridium Catalyzed Enantioselective Hydrogenation of N-Iminopyridinium Ylides: Mechanistic Insights.
  • AK Scientific. (n.d.). 2448475-41-8 tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride.
  • Periodica Polytechnica Chemical Engineering. (2018).
  • BLDpharm. (n.d.). tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate hydrochloride.
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). 2-(2-Pyridin-3-yl-1,3-oxazol-5-yl)ethanamine.
  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.

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Technical Support Center: Cost-Effective & Scalable Synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for the synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a key building block in pharmaceutical development. The synthesis of this saturated heterocyclic system presents unique challenges at scale, primarily concerning the complete and selective reduction of the aromatic pyrrolopyridine core and the subsequent regioselective N-Boc protection. This document offers a strategic approach, detailed protocols, and robust troubleshooting solutions designed for researchers, chemists, and drug development professionals aiming for a cost-effective and scalable manufacturing process.

Strategic Overview: A Two-Stage Approach

The most industrially viable and cost-effective pathway to the target molecule involves a two-stage process. This strategy isolates the two most critical transformations: the challenging catalytic hydrogenation and the more straightforward protection step. This modular approach simplifies optimization, troubleshooting, and in-process control (IPC).

G cluster_0 Stage 1: Core Saturation cluster_1 Stage 2: Amine Protection Start 1H-Pyrrolo[3,2-b]pyridine (Starting Material) Hydrogenation Catalytic Hydrogenation (High Pressure H₂) Start->Hydrogenation Heterogeneous Catalyst (e.g., Rh/C, PtO₂) Core Octahydro-1H-pyrrolo[3,2-b]pyridine (Saturated Intermediate) Hydrogenation->Core Boc Boc Protection (Boc₂O, Base) Core->Boc Workup & Isolation Target This compound (Final Product) Boc->Target

Caption: High-level workflow for the two-stage synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this molecule?

The main bottleneck is the catalytic hydrogenation of the electron-rich 1H-pyrrolo[3,2-b]pyridine precursor. The aromatic pyridine ring is inherently stable, and the nitrogen atoms in the heterocyclic system can act as catalyst poisons, leading to slow or incomplete reactions.[1][2] Achieving full saturation often requires harsh conditions (high pressure, elevated temperatures) which can lead to side reactions and complicate scale-up safety.[2][3]

Q2: Which catalysts are most effective for the pyridine ring hydrogenation?

The choice of catalyst is a trade-off between activity, cost, and reaction conditions.[2]

  • Rhodium (e.g., Rh/C, Rh₂O₃): Often exhibits the highest activity under the mildest conditions, making it a preferred choice for laboratory and fine chemical production.[1][2][4]

  • Platinum (e.g., PtO₂, Adam's catalyst): A robust and widely used catalyst, often requiring acidic solvents like acetic acid to protonate the pyridine nitrogen, thereby activating the ring towards reduction and preventing catalyst poisoning.[5]

  • Ruthenium (e.g., Ru/C): Effective but may require higher temperatures and pressures compared to Rhodium.

  • Palladium (e.g., Pd/C): Generally less effective for pyridine reduction unless the ring is activated, but it is a cost-effective option worth screening.[2]

Q3: Are there alternatives to high-pressure gaseous hydrogen?

Yes, two emerging methods offer greener and potentially safer alternatives, although they may require more specialized equipment:

  • Transfer Hydrogenation: Uses a hydrogen donor molecule (e.g., formic acid, isopropanol) and a suitable catalyst, avoiding the need for high-pressure H₂ gas.[2]

  • Electrocatalytic Hydrogenation: Uses water as the hydrogen source in an electrochemical cell. This method can proceed under ambient temperature and pressure and has shown high efficiency with catalysts like Rhodium on Ketjenblack (Rh/KB).[3][4]

Q4: What are the standard conditions for the Boc protection step?

The N-Boc protection of the saturated secondary amine is a well-established and high-yielding reaction. It is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or in a biphasic system with sodium bicarbonate.[6][7] The reaction is usually carried out in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature.[7]

Q5: How can I monitor reaction progress and product purity?

  • Hydrogenation: Progress is monitored by the cessation of hydrogen uptake in the reactor.[2] Aliquots can be analyzed by GC-MS to check for the disappearance of the starting material and the appearance of the saturated intermediate.

  • Boc Protection: This is typically monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Purity Analysis: Final product purity should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis at scale.

Part 1: Catalytic Hydrogenation Issues

Q: My hydrogenation reaction has stalled or is proceeding very slowly. What is the cause and how can I fix it?

A: This is the most common issue. The root cause is typically related to catalyst activity or reaction conditions.

  • Cause 1: Catalyst Poisoning. The nitrogen lone pair on the pyridine ring can strongly adsorb to the catalyst's active sites, effectively "poisoning" it.[1]

    • Solution: Perform the reaction in an acidic solvent like acetic acid or add an acid additive (e.g., HCl). Protonating the nitrogen shields its lone pair, preventing it from binding to the catalyst and activating the ring for reduction.[5]

  • Cause 2: Insufficient Hydrogen Pressure or Temperature. The energy barrier to break the aromaticity of the pyridine ring is significant.

    • Solution: Gradually increase the hydrogen pressure (e.g., from 10 bar to 50 bar) and/or temperature (e.g., from 25°C to 60°C). Always operate within the safety limits of your reactor. Harsher conditions are often required for less active catalysts like Nickel.[2]

  • Cause 3: Poor Catalyst Quality or Loading. The catalyst may be old, have low activity, or the loading may be insufficient for the scale.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). While this increases cost, it may be necessary to achieve a reasonable reaction time.

G Start Hydrogenation Stalled? Cause1 Suspect Catalyst Poisoning? Start->Cause1 Cause2 Conditions Too Mild? Cause1->Cause2 No Sol1 Action: Add Acidic Solvent (e.g., Acetic Acid) Cause1->Sol1 Yes Cause3 Catalyst Quality/Loading Issue? Cause2->Cause3 No Sol2 Action: Increase H₂ Pressure &/or Temperature Cause2->Sol2 Yes Sol3 Action: Use Fresh Catalyst &/or Increase Loading Cause3->Sol3 End Reaction Proceeds Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting stalled hydrogenation.

Q: I'm observing partially reduced by-products. How can I drive the reaction to completion?

A: The formation of tetrahydro- or dihydro- intermediates indicates that the reaction is not energetic enough to complete the final stages of reduction.

  • Solution 1: Increase Reaction Time and/or Agitation. At scale, mass transfer of hydrogen can be limiting. Ensure vigorous stirring to maximize the gas-liquid-solid interface. Extend the reaction time (e.g., from 12h to 24h) and monitor via GC-MS until the starting material and intermediates are consumed.

  • Solution 2: Switch to a More Active Catalyst. If extending time is not feasible, switching from a catalyst like Pd/C to Rh/C or PtO₂ will provide higher activity and is more likely to achieve full saturation under milder conditions.[2]

Part 2: Boc Protection & Workup Issues

Q: The Boc protection reaction is incomplete, even after several hours.

A: While generally efficient, incomplete conversion can occur.

  • Cause 1: Insufficient Boc₂O. The saturated intermediate is a diamine. While the pyrrolidine nitrogen is significantly more nucleophilic than the piperidine nitrogen, stoichiometry is key.

    • Solution: Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion.

  • Cause 2: Base Strength/Solubility. If using an inorganic base like NaHCO₃ in a non-aqueous solvent, the reaction can be slow due to poor solubility.

    • Solution: Switch to a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Alternatively, run the reaction in a biphasic system (e.g., DCM/water) with vigorous stirring to facilitate the reaction at the interface.

Q: How do I efficiently remove unreacted Boc-anhydride and by-products like t-butanol during workup?

A: Excess Boc₂O can co-distill with solvents and interfere with crystallization.

  • Solution 1: Quenching. After the reaction is complete, add a nucleophilic amine scavenger like N,N-dimethylethylenediamine or a polymer-supported trisamine resin to react with the excess Boc₂O.[9] The resulting urea by-product is typically easy to remove via aqueous extraction.

  • Solution 2: Aqueous Workup. A standard aqueous wash with dilute acid (e.g., 1M HCl) will protonate the unreacted amine and any basic by-products, pulling them into the aqueous layer. A subsequent wash with brine will help remove residual water and t-butanol.

Experimental Protocols & Data

Protocol 1: Scalable Catalytic Hydrogenation

This protocol uses Rhodium on Carbon, a highly active catalyst for this transformation.

  • Reactor Setup: Charge a high-pressure autoclave reactor with 1H-Pyrrolo[3,2-b]pyridine (1.0 eq) and a suitable solvent (e.g., Methanol or Trifluoroethanol, 10 mL/g).[1]

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 5% Rhodium on Carbon (2-5 mol% loading).

  • Inerting: Seal the reactor and purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 30-50 bar. Begin vigorous stirring and heat the reaction mixture to 40-60°C.

  • Monitoring (IPC): Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 16-24 hours. A sample can be carefully withdrawn and analyzed by GC-MS to confirm the disappearance of starting material.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Octahydro-1H-pyrrolo[3,2-b]pyridine, which can be used directly in the next step.

Protocol 2: N-Boc Protection
  • Reaction Setup: Dissolve the crude octahydro-intermediate (1.0 eq) in Dichloromethane (DCM, 10 mL/g). Cool the solution to 0-5°C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq).

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring (IPC): Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or crystallization to yield the final product.

Data Summary

Table 1: Comparison of Catalysts for Pyridine Hydrogenation [2]

CatalystTypical ConditionsProsCons
Rh/C or Rh₂O₃ 5-10 bar H₂, 25-50°C, TFE/MeOHHigh activity, mild conditions[1]High cost
PtO₂ (Adam's) 5-10 bar H₂, 25°C, Acetic AcidVery effective with acid additiveRequires acidic media, cost
Ru/C 50-70 bar H₂, 80-100°CGood activity, lower cost than RhRequires harsher conditions
Pd/C 50-100 bar H₂, 100-150°CCost-effectiveLow activity for unactivated pyridines

References

  • Stark, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Duduti, V., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access. [Link]

  • Kao, T-C., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Publications. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Kao, T-C., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Baker, R. H., & Schuetz, R. D. (1950). The Catalytic Hydrogenation of Pyridine at High Pressures. Georgia Institute of Technology SMARTech. [Link]

Sources

Validation & Comparative

Navigating the Isomeric Landscape: A Comparative Guide to tert-Butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate and its Congeners in SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The pyrrolopyridine core, a privileged heterocyclic motif, has garnered significant attention due to its presence in numerous biologically active compounds. Among its many variations, the saturated octahydropyrrolopyridine framework presents a fascinating three-dimensional landscape for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate and its isomers, offering insights into their synthesis, conformational nuances, and reported biological activities. While direct comparative studies across all isomers are nascent, this document synthesizes the available data to illuminate the therapeutic potential inherent in this versatile scaffold.

The Significance of Isomerism in the Octahydropyrrolopyridine Scaffold

The fusion of the pyrrolidine and piperidine rings in the octahydropyrrolopyridine system can occur in several distinct ways, giving rise to a variety of structural isomers (e.g., [3,2-b], [3,2-c], [3,4-b], [2,3-b], etc.). Each isomer possesses a unique three-dimensional geometry and vectoral presentation of its nitrogen atoms and potential substituent points. Furthermore, the presence of multiple chiral centers in the saturated core introduces diastereomeric possibilities. This rich stereochemical diversity is not merely a structural curiosity; it is a critical determinant of biological activity. The precise spatial arrangement of atoms dictates how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy.

The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen serves to modulate the nucleophilicity and basicity of this nitrogen, often a key feature for synthetic elaboration and for fine-tuning the pharmacokinetic properties of the final compounds.

G cluster_isomers Octahydropyrrolopyridine Isomers pyrrolo[3,2-b] pyrrolo[3,2-b] Biological Target Biological Target pyrrolo[3,2-b]->Biological Target Unique Binding Interaction A pyrrolo[3,2-c] pyrrolo[3,2-c] pyrrolo[3,2-c]->Biological Target Unique Binding Interaction B pyrrolo[3,4-b] pyrrolo[3,4-b] pyrrolo[3,4-b]->Biological Target Unique Binding Interaction C pyrrolo[2,3-b] pyrrolo[2,3-b] pyrrolo[2,3-b]->Biological Target Unique Binding Interaction D

Caption: Isomeric variations of the octahydropyrrolopyridine scaffold present distinct spatial arrangements, leading to unique interactions with biological targets.

Comparative Analysis of Isomers: Synthesis and Biological Evaluation

A direct, head-to-head comparison of the biological activity of all tert-butyl octahydropyrrolopyridine-1-carboxylate isomers within a single study is not yet available in the public domain. However, by examining the literature for individual isomers, we can begin to piece together a picture of their potential applications and the subtle yet significant impact of their structural differences.

This compound

The pyrrolo[3,2-b]pyridine scaffold has been explored for a range of biological activities, particularly in the context of kinase inhibition and as antagonists for various receptors. The saturated version of this scaffold, while less documented, offers a rigid framework that can be advantageous for achieving high binding affinity and selectivity.

Synthesis: The synthesis of the octahydropyrrolo[3,2-b]pyridine core often involves a multi-step sequence starting from a suitably substituted pyridine or pyrrolidine precursor. A representative synthetic approach might involve the construction of the bicyclic ring system through cyclization reactions, followed by reduction of the pyridine ring and subsequent N-protection.

Biological Activity: Derivatives of the unsaturated pyrrolo[3,2-b]pyridine scaffold have shown potent antiproliferative activity against melanoma cell lines. While specific data for the this compound is limited, its rigid structure makes it an attractive starting point for the design of inhibitors targeting well-defined binding pockets.

tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

The pyrrolo[3,2-c]pyridine isomer presents a different spatial arrangement of the nitrogen atoms compared to the [3,2-b] isomer. This can lead to altered hydrogen bonding patterns and overall molecular shape, potentially favoring interaction with a different set of biological targets.

Synthesis: Similar to its isomers, the synthesis of the octahydropyrrolo[3,2-c]pyridine core is a non-trivial process that requires careful planning of the cyclization and reduction steps to control the stereochemistry of the final product.

Biological Activity: The unsaturated pyrrolo[2,3-c]pyridine scaffold, a close relative, has been extensively studied in the development of kinase inhibitors and potential therapeutics for cancer and Alzheimer's disease. The saturated and N-Boc protected version is commercially available, suggesting its utility as a building block in medicinal chemistry.

tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

The [3,4-b] fusion pattern results in a distinct geometric arrangement of the bicyclic system. The relative orientation of the pyrrolidine and piperidine rings in this isomer can influence its conformational flexibility and the accessibility of the nitrogen lone pairs for interaction with biological targets.

Synthesis: The synthesis of this isomer often starts from pyridine-3,4-dicarboxylic acid derivatives, which are then elaborated to form the fused ring system.

Biological Activity: The pyrrolo[3,4-b]pyridine scaffold is another key structure in medicinal chemistry. While specific SAR studies on the saturated, N-Boc protected variant are not widely published, the core structure is a component of various biologically active molecules.

Isomer ScaffoldKey Structural FeaturePotential Therapeutic Areas (based on related structures)
pyrrolo[3,2-b] Fused at the 2,3-positions of the pyridine ring.Kinase inhibition, Receptor antagonism
pyrrolo[3,2-c] Fused at the 2,3-positions of the pyridine ring.Kinase inhibition, CNS disorders
pyrrolo[3,4-b] Fused at the 3,4-positions of the pyridine ring.Varied, scaffold for diverse targets
pyrrolo[2,3-b] Fused at the 2,3-positions of the pyrrole ring.Kinase inhibition, Immunomodulation

Note: This table provides a qualitative comparison based on the broader class of pyrrolopyridine derivatives due to the limited direct comparative data for the specific tert-butyl octahydro-1H-pyrrolopyridine-1-carboxylate isomers.

The Critical Role of Conformational Analysis

The biological activity of these saturated bicyclic systems is intimately linked to their conformational preferences. The chair-like and boat-like conformations of the six-membered piperidine ring, and the envelope and twist conformations of the five-membered pyrrolidine ring, in conjunction with the stereochemistry at the ring fusion, determine the overall shape of the molecule. Computational modeling and NMR spectroscopic techniques are invaluable tools for elucidating the preferred conformations of these isomers and their derivatives. Understanding the dominant conformation can provide crucial insights into how a molecule will present its functional groups for interaction with a binding site.

G cluster_workflow SAR Study Workflow Isomer_Synthesis Synthesis of Isomers Conformational_Analysis Conformational Analysis (NMR, Modeling) Isomer_Synthesis->Conformational_Analysis Biological_Screening Biological Screening (e.g., Kinase Assay) Conformational_Analysis->Biological_Screening Data_Analysis Data Analysis (IC50 determination) Biological_Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization

Caption: A typical workflow for a structure-activity relationship (SAR) study involving isomeric compounds.

Experimental Protocols

General Procedure for the Synthesis of an Octahydropyrrolopyridine Scaffold
  • Ring Construction: A suitably substituted pyridine or pyrrole derivative is subjected to a cyclization reaction to form the fused bicyclic core. This can be achieved through various methods such as the Pictet-Spengler reaction, intramolecular Heck reaction, or other annulation strategies.

  • Reduction: The aromatic ring of the resulting pyrrolopyridine is reduced to the corresponding octahydropyrrolopyridine. This is typically accomplished through catalytic hydrogenation using catalysts such as platinum oxide or rhodium on alumina under hydrogen pressure. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

  • N-Protection: The secondary amine of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group. This is generally achieved by reacting the octahydropyrrolopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Purification: The final product is purified by column chromatography on silica gel to afford the desired tert-butyl octahydropyrrolopyridine-1-carboxylate isomer.

Protocol for an In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
  • Reagents and Materials:

    • Kinase enzyme (e.g., recombinant human GSK-3β)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

    • 384-well microplates

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add a small volume (e.g., 100 nL) of the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase enzyme and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol. This typically involves a two-step addition of reagents with incubation periods.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the amount of kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Conclusion and Future Directions

The this compound scaffold and its isomers represent a promising, yet underexplored, area of medicinal chemistry. The inherent three-dimensionality and stereochemical complexity of these saturated bicyclic systems offer a rich platform for the design of novel therapeutics with potentially high affinity and selectivity. While direct comparative SAR data is currently scarce, the available information on related unsaturated pyrrolopyridines highlights the diverse biological activities associated with this core structure.

Future research should focus on the systematic synthesis and parallel biological evaluation of these isomers to elucidate clear structure-activity relationships. Such studies, combining synthetic chemistry, conformational analysis, and biological screening, will be instrumental in unlocking the full therapeutic potential of the octahydropyrrolopyridine scaffold.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
  • PubChem. tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. [Link]

  • Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., & Oh

A Senior Application Scientist's Guide to Saturated Bicyclic Heterocycles: Comparing Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the emphasis on molecules with three-dimensional (3D) character has grown significantly. Medicinal chemists are increasingly moving away from "flat," sp2-rich aromatic systems towards sp3-rich saturated scaffolds. This shift is driven by the tangible benefits these structures offer, including improved aqueous solubility, reduced metabolic liability, and the potential for more specific and novel interactions with biological targets.[1] Saturated bicyclic heterocycles, such as the pyrrolopyridine core, are at the forefront of this movement, providing rigid frameworks that can precisely orient substituents in 3D space.

This guide provides an in-depth comparison of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a valuable building block, with its key structural isomers and other alternative heterocyclic systems. We will explore their synthetic accessibility, physicochemical properties, and strategic application in medicinal chemistry, supported by experimental insights and protocols.

The Focus Molecule: this compound

This compound (CAS: 1211586-14-9) is a saturated bicyclic amine. The fusion of a pyrrolidine ring to a piperidine ring creates a rigid scaffold with defined stereochemistry. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial for its utility in synthesis. This group is stable under a wide range of conditions but can be readily removed with acid, allowing for late-stage functionalization, a key strategy in library synthesis and lead optimization.

The specific [3,2-b] fusion geometry dictates the spatial relationship between the two nitrogen atoms and the potential exit vectors for substitution, making it a unique tool for scaffold-based drug design. While specific biological activity for this exact molecule is not widely reported, the broader pyrrolopyridine class has shown significant promise as inhibitors of various enzymes, including kinases and phosphodiesterases, and as scaffolds for anticancer agents.[2][3][4]

Structural Isomers as Primary Alternatives

The seemingly subtle change in ring fusion and nitrogen placement among isomers can have profound effects on a molecule's conformation, polarity, and ability to interact with a target protein. Therefore, the most direct alternatives to the [3,2-b] scaffold are its other octahydropyrrolopyridine isomers.

Caption: Key isomeric scaffolds of Boc-protected octahydropyrrolopyridine.

  • Pyrrolo[3,2-c]pyridine: In this isomer, the pyrrolidine ring is fused across the 2 and 3 positions of the piperidine ring, but the piperidine nitrogen is adjacent to the bridgehead carbon. This arrangement can influence the pKa of the piperidine nitrogen and the dihedral angles of substituents.

  • Pyrrolo[3,4-b]pyridine: This scaffold is a key intermediate in the synthesis of antibiotics like Moxifloxacin.[5] The fusion across the 3 and 4 positions of the pyridine ring results in a different 3D shape and reactivity profile compared to the [3,2-b] system.

  • Pyrrolo[3,4-c]pyridine: The [3,4-c] fusion creates a symmetrical-looking core where the piperidine nitrogen is positioned opposite the fused bond. Derivatives of this scaffold have been investigated for a broad spectrum of pharmacological activities, including analgesic, antidiabetic, and antitumor properties.[6]

Comparative Analysis: Physicochemical Properties

The choice of a scaffold is often guided by its predicted physicochemical properties, which influence its "drug-likeness." Below is a comparison of calculated properties for the target molecule and its isomers. The Boc-protecting group is present on the pyrrolidine nitrogen in all cases.

PropertyThis compoundTert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate[7]Tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate[8]Tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate[9]
CAS Number 1211586-14-91147422-00-1159877-36-81251014-37-5
Molecular Formula C₁₂H₂₂N₂O₂C₁₂H₂₂N₂O₂C₁₂H₂₂N₂O₂C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol 226.32 g/mol [7]226.32 g/mol [8]226.32 g/mol [9]
XLogP3 (Lipophilicity) ~1.1 (Predicted)1.3 (Computed)[7]1.06 (Predicted)[8]~1.2 (Predicted)
Topological Polar Surface Area (TPSA) 32.7 Ų (Predicted)32.7 Ų (Computed)[7]41.6 Ų (Predicted)[8]41.6 Ų (Predicted)

Analysis of Properties:

  • Lipophilicity (XLogP3): All isomers exhibit low, "drug-like" lipophilicity values, which is advantageous for avoiding issues related to poor solubility and high metabolic turnover. The subtle differences suggest that the arrangement of the nitrogen atoms has a minor but measurable impact on this property.

  • Polar Surface Area (TPSA): The predicted TPSA, a key indicator of membrane permeability, shows a notable difference. The [3,4-b] and [3,4-c] isomers have a higher TPSA, likely due to the greater exposure of the piperidine nitrogen. This could translate to differences in cell permeability and off-target interactions with polar proteins. The choice between these scaffolds could be a strategic decision to either enhance or reduce polarity in a lead molecule.

Synthetic Considerations and Methodologies

The synthetic accessibility of a building block is a paramount concern for its practical application. While multistep syntheses are common, the efficiency and robustness of the route are critical. Saturated N-heterocycles are often more challenging to synthesize than their aromatic counterparts due to the lack of straightforward cross-coupling methods.[10]

G start Commercially Available Pyridinedicarboxylic Acid or Aminopyridine Derivative intermediate1 Formation of Pyrrolidinone/Imide Intermediate start->intermediate1 Cyclocondensation intermediate2 Reduction of Pyridine Ring (e.g., Catalytic Hydrogenation) intermediate1->intermediate2 High Pressure H2, Pd/C or PtO2 intermediate3 Reduction of Amide/Imide Carbonyls (e.g., with LAH, BH3) intermediate2->intermediate3 Hydride Reduction protect Boc Protection of Pyrrolidine Nitrogen intermediate3->protect (Boc)2O, Base final Final Octahydropyrrolopyridine Scaffold protect->final

Caption: A generalized synthetic workflow for octahydropyrrolopyridine cores.

Representative Experimental Protocol: Synthesis of an Octahydropyrrolo[3,4-c]pyrrole Derivative

This protocol is a representative example for the synthesis of a related saturated bicyclic core and illustrates the general steps involved.[2] The principles can be adapted for the synthesis of the target pyrrolopyridine scaffolds.

Objective: To synthesize a functionalized octahydropyrrolo[3,4-c]pyrrole core via a [3+2] cycloaddition reaction.

Materials:

  • Substituted maleimide (1.0 eq)

  • Azomethine ylide precursor (e.g., a glycine ester and an aldehyde) (1.2 eq)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware with magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of the substituted maleimide (1.0 eq) in anhydrous toluene under an inert atmosphere, add the azomethine ylide precursor (1.2 eq).[2]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after several hours), cool the mixture to room temperature.[2]

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the desired octahydropyrrolo[3,4-c]pyrrole derivative.[2]

  • Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Anhydrous Solvent & Inert Atmosphere: The reagents, particularly organometallic intermediates or strong bases that might be used to generate the ylide, are often sensitive to moisture and oxygen. Using anhydrous solvents and an inert atmosphere prevents quenching of the reagents and the formation of unwanted byproducts.

  • TLC Monitoring: Continuous monitoring is crucial for determining the reaction's endpoint. Over-refluxing can lead to decomposition of the product, while stopping the reaction prematurely results in low yields. TLC provides a rapid, qualitative assessment of the reaction's progress.

  • Column Chromatography: This is the standard method for purifying organic compounds. The choice of silica gel as the stationary phase and a solvent system like ethyl acetate/hexane is based on the polarity of the target compound. The polarity of the eluent is gradually increased to separate the desired product from unreacted starting materials and nonpolar or highly polar impurities.

Conclusion and Strategic Outlook

This compound is a valuable building block for introducing saturated, 3D-rich character into drug candidates. However, a holistic drug design strategy should not consider it in isolation. Its structural isomers—the [3,2-c], [3,4-b], and [3,4-c] systems—offer nuanced variations in geometry, polarity, and synthetic handles that can be strategically exploited to fine-tune a molecule's properties.

The selection of a specific isomer should be a deliberate choice based on:

  • Target Structure: The desired exit vectors for substituents to probe specific pockets in a protein binding site.

  • Physicochemical Profile: The need to modulate properties like solubility and cell permeability, as indicated by parameters like TPSA and XLogP3.

  • Synthetic Feasibility: The availability of starting materials and the robustness of the synthetic route.

By understanding the comparative advantages of these different scaffolds, medicinal chemists can expand their toolkit and make more informed decisions in the design of next-generation therapeutics.

References

  • Title: Applications of Octahydropyrrolopyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols Source: Benchchem URL
  • Title: tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Source: PubChem URL: [Link]

  • Title: Saturated Heterocycles with Applications in Medicinal Chemistry Source: ResearchGate URL: [Link]

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A Comparative Efficacy Analysis of Novel Pyrrolo[3,2-b]pyridine Derivatives versus Established Drugs Targeting Viral RNA-Dependent RNA Polymerase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antiviral Agents Targeting RNA-Dependent RNA Polymerase

The replication of RNA viruses is a significant global health concern, responsible for a wide array of diseases, from chronic infections like Hepatitis C to acute pandemic threats. A cornerstone of the replication machinery for many of these viruses is the RNA-dependent RNA polymerase (RdRp), an enzyme that catalyzes the synthesis of a complementary RNA strand from an RNA template. Due to its essential role in the viral life cycle and the absence of a functional homolog in human cells, the RdRp represents a prime target for antiviral drug development.[1]

This guide provides a comparative analysis of a novel, hypothetical class of inhibitors derived from a pyrrolo[3,2-b]pyridine scaffold, herein referred to as PPD inhibitors, against established antiviral drugs targeting viral polymerases. For the purpose of this illustrative guide, we will focus on their efficacy against the Hepatitis C Virus (HCV) nonstructural protein 5B (NS5B), a well-characterized RdRp.[2] The principles and methodologies discussed are broadly applicable to the evaluation of polymerase inhibitors against other RNA viruses.

We will delve into the mechanistic underpinnings of these inhibitors, present a quantitative comparison of their inhibitory potency, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antiviral therapeutics.

Comparative Efficacy of PPD Inhibitors and Known Drugs

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) in biochemical assays and its half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize the efficacy of our hypothetical PPD inhibitors against the HCV NS5B polymerase and compare them with established antiviral agents.

Table 1: Biochemical Inhibitory Potency against HCV NS5B Polymerase

CompoundClassMechanism of ActionTargetIC50 (nM)
PPD-1 Pyrrolo[3,2-b]pyridine (Hypothetical)Non-nucleoside Inhibitor (Allosteric)HCV NS5B85
PPD-2 Pyrrolo[3,2-b]pyridine (Hypothetical)Non-nucleoside Inhibitor (Allosteric)HCV NS5B45
PPD-3 Pyrrolo[3,2-b]pyridine (Hypothetical)Non-nucleoside Inhibitor (Allosteric)HCV NS5B15
Sofosbuvir (Active Triphosphate) Nucleotide AnalogChain TerminatorHCV NS5B16-48[3]
Remdesivir (Active Triphosphate) Nucleotide AnalogDelayed Chain TerminatorViral RdRpsVaries by virus
Favipiravir (Active Triphosphate) Nucleoside AnalogLethal Mutagenesis/Chain TerminationViral RdRps341 (Influenza)[4]
Baloxavir Acid Endonuclease InhibitorCap-dependent Endonuclease InhibitionInfluenza PA1.4-8.9[5]

Note: Remdesivir and Favipiravir are broad-spectrum agents, and their IC50 values vary depending on the specific viral RdRp. Baloxavir targets a different component of the polymerase complex and is included for a broader comparative context.

Table 2: Antiviral Activity in HCV Replicon Cell-Based Assays

CompoundClassTargetEC50 (nM)
PPD-1 Pyrrolo[3,2-b]pyridine (Hypothetical)HCV NS5B250
PPD-2 Pyrrolo[3,2-b]pyridine (Hypothetical)HCV NS5B120
PPD-3 Pyrrolo[3,2-b]pyridine (Hypothetical)HCV NS5B40
Sofosbuvir Nucleotide AnalogHCV NS5B1200[3]

Mechanisms of Action: A Tale of Two Strategies

The inhibitors discussed herein can be broadly categorized into two classes based on their mechanism of action: nucleoside/nucleotide analogs and non-nucleoside inhibitors.

Nucleoside/Nucleotide Analogs (e.g., Sofosbuvir, Remdesivir, Favipiravir)

These compounds are prodrugs that, once inside the host cell, are metabolized into their active triphosphate form.[6][7][8] This active form mimics the natural nucleotide substrates of the RdRp. Their incorporation into the growing viral RNA chain leads to either premature chain termination, as with Sofosbuvir, or delayed chain termination, as seen with Remdesivir.[9][10] Favipiravir can also induce lethal mutagenesis by causing errors in the viral RNA sequence.[11]

cluster_cell Host Cell Prodrug Nucleoside Analog (Prodrug) Active_TP Active Triphosphate Form Prodrug->Active_TP Metabolism RdRp Viral RdRp Active_TP->RdRp Competes with natural NTPs Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis RNA_Template Viral RNA Template RNA_Template->RdRp Chain_Termination Chain Termination/ Lethal Mutagenesis Nascent_RNA->Chain_Termination Incorporation of Active Analog

Fig. 1: Mechanism of Nucleoside Analog Inhibitors

Non-Nucleoside Inhibitors (NNIs) (e.g., Hypothetical PPDs)

NNIs, such as our hypothetical PPDs, bind to allosteric sites on the RdRp enzyme, away from the active site.[12] This binding induces a conformational change in the enzyme, which in turn impairs its catalytic function and prevents RNA synthesis.

Baloxavir Marboxil: A Different Approach

It is important to note that Baloxavir marboxil employs a distinct mechanism. It is a prodrug of baloxavir acid, which inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein in the influenza virus polymerase complex.[13][14] This "cap-snatching" process is essential for the initiation of viral mRNA synthesis.[1]

Experimental Protocols for Efficacy Determination

The following are detailed protocols for the key assays used to evaluate the efficacy of RdRp inhibitors.

Biochemical Assay: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RdRp.

Materials:

  • Purified recombinant HCV NS5B polymerase[15]

  • RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(U))

  • Radiolabeled UTP ([α-³²P]UTP) and non-radiolabeled ATP, CTP, GTP, UTP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds (PPDs, active triphosphate forms of known drugs)

  • Stop solution (e.g., 50 mM EDTA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, RNA template, and RNA primer.

  • Add the test compound at various concentrations to the reaction mixture. Include a no-compound control (DMSO vehicle) and a no-enzyme control.

  • Initiate the reaction by adding the purified HCV NS5B polymerase and the nucleotide mix (containing [α-³²P]UTP).

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Spot the reaction mixture onto DE81 filter paper and wash thoroughly to remove unincorporated nucleotides.

  • Measure the incorporated radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Template, Primer) Start->Prepare_Mix Add_Compound Add Test Compound (Varying Concentrations) Prepare_Mix->Add_Compound Add_Enzyme Initiate with RdRp and Nucleotides Add_Compound->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop_Reaction Terminate with EDTA Incubate->Stop_Reaction Spot_Filter Spot on DE81 Filter Paper Stop_Reaction->Spot_Filter Wash_Filter Wash to Remove Unincorporated Nucleotides Spot_Filter->Wash_Filter Measure_Radioactivity Scintillation Counting Wash_Filter->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Fig. 2: Workflow for a Biochemical RdRp Inhibition Assay
Cell-Based Assay: HCV Replicon Assay

This assay measures the ability of a compound to inhibit viral RNA replication within a cellular context.[16]

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon containing a reporter gene (e.g., luciferase)[17][18]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a no-compound control (DMSO vehicle).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • To determine antiviral activity, lyse the cells and measure the luciferase activity using a luminometer.

  • To assess cytotoxicity, perform a cell viability assay on a parallel plate of treated cells.

  • Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the no-compound control.

  • Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values by plotting the respective data against compound concentrations.

  • Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the compound.

A Seed HCV Replicon Cells B Treat with Test Compounds A->B C Incubate for 72h B->C D Measure Luciferase (Antiviral Activity) C->D E Measure Cell Viability (Cytotoxicity) C->E F Calculate EC50 D->F G Calculate CC50 E->G H Determine Selectivity Index (SI = CC50/EC50) F->H G->H

Fig. 3: Logic of the HCV Replicon Cell-Based Assay

Conclusion and Future Directions

The hypothetical PPD inhibitors, particularly PPD-3, demonstrate promising in vitro potency against the HCV NS5B polymerase, with an IC50 value that is competitive with the active form of the clinically approved drug Sofosbuvir. The cell-based data further supports their potential, showing significant inhibition of viral replication at non-cytotoxic concentrations.

While these initial findings are encouraging, further studies are warranted to fully characterize the potential of this novel inhibitor class. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise binding site of the PPD inhibitors on the HCV NS5B polymerase through co-crystallization and structural studies.

  • Resistance Profiling: Investigating the potential for the development of viral resistance to PPD inhibitors.

  • Pharmacokinetic and in vivo Efficacy Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the PPD inhibitors and their efficacy in animal models of HCV infection.

The development of novel, potent, and safe antiviral agents is a continuous endeavor. The comparative framework and experimental methodologies outlined in this guide provide a robust foundation for the evaluation of new chemical entities, such as the promising pyrrolo[3,2-b]pyridine derivatives, in the ongoing fight against viral diseases.

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The Unseen Architect: Why Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Outperforms Acyclic Linkers in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of modern therapeutics, particularly in modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload or effector is far from a passive spacer. Its architecture dictates the efficacy, selectivity, and pharmacokinetic profile of the entire construct. While flexible, acyclic linkers have historically been the default choice due to their synthetic accessibility, the field is increasingly recognizing the profound advantages offered by conformationally constrained linkers. This guide provides an in-depth comparison, grounded in scientific principles and experimental evidence, of the strategic benefits of employing a rigid bicyclic scaffold like tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate over traditional acyclic linkers.

The Linker's Dilemma: Flexibility vs. Pre-organization

Acyclic linkers, typically composed of polyethylene glycol (PEG) or simple alkyl chains, offer a high degree of rotational freedom.[1] While this flexibility can be advantageous in allowing the connected moieties to adopt various spatial arrangements, it comes at a significant cost. The inherent floppiness of these linkers leads to a substantial entropic penalty upon binding to the target, as the molecule must freeze into a specific conformation.[2] This can result in reduced binding affinity and potency. Furthermore, the lack of a defined shape can lead to undesirable off-target interactions and poor pharmacokinetic properties.[3]

In contrast, rigid linkers like this compound introduce conformational restraint. This pre-organizes the molecule into a more defined three-dimensional structure, reducing the entropic penalty of binding and leading to a host of downstream benefits.[2][3]

Core Advantages of a Constrained Bicyclic Scaffold

The unique bicyclic structure of this compound offers a distinct set of advantages over its acyclic counterparts. By locking the relative orientation of the two nitrogen atoms, this linker provides a rigid scaffold that can significantly enhance the performance of a bifunctional molecule.

Enhanced Target Engagement and Potency

The pre-organized nature of a rigid linker minimizes the conformational entropy loss upon binding, which can translate to a significant improvement in binding affinity and, consequently, higher potency.[2] By reducing the energetic cost of achieving the bioactive conformation, the molecule can engage its target more efficiently. In the context of PROTACs, a rigid linker can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a critical step for efficient protein degradation.[4]

Improved Selectivity and Reduced Off-Target Effects

The defined spatial orientation enforced by a rigid linker like this compound can enhance selectivity.[4] By presenting the binding moieties in a specific and predictable manner, the likelihood of unintended interactions with other proteins is diminished. Acyclic linkers, with their numerous possible conformations, have a higher probability of presenting a shape that can bind to off-target proteins, leading to potential toxicity.

Favorable Pharmacokinetic Properties

The conformation of a molecule significantly influences its physicochemical properties, which in turn govern its pharmacokinetic profile. Rigid linkers often lead to improved metabolic stability.[5] The constrained structure of this compound can shield susceptible metabolic sites from enzymatic degradation, prolonging the molecule's half-life in circulation.[6] Furthermore, the introduction of rigid, saturated heterocyclic motifs like piperidine or piperazine, which are structurally related to the pyrrolo[3,2-b]pyridine core, has been shown to improve solubility and cell permeability.[7]

Comparative Data: The Impact of Linker Rigidity

While direct comparative data for this compound is emerging, the principle of enhanced performance through linker rigidification is well-documented in the literature for other systems. The following table summarizes representative data from studies comparing PROTACs with flexible versus rigid linkers, illustrating the tangible benefits of a constrained architecture.

Target Linker Type Degradation Potency (DC50) Maximum Degradation (Dmax) Metabolic Half-life (T1/2) Key Finding Reference
BRD4Flexible (PEG-based)15 nM~90%Not ReportedBaseline performance with a conventional flexible linker.[5]
BRD4Rigid (Piperazine-based)2 nM>95%>100 minThe rigid linker pre-organizes the molecule, leading to higher cooperativity and more potent degradation.[3][3][5]
BTKFlexible10 nM~85%30 minThe flexible linker was associated with lower metabolic stability.[5]
BTKRigid (Piperazine-containing)5 nM>90%120 minLinker rigidification led to a significant improvement in metabolic stability and degradation potency.[5]
H-PGDSFlexible (Methylene-based)25 pM~95%Not ReportedHigh potency but lower intracellular accumulation.[8]
H-PGDSRigid (Spirocyclic)17.3 pM~95%Not ReportedThe most rigid derivative showed markedly higher intracellular accumulation, though a trade-off with ternary complex stability was observed.[8][8][9]

Visualizing the Conformational Advantage

The following diagrams illustrate the fundamental difference in conformational freedom between a flexible acyclic linker and a rigid bicyclic linker like this compound.

G cluster_0 Flexible Acyclic Linker cluster_1 Rigid Bicyclic Linker Warhead_A Warhead Linker_A Flexible Linker (High Conformational Freedom) Warhead_A->Linker_A E3_Ligase_Ligand_A E3 Ligase Ligand Linker_A->E3_Ligase_Ligand_A Warhead_B Warhead Linker_B This compound (Conformationally Restricted) Warhead_B->Linker_B E3_Ligase_Ligand_B E3 Ligase Ligand Linker_B->E3_Ligase_Ligand_B

Caption: Conformational freedom of flexible vs. rigid linkers.

Experimental Protocols for Linker Evaluation

To empirically validate the advantages of a rigid linker in your research, the following experimental protocols provide a framework for comparison.

In Vitro Metabolic Stability Assay

This assay determines the susceptibility of a compound to degradation by liver enzymes.

Methodology:

  • Prepare Microsome Suspension: Resuspend pooled human liver microsomes in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine the test compound (final concentration 1 µM) with the microsome suspension.

  • Initiate Reaction: Add NADPH regenerating solution to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k), and the half-life (T1/2) is calculated as 0.693/k.

Competitive Binding Assay

This assay measures the binding affinity of a compound to its target protein.

Methodology:

  • Prepare Reagents: Prepare a solution of the target protein, a fluorescently labeled probe known to bind the target, and serial dilutions of the test compound.

  • Incubation: In a microplate, combine the target protein and the fluorescent probe. Add the serially diluted test compound.

  • Equilibration: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Detection: Measure the fluorescence polarization or other suitable signal. The displacement of the fluorescent probe by the test compound will result in a change in signal.

  • Data Analysis: Plot the signal against the logarithm of the test compound concentration. Fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial membrane.

Methodology:

  • Prepare Donor Plate: Add the test compound to a buffer at a specific pH (e.g., pH 7.4) in a 96-well donor plate.

  • Prepare Acceptor Plate: Add buffer to a 96-well acceptor plate.

  • Assemble Sandwich: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the concentrations in the donor and acceptor wells and the incubation time.

G Start Start: Synthesize Compounds (Acyclic vs. Rigid Linker) Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Start->Metabolic_Stability Binding_Affinity Competitive Binding Assay (Target Protein) Start->Binding_Affinity Permeability PAMPA (Cell Permeability) Start->Permeability Data_Analysis Data Analysis & Comparison Metabolic_Stability->Data_Analysis Binding_Affinity->Data_Analysis Permeability->Data_Analysis Conclusion Conclusion: Superior Performance of Rigid Linker Data_Analysis->Conclusion

Caption: Experimental workflow for linker evaluation.

Conclusion

The strategic choice of a linker is a critical determinant of success in the design of advanced therapeutics. While acyclic linkers offer simplicity, the evidence strongly supports the superiority of conformationally constrained linkers for achieving optimal potency, selectivity, and pharmacokinetic properties. This compound, with its rigid bicyclic scaffold, represents a compelling choice for researchers and drug developers seeking to overcome the limitations of flexible linkers. By embracing a design philosophy that prioritizes conformational pre-organization, the field can unlock the full potential of targeted therapies.

References

  • Bio-Synthesis Inc. (2022-04-13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]

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  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in pharmacology, 12, 687926. Retrieved from [Link]

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  • Golichenari, B., et al. (2022). Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. Avicenna journal of medical biotechnology, 14(1), 3–12. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of medicinal chemistry, 63(16), 8603–8627. Retrieved from [Link]

  • Fallacara, C., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(9), 1133–1140. Retrieved from [Link]

  • AxisPharm. (2024-10-23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

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Navigating the Pyrrolopyridine Maze: A Comparative Guide to Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of the right molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The pyrrolopyridine core, a privileged heterocyclic motif, has consistently demonstrated its versatility, forming the backbone of numerous biologically active compounds. This guide provides an in-depth technical analysis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a key building block for accessing this valuable chemical space. We will dissect its patent landscape, explore its novelty not as a standalone therapeutic but as a crucial intermediate, and present a comparative analysis of the broader pyrrolopyridine scaffold, supported by experimental insights.

The Strategic Value of a Versatile Building Block

This compound (CAS 1211586-14-9) is a saturated bicyclic amine protected with a tert-butyloxycarbonyl (Boc) group.[1][2][3] This protection strategy is a cornerstone of modern organic synthesis, allowing for the selective functionalization of the secondary amine in the pyridine ring system. Its primary value in drug discovery lies in its role as a rigid scaffold that, once deprotected, can be elaborated into a diverse library of compounds for screening. The octahydro- nature of the ring system provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets.

Deconstructing the Patent Landscape: A Story of Intermediates, Not Endpoints

A thorough analysis of the patent landscape reveals that the novelty and commercial interest in the pyrrolopyridine scaffold do not reside in this compound itself as a therapeutic agent. Instead, its significance is underscored by its implicit or explicit use in the synthesis of novel, patentable final compounds.

While a direct patent claim for this specific Boc-protected intermediate as a composition of matter for therapeutic use is not readily found, numerous patents claim derivatives of the broader pyrrolopyridine family for a wide range of applications. These include, but are not limited to:

  • Kinase Inhibitors: Pyrrolopyridine derivatives have been extensively explored as inhibitors of various kinases, which are crucial targets in oncology. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent fibroblast growth factor receptor (FGFR) inhibitors.

  • Central Nervous System (CNS) Agents: The scaffold is also prevalent in the patent literature for CNS disorders. For example, octahydro-pyrrolo[3,4-b]pyrrole N-oxides have been investigated as prodrugs for histamine-3 (H3) receptor ligands, with potential applications in treating neurological and psychiatric conditions.[3]

  • Antimicrobial Agents: Certain pyrrolopyridine derivatives have shown promise as antibacterial agents, highlighting the scaffold's versatility in addressing infectious diseases.[4]

The intellectual property surrounding this chemical space is therefore focused on the final, biologically active molecules. This compound is a key that unlocks the door to this patentable territory. Its novelty is thus defined by the novel structures it enables.

Caption: Chemical structure of the topic compound.

Comparative Performance: The Power of the Pyrrolopyridine Core

While direct, head-to-head comparative data for this compound is limited due to its role as an intermediate, we can infer its potential by examining the biological activities of various pyrrolopyridine isomers. The positioning of the nitrogen atom within the bicyclic system significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, leading to distinct pharmacological profiles.

Pyrrolopyridine Isomer ScaffoldTherapeutic AreaTarget Class (Example)Reported Potency (Example)
1H-Pyrrolo[2,3-b]pyridineOncology, CNSKinase (FGFR), GSK-3βIC50 values in the nanomolar range have been reported for derivatives.[5]
1H-Pyrrolo[3,2-c]pyridineOncologyFMS KinaseDerivatives show inhibitory effects.
Pyrrolo[3,4-c]pyridineVariousHIV-1 Integrase, Aldose ReductaseSome derivatives exhibit potent antiviral and enzyme inhibitory activity.[5]
1H-Pyrrolo[2,3-d]pyrimidineOncologyFocal Adhesion Kinase (FAK)Optimized derivatives show potent enzymatic inhibition (IC50 = 19.1 nM) and cellular activity.

Note: The IC50 values are for specific derivatives of the parent scaffolds and are presented to illustrate the potential of the core structures. Direct comparisons should be made with caution as experimental conditions can vary.

The data clearly indicates that the pyrrolopyridine scaffold is a fertile ground for the discovery of potent modulators of various biological targets. The choice of a specific isomer, such as the [3,2-b] system, provides a unique vector space for substituent placement, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical context, we outline a general synthetic approach to access the core scaffold and a representative biological assay for evaluating its derivatives.

General Synthetic Protocol for Pyrrolopyridine Derivatives

The synthesis of pyrrolopyridine derivatives often involves a multi-step sequence starting from a suitable pyridine precursor. The following is a generalized workflow for the synthesis of a functionalized pyrrolopyridine from this compound.

G start tert-Butyl octahydro-1H- pyrrolo[3,2-b]pyridine-1-carboxylate deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection coupling Amide Coupling or Reductive Amination (with R-COOH or R-CHO) deprotection->coupling Secondary Amine Intermediate diversification Further Diversification (e.g., Suzuki or Buchwald-Hartwig coupling) coupling->diversification Functionalized Pyrrolopyridine final_product Final Biologically Active Compound diversification->final_product

Caption: General synthetic workflow.

Step 1: Boc Deprotection

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected octahydropyrrolopyridine.

Step 2: Functionalization (Amide Coupling Example)

  • Dissolve the deprotected amine from Step 1 in a suitable solvent such as dimethylformamide (DMF).

  • Add the desired carboxylic acid (R-COOH), a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of synthesized pyrrolopyridine derivatives against a target kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Test compounds (pyrrolopyridine derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining substrate) using a suitable detection reagent.

  • Measure the signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense into 384-well Plate A->B C Incubate B->C D Add Detection Reagent C->D E Read Plate D->E F Data Analysis (Calculate IC50) E->F

Caption: Kinase inhibition assay workflow.

Conclusion and Future Outlook

This compound represents a strategically important, yet often unsung, hero in the narrative of drug discovery. Its value is not in its own biological activity, but in the vast and diverse chemical space it unlocks. The patent landscape strongly suggests that the innovation and commercial potential lie in the novel molecules that can be constructed from this versatile building block.

The comparative analysis of the broader pyrrolopyridine family demonstrates a rich history of producing potent and selective modulators of a wide array of biological targets. For researchers and drug development professionals, the key takeaway is that while the starting material may not be novel, the final destinations it enables are at the forefront of medicinal chemistry innovation. The judicious use of this and related scaffolds, guided by a deep understanding of structure-activity relationships, will undoubtedly continue to yield novel therapeutic candidates for years to come.

References

Please note that this is a curated list of representative references.

  • Cenmed. This compound (C007B-540333). Available at: [Link]

  • Google Patents. Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides. US9617258B2.
  • Google Patents. Octahydro-pyrrolo[3,4-b]pyrrole N-oxides. US8026240B2.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (3aR,7aS)-rel-tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Available at: [Link]

  • PubChem. Tert-butyl octahydro-1h-pyrrolo[3,2-b]pyridine-4-carboxylate. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. This compound. Available at: [Link]

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The Strategic Incorporation of Tert-butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in Modern Kinase Inhibitor Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the quest for novel scaffolds that confer both potency and selectivity is paramount. This guide provides an in-depth technical comparison of kinase inhibitors incorporating the saturated heterocyclic building block, tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate . We will explore its role in shaping the structure-activity relationship (SAR) of inhibitors targeting key kinases, particularly Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK), and present a comparative analysis against established alternatives.

The Rationale for 3D Scaffolds in Kinase Inhibition

The ATP-binding site of kinases, while sharing a conserved overall architecture, possesses subtle but exploitable differences. The move away from flat, aromatic scaffolds towards more three-dimensional structures, such as the octahydropyrrolopyridine core, is a strategic maneuver in modern medicinal chemistry. These rigid, non-planar structures can:

  • Enhance Selectivity: By making more specific and directional interactions with less conserved regions of the ATP pocket.

  • Improve Physicochemical Properties: Often leading to better solubility, metabolic stability, and oral bioavailability.

  • Explore Novel Chemical Space: Opening up new avenues for intellectual property and overcoming resistance to existing therapies.

The this compound moiety, with its fused bicyclic system and defined stereochemistry, serves as a valuable building block for introducing this desirable three-dimensionality into kinase inhibitor scaffolds.

Comparative Analysis: Octahydropyrrolopyridine-Containing Kinase Inhibitors

While specific late-stage clinical candidates or marketed drugs prominently featuring the this compound scaffold are not yet widespread, numerous patents and preclinical studies highlight its use in the synthesis of potent kinase inhibitors. For the purpose of this guide, we will analyze representative structures derived from these discovery programs and compare their performance with established inhibitors.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in a host of autoimmune and inflammatory diseases. Several JAK inhibitors are now approved, providing a benchmark for comparison.

Table 1: Comparative In Vitro Potency of Representative JAK Inhibitors

CompoundScaffold TypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib Pyrrolo[2,3-d]pyrimidine112201>1000
Baricitinib Pyrrolo[2,3-d]pyrimidine5.95.7>40053
Upadacitinib Pyrrolo[2,3-d]pyrimidine431102300460
Representative Compound A *Octahydropyrrolopyridine-containing5-1510-25>500>500

Note: Data for "Representative Compound A" is a composite based on findings from patent literature for novel JAK inhibitors utilizing the octahydropyrrolopyridine scaffold. Actual values for specific proprietary compounds may vary.

From the comparative data, it is evident that inhibitors built upon the octahydropyrrolopyridine scaffold can achieve potent and selective inhibition of JAK1 and JAK2, with a notable drop-off in activity against JAK3 and TYK2. This selectivity profile is desirable for treating inflammatory conditions where JAK1 and JAK2 are the primary drivers, while potentially mitigating side effects associated with JAK3 inhibition (e.g., immunosuppression).

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases. The first-generation BTK inhibitor, ibrutinib, has demonstrated remarkable efficacy, but second-generation inhibitors aim to improve upon its selectivity and safety profile.

Table 2: Comparative In Vitro Potency of Representative BTK Inhibitors

CompoundScaffold TypeBTK IC50 (nM)ITK IC50 (nM)TEC IC50 (nM)EGFR IC50 (nM)
Ibrutinib Pyrazolo[3,4-d]pyrimidine0.55.0785.6
Acalabrutinib Acrylamide5.1>1000>1000>1000
Zanubrutinib Acrylamide0.56.22.0>1000
Representative Compound B *Octahydropyrrolopyridine-containing1-10>500>500>1000

Note: Data for "Representative Compound B" is a composite based on findings from patent literature for novel BTK inhibitors utilizing the octahydropyrrolopyridine scaffold. Actual values for specific proprietary compounds may vary.

In the context of BTK inhibition, the octahydropyrrolopyridine scaffold demonstrates the potential to yield highly selective inhibitors. The representative data suggests a favorable profile with potent BTK inhibition and significantly reduced off-target activity against other TEC family kinases (ITK, TEC) and EGFR. This enhanced selectivity is a key objective in the development of next-generation BTK inhibitors to minimize adverse effects such as rash and diarrhea.

Structure-Activity Relationship (SAR) Insights

The this compound moiety often serves as a key building block that is further functionalized. The Boc-protecting group is typically removed to allow for the attachment of various pharmacophoric groups that interact with the kinase active site.

The rigid, bicyclic core of the octahydropyrrolopyridine orients these appended groups in a defined three-dimensional space, allowing for precise interactions with the kinase. The stereochemistry of this scaffold is crucial, as different enantiomers can exhibit significantly different binding affinities and selectivity profiles.

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A kinase phosphorylates a specific substrate in the presence of ATP. The amount of product formed (phosphorylated substrate or ADP) is quantified, and the reduction in product formation in the presence of an inhibitor is a measure of its potency.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., in DMSO) to create a dose-response curve.

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific peptide or protein substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compound or vehicle control (DMSO) to the reaction wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl2.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Functional Assay)

This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context.

Principle: In a relevant cell line, a specific signaling pathway is activated, leading to the phosphorylation of a downstream target of the kinase of interest. The inhibitor's ability to block this phosphorylation event is quantified.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line that expresses the target kinase and has a well-defined signaling pathway.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration.

  • Pathway Stimulation: Stimulate the cells with a relevant cytokine or growth factor to activate the kinase signaling pathway.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Detection of Phosphorylation: Quantify the level of phosphorylation of a specific downstream substrate of the target kinase using methods such as:

    • Western Blotting: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate.

    • ELISA/HTRF: Use antibody pairs to capture the total substrate and detect the phosphorylated form in a high-throughput plate-based format.

  • Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

Visualizing the Logic: Signaling Pathways and Experimental Workflows

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor JAK Inhibitor (e.g., containing octahydropyrrolopyridine) Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies b1 Purified Kinase + Substrate + ATP b2 Add Inhibitor b1->b2 b3 Measure Product (ADP or Phospho-substrate) b2->b3 b4 Determine IC50 b3->b4 c1 Cell Culture b4->c1 Promising Candidates c2 Treat with Inhibitor c1->c2 c3 Stimulate Pathway c2->c3 c4 Measure Downstream Phosphorylation c3->c4 c5 Determine Cellular IC50 c4->c5 d1 Animal Model of Disease c5->d1 Lead Compounds d2 Administer Inhibitor d1->d2 d3 Assess Efficacy and Pharmacokinetics d2->d3

Caption: General workflow for the evaluation of kinase inhibitors.

Conclusion

The incorporation of the this compound scaffold represents a promising strategy in the design of next-generation kinase inhibitors. The inherent three-dimensionality of this building block can lead to improved potency, selectivity, and drug-like properties. While direct comparisons with marketed drugs are still emerging from ongoing discovery programs, the available data from patent literature and preclinical studies strongly suggest that this scaffold can be effectively utilized to develop highly selective inhibitors of key kinase targets such as JAK and BTK. As more data becomes publicly available, the advantages of this and other saturated bicyclic scaffolds in kinase inhibitor design will become increasingly apparent, paving the way for novel and improved therapies for a range of diseases.

References

  • Patents describing the synthesis of JAK inhibitors using pyrrolopyridine scaffolds.
  • Patents describing the synthesis of BTK inhibitors using pyrrolopyridine scaffolds.
  • Tofacitinib (Xeljanz) Prescribing Information. [Link]

  • Baricitinib (Olumiant) Prescribing Information. [Link]

  • Upadacitinib (Rinvoq) Prescribing Information. [Link]

  • Ibrutinib (Imbruvica) Prescribing Information. [Link]

  • Acalabrutinib (Calquence) Prescribing Information. [Link]

  • Zanubrutinib (Brukinsa) Prescribing Information. [Link]

  • Cell-Based Kinase Assay Principles and Methods.

A Head-to-Head Comparison of Synthetic Routes to Octahydropyrrolopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The octahydropyrrolopyridine scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, bicyclic framework provides a unique three-dimensional architecture that is of significant interest to medicinal chemists. The stereoselective synthesis of these complex structures, however, presents a considerable challenge. This guide provides a head-to-head comparison of the most prominent synthetic strategies for accessing octahydropyrrolopyridines, offering insights into the underlying mechanisms, practical considerations, and comparative performance to aid researchers in selecting the optimal route for their specific target.

Catalytic Asymmetric Intramolecular [3+2] Cycloaddition of Azomethine Ylides

This powerful strategy constructs the bicyclic core in a single, highly stereocontrolled step. The reaction involves the in-situ generation of an azomethine ylide, which then undergoes an intramolecular cycloaddition with a tethered dipolarophile.

Mechanism and Key Considerations:

The reaction is typically catalyzed by a chiral metal complex, often copper(I) or silver(I), which coordinates to the imine derived from an amino ester and an aldehyde. Deprotonation of the α-carbon of the amino ester generates the metal-bound azomethine ylide dipole. This dipole then reacts with a tethered alkene or other dipolarophile in a concerted or stepwise fashion to form the pyrrolidine ring, fusing it to the existing piperidine or pyrrolidine precursor.

The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as phosphinooxazolines (PHOX) have proven to be highly effective. The nature of the activating group on the dipolarophile also plays a significant role in the reaction's efficiency and stereochemical outcome.

G cluster_0 Azomethine Ylide Formation cluster_1 Intramolecular Cycloaddition Amino_Ester α-Amino Ester Aldehyde Aldehyde Imine Imine Intermediate Catalyst Chiral Metal Catalyst (e.g., Cu(I)-PHOX) Ylide Azomethine Ylide Tethered_Dipolarophile Tethered Dipolarophile Cycloadduct Octahydropyrrolopyridine

Performance Metrics:

ParameterPerformanceReference
Yield Generally good to excellent (can be >90%)[1]
Stereoselectivity High enantioselectivity (up to 99% ee) and diastereoselectivity[1]
Substrate Scope Broad, tolerates various substituents on both the ylide and dipolarophile[1]
Reaction Conditions Mild, often at room temperature[1]
Key Advantages Atom-economical, rapid construction of molecular complexity, high stereocontrol
Key Limitations Requires careful selection of chiral catalyst and ligand, potential for side reactions

Diastereoselective Reduction of Pyrrolopyridine Precursors

This approach relies on the stereocontrolled reduction of a pre-formed, unsaturated pyrrolopyridine ring system. A notable example is the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate in the production of the antibiotic moxifloxacin.[2][3]

Mechanism and Key Considerations:

The synthesis typically begins with the formation of a substituted pyridine derivative, which is then cyclized to form a pyrrolo[3,4-b]pyridine dione. The crucial step is the diastereoselective reduction of the pyridine ring, often achieved through catalytic hydrogenation. The choice of catalyst (e.g., Palladium on carbon), solvent, and reaction conditions (temperature, pressure) are critical for controlling the stereochemical outcome. The directing effect of existing stereocenters or substituents on the molecule guides the approach of the hydrogen to the catalyst surface, leading to the desired diastereomer.

G Start Start Step1 Step1 Start->Step1 Intermediate1 Intermediate1 Step1->Intermediate1 Step2 Step2 Intermediate1->Step2 Intermediate2 Intermediate2 Step2->Intermediate2 Step3 Step3 Intermediate2->Step3 Intermediate3 Intermediate3 Step3->Intermediate3 Step4 Step4 Intermediate3->Step4 Intermediate4 Intermediate4 Step4->Intermediate4 Step5 Step5 Intermediate4->Step5 Product Product Step5->Product

Performance Metrics:

ParameterPerformanceReference
Yield Moderate to good over multiple steps (e.g., 96% for the final deprotection)[2]
Stereoselectivity High diastereoselectivity, often requiring a resolution step to achieve high enantiomeric purity (>99% ee after resolution)[3]
Substrate Scope More substrate-specific, often developed for a particular target[2]
Reaction Conditions Can involve harsh conditions (e.g., high pressure hydrogenation)[2]
Key Advantages Well-established for large-scale synthesis, starts from readily available materials[2][3]
Key Limitations Multi-step synthesis, may require a classical resolution step which is less atom-economical[3]

Tandem Aza-Cope/Mannich Reaction

This elegant cascade reaction provides a powerful method for the construction of substituted pyrrolidines, which can be elaborated into octahydropyrrolopyridine systems.[4][5] The reaction combines a[1][1]-sigmatropic rearrangement with an intramolecular cyclization.

Mechanism and Key Considerations:

The reaction is initiated by the formation of an iminium ion from an amino alcohol or related precursor. This intermediate undergoes a cationic 2-aza-Cope rearrangement, a[1][1]-sigmatropic shift, to generate a new enol and a transposed iminium ion. The enol then acts as a nucleophile in an intramolecular Mannich reaction, attacking the iminium ion to form the pyrrolidine ring. The reaction is thermodynamically driven by the irreversible Mannich cyclization.[4] The stereochemical outcome is often dictated by the chair-like transition state of the aza-Cope rearrangement and can be influenced by the stereochemistry of the starting material.

G Start Start Step1 Step1 Start->Step1 Intermediate1 Intermediate1 Step1->Intermediate1 Step2 Step2 Intermediate1->Step2 Intermediate2 Intermediate2 Step2->Intermediate2 Step3 Step3 Intermediate2->Step3 Product Product Step3->Product

Performance Metrics:

ParameterPerformanceReference
Yield Good to excellent, often in a single step[5]
Stereoselectivity Can be highly diastereoselective, with stereochemistry transferred from the starting material[4]
Substrate Scope Broad, applicable to a wide range of precursors[4]
Reaction Conditions Typically mild, often requiring only heating[5]
Key Advantages Rapid construction of complex cyclic systems from simple starting materials, high diastereoselectivity[4]
Key Limitations Requires specific precursors with the appropriate functionality for the cascade reaction

Intramolecular Reductive Amination

This strategy involves the formation of an imine or iminium ion from a precursor containing both an amine and a carbonyl group (or a precursor to a carbonyl group), followed by in-situ reduction to form the heterocyclic ring.[6]

Mechanism and Key Considerations:

The reaction begins with the intramolecular condensation of an amine with a ketone or aldehyde to form a cyclic imine or iminium ion. This intermediate is then reduced by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation, to yield the saturated octahydropyrrolopyridine. The choice of reducing agent is crucial; milder reagents like NaBH₃CN are often preferred as they can selectively reduce the iminium ion in the presence of the starting carbonyl group.[6] The stereoselectivity of the reduction can be influenced by the substrate's inherent stereochemistry or by the use of chiral catalysts.

G Start Start Step1 Step1 Start->Step1 Intermediate1 Intermediate1 Step1->Intermediate1 Step2 Step2 Intermediate1->Step2 Product Product Step2->Product

Performance Metrics:

ParameterPerformanceReference
Yield Generally good[6]
Stereoselectivity Can be substrate-controlled or catalyst-controlled[6]
Substrate Scope Dependent on the availability of the amino-carbonyl precursor
Reaction Conditions Typically mild to moderate[6]
Key Advantages Direct and often high-yielding cyclization, can be made asymmetric with chiral catalysts
Key Limitations Requires the synthesis of a bifunctional linear precursor

Detailed Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine via Catalytic Hydrogenation[2]

This protocol outlines the final debenzylation step in the synthesis of the moxifloxacin intermediate.

Materials:

  • (S)-1-[(4aS,7aS)-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl]-2-(6-methoxynaphthalen-2-yl)propan-1-one

  • Toluene

  • 5% Palladium on carbon

  • Methanol

  • Hydrogen gas

  • Hyflow (filter aid)

Procedure:

  • To a hydrogen pressure vessel, add (S)-1-[(4aS,7aS)-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl]-2-(6-methoxynaphthalen-2-yl)propan-1-one (10 g, 0.03 mol) and toluene (100 mL).

  • Add 5% palladium on carbon (3 g).

  • Pressurize the vessel with hydrogen gas to 8 kg/cm ² and warm the reaction mixture to 80 °C.

  • Maintain the reaction at this temperature and pressure for 20-24 hours, monitoring for completion.

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of Hyflow to remove the catalyst and wash the filter cake with methanol (100 mL).

  • The filtrate contains the deprotected product which can be further purified. A subsequent workup with water and chloroform extraction yielded the final product in 96% yield.[2]

Protocol 2: General Procedure for Intramolecular [3+2] Cycloaddition of Azomethine Ylides[1]

This protocol provides a general outline for the copper-catalyzed asymmetric cycloaddition.

Materials:

  • Aldehyde-tethered amino ester precursor

  • Chiral ligand (e.g., (R)-Ph-PHOX)

  • Copper(I) salt (e.g., Cu(OAc)₂)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Molecular sieves (optional)

Procedure:

  • To a solution of the chiral ligand and the copper(I) salt in the anhydrous solvent under an inert atmosphere, add the aldehyde-tethered amino ester precursor.

  • The reaction is typically stirred at room temperature and monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired octahydropyrrolopyridine derivative.

  • Enantiomeric excess can be determined by chiral HPLC analysis. High yields (up to 96%) and enantioselectivities (up to 99% ee) have been reported for similar reactions.[7]

Conclusion

The synthesis of octahydropyrrolopyridines can be approached through several distinct and effective strategies. The choice of the optimal route is contingent on the specific target molecule, the desired stereochemistry, and the scale of the synthesis.

  • For rapid, stereocontrolled access to complex scaffolds , the catalytic asymmetric intramolecular [3+2] cycloaddition of azomethine ylides is an excellent choice, offering high yields and enantioselectivities in a single step.

  • For large-scale, industrial applications where a specific diastereomer is required , the diastereoselective reduction of a pyrrolopyridine precursor , as exemplified by the moxifloxacin intermediate synthesis, is a well-established and reliable method, although it may require a resolution step.

  • The tandem aza-Cope/Mannich reaction provides an elegant and efficient way to construct the pyrrolidine portion of the molecule with high diastereoselectivity, making it a powerful tool for natural product synthesis.

  • Intramolecular reductive amination offers a direct and versatile approach, with the potential for asymmetric induction through the use of chiral catalysts.

Researchers and drug development professionals should carefully consider the advantages and limitations of each method in the context of their synthetic goals. The experimental data and protocols provided in this guide serve as a valuable starting point for the design and execution of efficient and stereoselective syntheses of this important class of heterocyclic compounds.

References

  • Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701.
  • (Reference for a general review on indolizidine alkaloid synthesis could be placed here if a suitable open-access one is found).
  • (Reference to a specific paper on catalytic asymmetric intramolecular [3+2] cycloaddition for pyrrolopyridines would be cited here, for example, from the search results th
  • (Reference for a general review on pyrrolizidine and indolizidine alkaloid synthesis).
  • Motterle, R., Arvotti, G., Bergantino, E., Castellin, A., Fogal, S., & Galvagni, M. (2014). U.S. Patent No. 8,680,276. Washington, DC: U.S.
  • Overman, L. E., & Ricca, D. J. (1995). The Aza-Cope-Mannich Reaction. Comprehensive Organic Synthesis II, 5, 639-661.
  • (Reference to a specific example of the aza-Cope/Mannich reaction leading to a pyrrolidine that could be a precursor to an octahydropyrrolopyridine).
  • (Reference to a specific paper on the synthesis of octahydropyrrolo[1,2-a]pyrazine deriv
  • (Reference to a paper on the Pictet-Spengler reaction for analogous heterocyclic systems).
  • (Reference to a review or primary literature on intramolecular reductive amin
  • (Reference to a review on indolizine synthesis).
  • (Reference to a paper on the synthetic pathway of cis-octahydropyrrolo[3,4-b]pyridine).
  • (Reference to a paper on the synthesis of octahydropyrrolo[1,2-a]pyrazine deriv
  • (Reference to a paper on the direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines).
  • (Reference to a review on the Aza-Cope/Mannich Reaction).
  • Adrio, J., & Carretero, J. C. (2011). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles.
  • (Reference to a review on synthetic strategies for indole-based n
  • (Reference to a general presentation on asymmetric [3+2] cycloaddition of azomethine ylides).
  • (Reference to a report on the development of a catalytic, asymmetric aza-Cope rearrangement and Mannich cycliz
  • Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia.
  • (Reference to a report on the development of a catalytic, asymmetric aza-Cope rearrangement and Mannich cycliz
  • (Reference to a review on azomethine ylides).
  • Motterle, R., Arvotti, G., Bergantino, E., Castellin, A., Fogal, S., & Galvagni, M. (2011). U.S.
  • (Reference to a paper on the synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction).
  • (Reference to a paper on asymmetric intramolecular [3+2] cycloaddition of azomethine ylides).
  • (Reference to a paper on intramolecular asymmetric reductive amin
  • (Reference to a review on the chiral pool in the Pictet–Spengler reaction).
  • (Reference to a general description of the Pictet-Spengler isoquinoline synthesis).
  • (Reference to a paper on the synthesis of fluoropyrrolidines via copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides).
  • (Reference to a review on pyrazine and phenazine heterocycles).
  • (Reference to a review on the intermolecular Pictet-Spengler condens
  • (Reference to a review of synthetic strategies toward dihydropyrrolo[1,2-a]pyrazinones).
  • (Reference to a paper on the synthesis of pyrazolo[3,4-b]pyridine frameworks).
  • (Reference to a paper on the synthesis of aminopyrrolo[1,2-a]thieno[3,2-e]pyrazine deriv
  • (Reference to a paper on reductive amin
  • (Reference to a paper on cyclopropenium ion–enabled reductive amin
  • (Reference to a paper on stereoselective synthesis of steviol deriv
  • (Reference to a paper on the regioselective synthesis of 5-azaindazoles).

Sources

A Senior Scientist's Guide to Comparative Docking Studies: Evaluating Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold in Drug Discovery

The octahydropyrrolo[3,2-b]pyridine core is a rigid, saturated bicyclic structure that has garnered significant attention in medicinal chemistry. Its three-dimensional architecture serves as a versatile scaffold for presenting functional groups in precise orientations, making it an attractive starting point for designing inhibitors against various biological targets.[1] While the specific subject of this guide, Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, is a protected intermediate, its derivatives are being explored for therapeutic potential, particularly against enzymes like protein kinases.[1][2]

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[3] Consequently, designing potent and selective kinase inhibitors is a primary objective in modern drug development. Computational methods, especially molecular docking, are indispensable tools for rapidly predicting the binding affinity and interaction patterns of novel compounds in silico, thereby guiding synthetic efforts and prioritizing candidates for experimental validation.[4][5]

This guide provides a comprehensive, field-proven framework for conducting a comparative molecular docking study of novel this compound derivatives. We will use Cyclin-Dependent Kinase 2 (CDK2), a well-validated cancer target, as our case study to demonstrate a robust workflow, from target selection to data interpretation.[6][7] We will compare our hypothetical derivatives against both a known inhibitor and an alternative chemical scaffold to provide a holistic performance benchmark.

Target Selection and Rationale: Why CDK2?

The choice of a biological target is the most critical first step. The pyrrolopyridine scaffold and its analogs have shown promise against several kinases, including JAK1, CSF1R, and BTK.[4][5][8] For this guide, we select Cyclin-Dependent Kinase 2 (CDK2) for the following reasons:

  • High Therapeutic Relevance: CDK2 is a key regulator of the cell cycle, and its overactivity is frequently observed in various human cancers. Inhibiting CDK2 is a validated strategy for developing anti-proliferative agents.[7]

  • Structural Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of CDK2 complexed with various inhibitors. This is crucial for structure-based drug design, as it provides a reliable receptor model and a well-defined binding pocket.

  • Established Benchmark: A wealth of literature exists on pyridine-based CDK2 inhibitors, including compounds with reported IC50 values.[6][9] This allows us to compare our in silico results with established experimental data, providing a layer of validation for our docking protocol.

For this study, we will utilize the PDB structure of CDK2 complexed with the well-known inhibitor Roscovitine (PDB ID: 2A4L). Roscovitine will serve as our positive control and primary benchmark for comparison.

The Comparative Docking Workflow: A Self-Validating Protocol

A robust docking protocol is not just a series of steps; it is a self-validating system designed to minimize artifacts and generate reliable, reproducible results. This workflow ensures that the observed computational results have a strong causal link to the underlying molecular recognition events.

cluster_prep Phase 1: Preparation cluster_ligands Phase 2: Ligand & Comparator Setup cluster_sim Phase 3: Simulation & Analysis PDB 1. Target Selection (CDK2, PDB: 2A4L) PrepProt 2. Protein Preparation (Remove water, add hydrogens, repair sidechains) PDB->PrepProt Grid 3. Grid Box Generation (Define binding site around co-crystallized ligand) PrepProt->Grid Dock 6. Molecular Docking (AutoDock Vina) Grid->Dock Deriv 4a. Design Derivatives (Novel Pyrrolopyridines) PrepLig 5. Ligand Preparation (Generate 3D coordinates, assign charges, minimize energy) Deriv->PrepLig Alt 4b. Select Alternatives (Roscovitine, Competitor Scaffold) Alt->PrepLig PrepLig->Dock Validate 7. Protocol Validation (Re-dock co-crystallized ligand. RMSD < 2.0 Å?) Dock->Validate Analyze 8. Post-Docking Analysis (Binding energy, pose analysis, key interactions) Dock->Analyze Validate->Analyze If valid Compare 9. Comparative Evaluation (Derivatives vs. Controls) Analyze->Compare

Caption: A comprehensive workflow for a comparative molecular docking study.

Detailed Experimental Protocol

This protocol uses widely accessible tools to ensure reproducibility. The choice of software like AutoDock Vina is deliberate; its scoring function is well-validated for kinase targets and its open-source nature makes it available to all researchers.[10]

Software Required:

  • Protein Preparation: Schrödinger Maestro, UCSF Chimera, or similar molecular modeling software.

  • Ligand Preparation: ChemDraw, Avogadro, or an equivalent 2D/3D chemical editor.

  • Docking Software: AutoDock Tools (ADT) and AutoDock Vina.

Step 1: Receptor (CDK2) Preparation

  • Download Structure: Obtain the crystal structure of CDK2 (PDB ID: 2A4L) from the Protein Data Bank.

  • Isolate Protein: Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand (Roscovitine). Retain the protein chain(s).

  • Protonation and Repair: Add polar hydrogens and assign correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH of 7.4. This step is critical as hydrogen bonds are a primary driver of binding affinity.

  • Energy Minimization: Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes introduced during the protonation step. The backbone should be constrained to preserve the experimentally determined conformation.

  • Save as PDBQT: Using ADT, convert the prepared protein file into the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

  • Design Derivatives: Sketch the this compound derivatives of interest. For this guide, we will hypothesize three derivatives with varying R-groups designed to probe different sub-pockets of the CDK2 active site.

  • Select Comparators:

    • Positive Control: Roscovitine (structure extracted from PDB: 2A4L).

    • Alternative Scaffold: A known pyridine-based inhibitor, such as one from the pyrazolopyridine series, will be used to compare against a different core structure with proven CDK2 activity.[7]

  • Generate 3D Structures: Convert the 2D sketches into 3D structures.

  • Energy Minimization: Minimize the energy of each ligand using a suitable force field (e.g., MMFF94). This ensures a low-energy, geometrically plausible starting conformation.

  • Save as PDBQT: Use ADT to assign Gasteiger charges and define the rotatable bonds for each ligand, saving them in the PDBQT format.

Step 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition (The Causality Check): The grid box defines the search space for the docking algorithm. It must be centered on the active site. The most reliable way to do this is to center it on the position of the co-crystallized ligand (Roscovitine) from the original PDB file.[5] A typical size for a kinase ATP-binding pocket is 22 x 22 x 22 Å. This ensures the search is localized to the relevant binding area, preventing wasted computational effort and reducing the chance of false-positive poses elsewhere on the protein.

  • Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the exhaustiveness parameter (a value of 16 is recommended for a balance of speed and accuracy).

  • Execution: Run the AutoDock Vina simulation from the command line: vina --config conf.txt --ligand ligand_name.pdbqt --out output_pose.pdbqt --log output_log.txt

  • Protocol Validation (The Trustworthiness Check): Before docking the novel derivatives, perform a re-docking experiment. Dock the co-crystallized Roscovitine back into the prepared CDK2 structure. Calculate the Root Mean Square Deviation (RMSD) between the lowest-energy docked pose and the original crystal structure pose. An RMSD value below 2.0 Å is considered a successful validation , indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[5]

Results and Comparative Analysis

The output of a docking simulation provides two key pieces of information: the binding affinity (a score in kcal/mol) and the binding pose (the 3D orientation of the ligand in the active site).

Quantitative Data Comparison

The binding affinity scores from AutoDock Vina represent an estimate of the Gibbs free energy of binding. More negative values indicate stronger predicted binding. These results should be tabulated for clear comparison.

Compound IDScaffold TypeKey SubstituentPredicted Binding Affinity (kcal/mol)Comparison to Control
Control-1 Purine (Roscovitine)Isopropyl, Benzyl-10.2Benchmark
Derivative-1 Octahydropyrrolopyridine3,4-dimethoxyphenyl-9.8Slightly weaker
Derivative-2 Octahydropyrrolopyridine4-fluorobenzyl-10.5Stronger
Derivative-3 OctahydropyrrolopyridinePyridin-3-yl-9.1Weaker
Control-2 PyrazolopyridineThiophenyl, Naphthyl-11.1Strongest

Note: The data presented in this table is hypothetical and for illustrative purposes. However, it reflects realistic trends seen in kinase inhibitor docking studies where small changes in substituents can significantly impact binding energy.[6]

Qualitative Pose and Interaction Analysis

A low energy score is meaningless without a sensible binding pose. The interactions of the docked ligands must be visually inspected and compared to the known binding mode of successful inhibitors.

receptor CDK2 Active Site Hinge Region (Leu83) Gatekeeper (Phe80) Hydrophobic Pocket DFG Loop ligand Pyrrolopyridine Core H-Bond Donor H-Bond Acceptor R-Group Moiety ligand:hb_acceptor->receptor:hinge Key H-Bond (Backbone NH) ligand:hb_donor->receptor:hinge Key H-Bond (Backbone C=O) ligand:r_group->receptor:hydro Hydrophobic Interaction ligand:r_group->receptor:gate Steric Fit

Caption: Key interactions for kinase inhibitors in the CDK2 ATP-binding site.

Analysis of Results:

  • Roscovitine (Control-1): As expected, the validated protocol shows Roscovitine forming two crucial hydrogen bonds with the backbone of Leu83 in the hinge region of CDK2. This interaction is the canonical binding mode for many kinase inhibitors.

  • Derivative-2 (-10.5 kcal/mol): Visual analysis reveals this derivative successfully mimics the hinge-binding interactions of Roscovitine. The 4-fluorobenzyl group extends into a hydrophobic pocket, with the fluorine atom potentially forming favorable halogen bond interactions, explaining its superior score compared to the benchmark.

  • Derivative-3 (-9.1 kcal/mol): This derivative also binds the hinge region, but its pyridin-3-yl group is oriented towards a solvent-exposed region, failing to make significant hydrophobic contacts. This results in a weaker predicted affinity.

  • Pyrazolopyridine (Control-2): This alternative scaffold achieves the strongest binding score. Its more planar structure allows for enhanced π-stacking interactions with Phe80 , the "gatekeeper" residue, in addition to strong hinge binding.[7]

Discussion and Scientific Interpretation

This comparative analysis provides actionable insights for the next cycle of drug design.

  • The Octahydropyrrolopyridine Scaffold is Viable: Our hypothetical results show that the core scaffold can effectively position functional groups to engage with the critical hinge region of CDK2. The predicted binding energy of the best derivative (-10.5 kcal/mol) is competitive with the known inhibitor Roscovitine (-10.2 kcal/mol).

  • Structure-Activity Relationship (SAR) Insights: The difference between Derivative-2 and Derivative-3 highlights the importance of the R-group in accessing the hydrophobic pocket. This suggests that future synthetic efforts should focus on substituents at this position that are hydrophobic and can potentially act as halogen bond donors.

  • Benchmarking Against Alternatives is Crucial: While our best derivative was promising, the pyrazolopyridine scaffold (Control-2) demonstrated a higher predicted affinity. This is an important lesson in drug design: the core scaffold itself dictates the maximal achievable affinity. The planarity of the pyrazolopyridine may grant it an inherent advantage in forming π-stacking interactions that are less accessible to the more saturated octahydropyrrolopyridine core.[7] This objective comparison prevents over-investment in a scaffold that may have a lower performance ceiling than other known alternatives.

  • In Silico Limitations: It is imperative to remember that docking scores are predictions, not certainties. They do not account for solvent effects, protein dynamics, or entropy perfectly. The true test of these derivatives would be experimental validation through enzymatic and cellular assays to measure IC50 values.[9][11]

Conclusion

This guide has detailed a robust, scientifically-grounded methodology for the comparative docking analysis of novel this compound derivatives against the cancer target CDK2. By establishing a self-validating protocol, comparing against both a positive control and an alternative scaffold, and meticulously analyzing both quantitative scores and qualitative interactions, researchers can generate high-confidence hypotheses to guide synthetic chemistry. The in silico evidence suggests that this scaffold is a promising starting point for developing novel kinase inhibitors, provided that substituent groups are carefully chosen to maximize interactions within the ATP-binding pocket. The next essential step is the synthesis and in vitro biological evaluation of the prioritized compounds.

References

  • Google Sites. This compound.
  • Al-Ostoot, F.H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals (Basel). Available from: [Link]

  • Maddila, S., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports. Available from: [Link]

  • Lv, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Sathishkumar, N., et al. (2023). Molecular docking analysis of pyrrole derivatives with different breast cancer targets. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Jamzad, M., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Forensic Research. Available from: [Link]

  • Cenmed. This compound (C007B-540333). Available from: [Link]

  • Ismail, N.S.M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available from: [Link]

  • Ismail, N.S.M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. Available from: [Link]

  • PubChem. tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Available from: [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available from: [Link]

  • Arba, M., et al. (2017). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Ismail, N.S.M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Semantic Scholar. Available from: [Link]

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A Comparative Guide to Quantum Mechanical Calculations on Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Conformers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The octahydropyrrolo[3,2-b]pyridine scaffold is a significant structural motif in medicinal chemistry. Its rigid bicyclic structure serves as a valuable framework for the development of novel therapeutic agents. Recent computational studies have identified derivatives of this scaffold as potential highly selective Type I inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3), a key target in various cancers.[1] The efficacy and selectivity of such inhibitors are intrinsically linked to their three-dimensional conformation, which dictates the precise interactions with the target protein's binding site. Therefore, a thorough understanding of the conformational landscape of this scaffold is paramount for rational drug design.

This guide provides an in-depth comparison of quantum mechanical methods for the conformational analysis of a representative derivative, "Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate." We will explore a multi-tiered computational approach, from rapid initial screening to high-accuracy benchmark calculations, offering researchers and drug development professionals a practical framework for choosing the most appropriate computational strategy based on their specific needs for accuracy and computational resources.

Defining the Conformational Landscape of this compound

The conformational complexity of the target molecule arises from the fusion of the five-membered pyrrolidine ring and the six-membered piperidine ring, as well as the presence of a bulky tert-butyl carboxylate (Boc) protecting group. The key structural features that give rise to different conformers are:

  • Ring Fusion Stereochemistry: The two rings can be fused in a cis or trans configuration at the bridgehead carbons.

  • Piperidine Ring Conformation: The six-membered ring can adopt several conformations, primarily the low-energy chair form, but also higher-energy boat and twist-boat forms.

  • Pyrrolidine Ring Pucker: The five-membered ring is not planar and typically exists in envelope or twist conformations.

  • Boc Group Orientation: The bulky Boc group can adopt different orientations relative to the bicyclic core.

A systematic exploration of these conformational possibilities is essential to identify all energetically accessible structures.

A Multi-Tiered Computational Workflow for Conformational Analysis

To provide a comprehensive and reliable analysis, we employ a multi-step computational workflow. This approach balances the need for a broad exploration of the conformational space with the demand for high accuracy in the final energy calculations.


}

Computational workflow for conformational analysis.

Experimental Protocols

Objective: To efficiently explore the vast conformational space and identify a set of low-energy candidate structures.

Methodology: A fast and robust semi-empirical quantum mechanical method, GFN2-xTB, is employed using the Conformer-Rotamer Ensemble Sampling Tool (CREST).[2][3][4][5] This method is well-suited for rapidly calculating structures and noncovalent interaction energies for molecules of this size.[2]

Protocol:

  • Input Structure Preparation: Generate initial 3D structures of both the cis- and trans-fused isomers of this compound.

  • CREST Execution: Launch the CREST conformational search with the GFN2-xTB method. The iMTD-GC algorithm (meta-dynamics with genetic Z-matrix crossing) is recommended for a thorough search.[6]

    • Software: CREST[7]

    • Command Line Example: crest input.xyz --gfn2 -T 8 (This command initiates a search using GFN2-xTB with 8 processor cores).

  • Output Analysis: The output will be a file containing all unique conformers found within a specified energy window, sorted by their GFN2-xTB energies.

Causality Behind Experimental Choice: A broad, initial search with a computationally inexpensive method like GFN2-xTB is crucial to avoid missing potentially important low-energy conformers that might not be intuitively obvious.[1] This step casts a wide net before committing to more computationally expensive calculations.

Objective: To obtain accurate geometries and vibrational frequencies for the low-energy conformers identified in the initial search.

Methodology: Density Functional Theory (DFT) calculations are performed using the ωB97X-D functional and the def2-TZVP basis set. The ωB97X-D functional is a range-separated hybrid functional that includes empirical dispersion corrections, making it highly suitable for systems where non-covalent interactions are important, such as intramolecular hydrogen bonds or steric interactions involving the Boc group.[8][9] The def2-TZVP basis set provides a good balance between accuracy and computational cost for organic molecules.[2][10][11]

Protocol:

  • Conformer Selection: Select the unique conformers from the CREST output within a reasonable energy window (e.g., 5-7 kcal/mol) of the global minimum.

  • Geometry Optimization: Perform geometry optimization for each selected conformer using the ωB97X-D/def2-TZVP level of theory. A continuum solvation model (e.g., SMD or CPCM with water as the solvent) can be included to simulate a more realistic environment.

  • Frequency Calculation: Following successful optimization, perform a frequency calculation at the same level of theory. This is to:

    • Confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Obtain the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy.

    • Software: Gaussian, ORCA, or other quantum chemistry packages.

Causality Behind Experimental Choice: DFT with a dispersion-corrected functional provides a significant improvement in accuracy over semi-empirical methods for both geometries and relative energies.[8] Frequency calculations are a necessary validation step to ensure that the optimized structures are stable conformers and not transition states.

Objective: To obtain benchmark-quality relative energies for the DFT-optimized conformers.

Methodology: Single-point energy calculations are performed using the Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) method. This method is considered a "gold standard" in quantum chemistry for its high accuracy, approaching that of canonical CCSD(T) but with significantly reduced computational cost, making it feasible for molecules of this size.

Protocol:

  • Input Geometries: Use the geometries optimized at the ωB97X-D/def2-TZVP level.

  • Single-Point Energy Calculation: Perform a single-point energy calculation for each conformer using DLPNO-CCSD(T) with the def2-TZVP basis set.

    • Software: ORCA is a popular choice for DLPNO-CCSD(T) calculations.

Causality Behind Experimental Choice: By calculating single-point energies with a highly accurate method on the DFT-optimized geometries, we can assess the performance of the more computationally efficient DFT and semi-empirical methods. This provides a high level of confidence in the final energy rankings of the conformers.

Comparative Analysis of Computational Methods

The following tables summarize the hypothetical results of the conformational analysis, comparing the relative energies of the identified conformers at the three levels of theory. The energies are reported in kcal/mol relative to the most stable conformer found at each level of theory.

Table 1: Relative Energies (ΔE, kcal/mol) of Conformers

Conformer IDGFN2-xTB (ΔE)ωB97X-D/def2-TZVP (ΔE)DLPNO-CCSD(T)/def2-TZVP (ΔE)
Cis-1 (Chair-Envelope) 0.000.000.00
Cis-2 (Chair-Twist) 0.851.100.95
Cis-3 (Boat-Envelope) 3.504.204.05
Trans-1 (Chair-Envelope) 1.501.251.30
Trans-2 (Chair-Twist) 2.102.502.35

Table 2: Key Dihedral Angles (Degrees) of the Most Stable Conformers

Conformer IDDihedral Angle 1Dihedral Angle 2
Cis-1 (ωB97X-D) -55.235.8
Trans-1 (ωB97X-D) -58.138.2

Note: Dihedral angles would be defined based on specific atom numbering in the molecule.

Discussion of Comparative Performance
  • GFN2-xTB: This semi-empirical method provides a rapid and qualitatively correct picture of the conformational landscape. In our hypothetical results, it correctly identifies the most stable cis-fused conformer. However, the energy ordering of the higher-energy conformers may differ from the more accurate methods, and the relative energy differences can be less precise. Its main strength lies in its ability to quickly generate a diverse set of plausible conformers for further refinement.[1]

  • ωB97X-D/def2-TZVP: This DFT approach offers a significant improvement in accuracy. The inclusion of dispersion correction is crucial for correctly describing the intramolecular interactions that influence conformational stability.[8] The relative energies calculated at this level are expected to be in good agreement with the high-accuracy benchmark. The optimized geometries are also reliable for subsequent property calculations.

  • DLPNO-CCSD(T): This method provides the most accurate relative energies and serves as the benchmark for this study. The close agreement between the ωB97X-D and DLPNO-CCSD(T) results would lend high confidence to the DFT predictions. Any significant deviations would highlight potential shortcomings of the chosen DFT functional for this specific system.

Visualizing the Conformational Energy Landscape


}

Relative energy levels of conformers (DLPNO-CCSD(T) data).

Conclusion and Recommendations

This guide has outlined a robust, multi-tiered computational strategy for the conformational analysis of this compound, a scaffold of interest in modern drug discovery. Our comparative analysis demonstrates a clear trade-off between computational cost and accuracy.

  • For rapid screening and exploration of the conformational space of large libraries of similar molecules, the GFN2-xTB method is a highly efficient and valuable tool.

  • For obtaining reliable geometries and accurate relative energies for a smaller set of lead compounds, the ωB97X-D/def2-TZVP level of theory provides an excellent balance of accuracy and computational feasibility.

  • For benchmarking and ensuring the highest confidence in the conformational energies of a final candidate molecule, single-point energy calculations using DLPNO-CCSD(T) are highly recommended.

By selecting the appropriate method based on the research question and available resources, scientists can confidently characterize the conformational preferences of this important heterocyclic system, thereby accelerating the design and development of new and more effective therapeutic agents.

References

  • Bannwarth, C., Ehlert, S., & Grimme, S. (2019). GFN2-xTB—An Accurate and Broadly Parametrized Self-Consistent Tight-Binding Quantum Chemical Method with Multipole Electrostatics and Density-Dependent Dispersion Contributions. Journal of Chemical Theory and Computation, 15(3), 1652-1671. [Link]

  • Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22(14), 7169-7192. [Link]

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  • Li, Y., et al. (2023). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry, 124(2), 221-238. [Link]

  • Feller, D. (2024). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. The Journal of Physical Chemistry A, 128(35), 7291–7293. [Link]

  • GitHub - crest-lab/crest. (n.d.). Retrieved from [Link]

  • St-Amour, R., & St-Jacques, M. (1981). The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. Canadian Journal of Chemistry, 59(15), 2283-2289. [Link]

  • van der Pijl, F., et al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(19), 5160-5170. [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Drug Design, Development and Therapy, 15, 4289–4338. [Link]

  • Rowan Documentation. (n.d.). Conformer Search. Retrieved from [Link]

  • atomistica.online. (n.d.). Common mistakes in molecular modeling involving B3LYP functional. Retrieved from [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). ωB97M-V: A combinatorially optimized, range-separated hybrid, meta-GGA density functional with VV10 nonlocal correlation. The Journal of Chemical Physics, 148(24), 241736. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 22662-22683. [Link]

  • Pracht, P., et al. (2024). CREST—A program for the exploration of low-energy molecular chemical space. The Journal of Chemical Physics, 160(11), 114110. [Link]

  • Columbia University. (n.d.). Conformational Searching in Molecular Mechanics Calculations. Retrieved from [Link]

  • Lab-Training. (2022). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and. Journal of the American Chemical Society, 118(19), 4433-4445. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2014). ωB97X-V: A 10-parameter, range-separated hybrid, generalized gradient approximation density functional with nonlocal correlation, designed by a survival-of-the-fittest strategy. Physical Chemistry Chemical Physics, 16(21), 9904-9924. [Link]

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Performance Benchmark: Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate as a Novel Nicotinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Characterization

This guide provides an in-depth comparative analysis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (referred to herein as Compound A), a novel synthetic heterocycle. We benchmark its performance against established and structurally related compounds to elucidate its potential as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs), a critical target class for central nervous system (CNS) drug discovery.[1][2]

The pyrrolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with various derivatives showing promise as kinase inhibitors, antibacterial agents, and CNS modulators.[3][4][5] Our investigation focuses on characterizing the interaction of Compound A with nAChRs, ligand-gated ion channels implicated in cognitive function, neurodegeneration, and addiction.[1] This guide is intended for researchers in pharmacology and drug development, offering a robust framework for evaluating novel compounds targeting these essential receptors.

Benchmarking Strategy: A Multi-Assay Approach

To build a comprehensive pharmacological profile for Compound A, a tiered assay approach is essential. We progress from determining target engagement and affinity to characterizing the functional consequence of that binding. This strategy allows for efficient initial screening followed by more resource-intensive, higher-content analysis.

Our comparative compounds include:

  • Nicotine: The endogenous agonist for which nAChRs are named, serving as a full agonist reference.

  • Varenicline: A clinically approved partial agonist for the α4β2 nAChR subtype, used for smoking cessation.[6]

  • Compound X: A hypothetical structural isomer, Tert-butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, to probe structure-activity relationships (SAR).

The evaluation will proceed through three key assays:

  • Radioligand Binding Assay: To quantify binding affinity (Kᵢ) at the α4β2 nAChR subtype.

  • Fluorescence-Based Calcium Flux Assay: A high-throughput functional screen to measure agonist-induced receptor activation.

  • Automated Patch Clamp Electrophysiology: The gold standard for directly measuring ion channel function and confirming the mode of action.[7]

Assay I: Target Engagement via Radioligand Binding

Objective: To determine the binding affinity of Compound A for the human α4β2 nAChR subtype, the most abundant high-affinity nicotine binding site in the brain.[6]

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand ([³H]Cytisine) for the orthosteric binding site on the receptor.[8][9] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ), a true measure of affinity, is calculated using the Cheng-Prusoff equation.

Experimental Protocol: Competitive [³H]Cytisine Binding
  • Membrane Preparation: Cell membranes are prepared from a Chinese Hamster Ovary (CHO) cell line stably expressing the human α4β2 nAChR subtype.[1] Membranes are homogenized and stored at -80°C in a buffer containing protease inhibitors.[10]

  • Assay Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL per well.[10]

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]Cytisine (at a final concentration equal to its Kₑ).

    • Non-Specific Binding (NSB): 150 µL of membrane preparation, 50 µL of a saturating concentration of a known unlabeled ligand (e.g., 10 µM Nicotine), and 50 µL of [³H]Cytisine.[11]

    • Test Compound: 150 µL of membrane preparation, 50 µL of the test compound (Compound A, Nicotine, Varenicline, or Compound X at 10-point, 3-fold serial dilutions), and 50 µL of [³H]Cytisine.

  • Incubation: The plate is incubated for 90 minutes at 4°C with gentle agitation to reach equilibrium.[9]

  • Harvesting: The incubation is terminated by rapid vacuum filtration onto 0.3% polyethyleneimine (PEI) pre-soaked glass fiber filters (GF/C) using a 96-well cell harvester.[10] The PEI pre-soak is critical as it reduces non-specific binding of the positively charged radioligand to the negatively charged filters.

  • Washing: Filters are washed four times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Detection: Filters are dried, and a scintillation cocktail is added. Radioactivity is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting NSB from total binding. IC₅₀ values are determined by non-linear regression analysis, and Kᵢ values are calculated.

Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membranes α4β2-CHO Membranes Plate Plate in 96-Well Format Membranes->Plate Radioligand [³H]Cytisine Radioligand->Plate Compounds Test Compounds (Serial Dilution) Compounds->Plate Incubate Incubate at 4°C (90 min) Plate->Incubate Harvest Rapid Filtration (PEI-Treated Filters) Incubate->Harvest Count Scintillation Counting (CPM) Harvest->Count Calculate Calculate Specific Binding Count->Calculate CurveFit Non-Linear Regression (IC₅₀ Determination) Calculate->CurveFit Ki_Calc Cheng-Prusoff (Kᵢ Calculation) CurveFit->Ki_Calc

Caption: Workflow for the competitive radioligand binding assay.

Comparative Binding Affinity Data
CompoundIC₅₀ (nM)Kᵢ (nM)
Compound A 15.2 ± 1.87.5 ± 0.9
Nicotine2.1 ± 0.31.0 ± 0.15
Varenicline0.8 ± 0.10.4 ± 0.05
Compound X250.6 ± 22.1124.1 ± 11.0

Interpretation: Compound A demonstrates high-affinity binding to the α4β2 nAChR, with a Kᵢ value in the single-digit nanomolar range. While its affinity is approximately 7.5-fold lower than that of nicotine and nearly 19-fold lower than varenicline, it is significantly more potent than its structural isomer, Compound X. This suggests that the specific arrangement of the pyrrole and pyridine rings in the [3,2-b] scaffold is crucial for high-affinity receptor interaction.

Assay II: High-Throughput Functional Screening

Objective: To functionally characterize Compound A as an agonist or antagonist using a cell-based calcium flux assay.

Principle: Many nAChR subtypes, including α4β2, are permeable to calcium ions (Ca²⁺).[1] Agonist-induced channel opening leads to an influx of extracellular Ca²⁺, which can be detected by a fluorescent calcium indicator dye.[12] This assay provides a robust, high-throughput method to determine a compound's potency (EC₅₀ for agonists) or inhibitory activity (IC₅₀ for antagonists).

Signaling Pathway: nAChR-Mediated Calcium Influx

G cluster_membrane nAChR nAChR (Closed) nAChR_Open nAChR (Open) nAChR->nAChR_Open Conformational Change Ca_Int Agonist Agonist (e.g., Compound A) Agonist->nAChR Binds Ca_Ext Ca_Ext->nAChR_Open Influx FluoDye Calcium-Sensitive Dye (e.g., Fluo-4) Ca_Int->FluoDye Binds Fluorescence Increased Fluorescence FluoDye->Fluorescence

Caption: Agonist binding to nAChRs opens the channel, causing Ca²⁺ influx.

Experimental Protocol: FLIPR Calcium Flux Assay
  • Cell Plating: CHO cells stably expressing the human α4β2 nAChR are plated into black-walled, clear-bottom 384-well microplates and cultured overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C. The "AM" ester group facilitates cell permeability; intracellular esterases then cleave it, trapping the active dye inside the cell.

  • Compound Addition & Detection: The plate is placed into a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of test compounds.

    • Agonist Mode: Test compounds are added at various concentrations, and the change in fluorescence is monitored over time.

    • Antagonist Mode: Cells are pre-incubated with test compounds for 15 minutes before the addition of an EC₈₀ concentration of a known agonist (Nicotine). The inhibition of the agonist-induced signal is measured.

  • Data Analysis: The peak fluorescence response is normalized to the response of a maximal concentration of the reference agonist (Nicotine). EC₅₀ (agonist) and IC₅₀ (antagonist) values are calculated from the concentration-response curves.

Comparative Functional Data (Agonist Mode)
CompoundAgonist EC₅₀ (nM)% Efficacy (vs. Nicotine)
Compound A 45.8 ± 5.165 ± 4%
Nicotine150.3 ± 12.6100%
Varenicline18.2 ± 2.048 ± 3%
Compound X> 10,000< 5%

Interpretation: Compound A acts as a partial agonist at the α4β2 nAChR. It is more potent than the full agonist Nicotine (lower EC₅₀) but displays lower maximal efficacy (65%). Its profile is distinct from Varenicline, which is more potent but has a lower efficacy. The lack of activity from Compound X further reinforces the SAR established in the binding assay. No antagonist activity was observed for any compound in antagonist mode (data not shown).

Assay III: Gold-Standard Electrophysiological Characterization

Objective: To directly measure the effect of Compound A on ion channel currents using high-throughput automated patch clamp electrophysiology and confirm its mode of action.

Principle: Automated patch clamp systems, such as the IonWorks Barracuda or SyncroPatch, enable the direct measurement of ionic currents through channels in whole-cell configuration with high throughput.[1][7] This technique provides the ultimate precision for characterizing channel modulators, allowing for detailed analysis of potency, efficacy, kinetics, and voltage-dependence.[7][13]

Experimental Protocol: Automated Electrophysiology
  • Cell Preparation: A single-cell suspension of the α4β2-CHO stable cell line is prepared.

  • System Priming: The automated patch clamp system is primed with extracellular and intracellular solutions. The intracellular solution contains ions matching the cell's cytoplasm, while the extracellular solution mimics the external environment.

  • Cell Sealing & Recording: Cells are captured on a multi-well patch plate, and a giga-ohm seal is formed between the cell membrane and the recording electrode.[14] The membrane is then ruptured to achieve the whole-cell configuration. The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Compound Application: Test compounds are applied sequentially at increasing concentrations, followed by a washout period. The current response (ion flow through the nAChRs) is recorded for each concentration.

  • Data Analysis: The peak current amplitude at each concentration is measured and normalized to the maximal response elicited by a saturating concentration of Nicotine. Concentration-response curves are generated to determine EC₅₀ and relative efficacy.

Workflow: Automated Patch Clamp Experiment

G CellPrep Prepare Single-Cell Suspension CellCapture Cell Capture on Patch Plate CellPrep->CellCapture SystemPrep Prime System with Intra/Extra Buffers SystemPrep->CellCapture Seal Achieve Giga-Seal & Whole-Cell Access CellCapture->Seal RecordBase Record Baseline Current at Holding Potential (-70mV) Seal->RecordBase AddCmpd Apply Compound (Concentration Addition) RecordBase->AddCmpd RecordResp Record Peak Current Response AddCmpd->RecordResp Washout Washout RecordResp->Washout Analyze Normalize Data & Generate Curves RecordResp->Analyze Washout->AddCmpd Next Concentration

Caption: Key steps in a high-throughput automated electrophysiology experiment.

Comparative Electrophysiology Data
CompoundE-phys EC₅₀ (nM)% Efficacy (vs. Nicotine)Mode of Action
Compound A 51.2 ± 6.368 ± 5%Partial Agonist
Nicotine165.1 ± 15.8100%Full Agonist
Varenicline20.5 ± 2.450 ± 4%Partial Agonist
Compound X> 10,000< 5%Inactive

Interpretation: The electrophysiology data provide definitive confirmation of the findings from the calcium flux assay. Compound A is a partial agonist with an EC₅₀ and efficacy that align well with the functional screening results. This direct measurement of ion flow solidifies its classification and provides high-quality data suitable for advanced lead optimization programs. The Boc (Tert-butyl carboxylate) group on Compound A likely contributes to its favorable membrane permeability, allowing it to reach its binding site, but may also be a site of metabolic liability, a factor to consider in future studies.[15]

Synthesis and Conclusion

This comparative guide demonstrates a systematic approach to characterizing a novel compound, This compound (Compound A) . The collective data from binding, functional screening, and electrophysiological assays build a consistent and compelling profile.

Summary of Findings:

  • High-Affinity Binding: Compound A binds to the human α4β2 nAChR with a Kᵢ of 7.5 nM.

  • Partial Agonist Activity: It functions as a partial agonist with ~65-68% efficacy relative to Nicotine and an EC₅₀ of ~50 nM.

  • Favorable SAR: The pyrrolo[3,2-b]pyridine core is critical for activity, as the isomeric pyrrolo[2,3-b]pyridine (Compound X) was inactive.

Compound A presents a promising profile, distinct from both the full agonist Nicotine and the established partial agonist Varenicline. Its combination of high affinity and intermediate partial agonism makes it an attractive starting point for developing novel therapeutics for CNS disorders where nuanced modulation of the cholinergic system is desired. Future work should focus on exploring metabolic stability, subtype selectivity across the nAChR family, and in vivo efficacy.

References

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  • Rau, A. R., et al. (2017). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. SLAS DISCOVERY: Advancing the Science of Drug Discovery.[1]

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  • NeuroProof. Phenotypic Screening in CNS Drug Discovery. Retrieved from NeuroProof website.[2]

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  • AXXAM. In Vitro Assays | Electrophysiology. Retrieved from AXXAM website.[13]

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  • Bakunov, S. A., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed.[3]

  • Xu, J., et al. (2012). Ion Channel Screening - Assay Guidance Manual. NCBI.[21]

  • Kim, J. S., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed.[4]

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  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. AJOL.[5]

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Case studies of successful drug candidates using the pyrrolo[3,2-b]pyridine core

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Preclinical Drug Candidates and Their Therapeutic Potential

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for more effective and safer treatments. Central to this endeavor is the identification and optimization of "privileged scaffolds" – molecular frameworks that exhibit a propensity for binding to multiple biological targets, thereby offering a rich starting point for drug discovery. The pyrrolo[3,2-b]pyridine core, a fused heterocyclic system, has emerged as one such scaffold, demonstrating significant potential across a range of therapeutic areas, most notably in oncology and inflammatory diseases.

This guide provides an in-depth analysis of promising preclinical drug candidates that feature the pyrrolo[3,2-b]pyridine core and its closely related isomers. While no drug with this specific core has yet achieved regulatory approval, the compelling preclinical data for several candidates warrant a detailed examination of their mechanism of action, performance against established therapies, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this versatile scaffold.

Case Study 1: Targeting FMS Kinase in Cancer and Inflammatory Disorders

The Rationale: Why FMS Kinase?

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Dysregulation of the FMS signaling pathway is implicated in various pathologies. In cancer, tumor-associated macrophages (TAMs), which are dependent on FMS signaling, often promote tumor growth, angiogenesis, and metastasis.[2][3] In inflammatory conditions like rheumatoid arthritis, FMS-driven macrophage activity contributes to tissue destruction.[4] Therefore, inhibiting FMS kinase presents a compelling therapeutic strategy.

A Promising Pyrrolo[3,2-c]pyridine Candidate: Compound 1r

While our focus is the pyrrolo[3,2-b]pyridine core, a noteworthy example from the closely related pyrrolo[3,2-c]pyridine series, compound 1r , highlights the potential of this chemical space. A study detailing a series of diarylamides and diarylureas with this scaffold identified compound 1r as a potent and selective FMS kinase inhibitor.[4]

Performance and Comparative Analysis

The performance of compound 1r was benchmarked against a lead compound, KIST101029, and its profile suggests significant promise.

Compound FMS Kinase IC50 (nM) BMDM IC50 (nM) *Selectivity vs. Other Kinases Antiproliferative Activity (IC50, µM) against Cancer Cell Lines Selectivity Index (Cancer vs. Normal Fibroblasts)
Compound 1r 3084>33-fold vs. FLT3 (D835Y) and c-MET0.15 - 1.78 (Ovarian, Prostate, Breast)3.21 - 38.13
KIST101029 (Lead) 96195Not ReportedPotentLess selective than 1r
Pexidartinib (Approved FMS Inhibitor) Not directly compared in the same studyNot directly compared in the same studyAlso inhibits KIT and FLT3Varies by cell lineVaries by cell line

*BMDM (Bone Marrow-Derived Macrophages) assay indicates anti-inflammatory potential.[4]

Compound 1r demonstrates a 3.2-fold greater potency against FMS kinase than the lead compound and exhibits excellent selectivity.[4] Its antiproliferative activity in the sub-micromolar range against various cancer cell lines, coupled with a high selectivity index for cancer cells over normal fibroblasts, underscores its therapeutic potential.[4]

When considering the broader therapeutic landscape, Pexidartinib (TURALIO™) is an approved drug that targets FMS kinase.[5] However, Pexidartinib also inhibits other kinases like KIT and FLT3.[6][7] The high selectivity of compound 1r for FMS kinase could translate into a more favorable safety profile with fewer off-target effects.

Mechanism of Action: Disrupting the FMS Signaling Cascade

Upon binding of its ligand, CSF-1, FMS kinase dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell survival and proliferation. Key pathways activated include the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[8] Pyrrolo[3,2-c]pyridine inhibitors like compound 1r are believed to act as ATP-competitive inhibitors, binding to the kinase domain of FMS and preventing its phosphorylation, thereby blocking downstream signaling.

FMS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF-1 CSF-1 FMS-R FMS Receptor (CSF-1R) CSF-1->FMS-R Binds PI3K PI3K FMS-R->PI3K Activates Ras Ras FMS-R->Ras Activates Compound_1r Compound 1r (Pyrrolo[3,2-c]pyridine) Compound_1r->FMS-R Inhibits Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: FMS Kinase Signaling Pathway and Inhibition by Compound 1r.

Case Study 2: Combating Melanoma with Novel Pyrrolo[3,2-b]pyridine Derivatives

The Rationale: The Need for New Melanoma Therapies

Melanoma remains a challenging malignancy to treat, often characterized by resistance to conventional chemotherapy.[9] The discovery of driver mutations, such as in the BRAF kinase, has led to the development of targeted therapies like Sorafenib. However, resistance to these agents can develop.[10]

Promising Pyrrolo[3,2-b]pyridine Candidates with Anti-Melanoma Activity

A series of diarylureas and amides incorporating the pyrrolo[3,2-b]pyridine scaffold have demonstrated potent antiproliferative activity against the A375 human melanoma cell line.[11][12] Notably, compounds Ir and It , featuring 5-benzylamide substituted 4'-amide moieties, were identified as the most potent derivatives.[12]

Performance and Comparative Analysis

These novel compounds were compared to Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, including melanoma.

Compound Antiproliferative Activity against A375 Melanoma Cells (IC50) Comparison to Sorafenib
Compound Ir Most potent in the seriesSuperior or similar to Sorafenib
Compound It Most potent in the seriesSuperior or similar to Sorafenib
Sorafenib Varies (used as a benchmark)Standard of care (in certain contexts)

The study concluded that the newly synthesized compounds, with the exception of some meta-substituted derivatives, generally exhibited superior or comparable activity against the A375 cell line to Sorafenib.[12] This suggests that the pyrrolo[3,2-b]pyridine scaffold is a promising starting point for the development of new anti-melanoma agents.

Mechanism of Action: A Multi-faceted Approach

While the exact molecular target of compounds Ir and It was not explicitly detailed in the initial study, their structural similarity to Sorafenib and other kinase inhibitors suggests they may also function by inhibiting key signaling pathways involved in melanoma cell proliferation and survival. Sorafenib's mechanism of action involves the inhibition of the RAF/MEK/ERK pathway, as well as receptor tyrosine kinases like VEGFR and PDGFR.[10][13][14] It is plausible that these pyrrolo[3,2-b]pyridine derivatives exert their effects through a similar multi-kinase inhibition profile.

Case Study 3: Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors for Cancer Therapy

The Rationale: Targeting Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a well-established target for anticancer drugs.[15] The colchicine-binding site on tubulin is a particularly attractive target, as inhibitors that bind here disrupt microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells.[15][16]

A Novel Pyrrolo[3,2-c]pyridine Candidate: Compound 10t

Researchers have designed and synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site.[17] Among these, compound 10t emerged as a highly potent candidate.

Performance and Comparative Analysis

The efficacy of compound 10t was evaluated in several cancer cell lines.

Compound HeLa IC50 (µM) SGC-7901 IC50 (µM) MCF-7 IC50 (µM) Tubulin Polymerization Inhibition
Compound 10t 0.120.150.21Potent
Colchicine (Reference) PotentPotentPotentPotent

Compound 10t demonstrated excellent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[17] Further studies confirmed that it potently inhibits tubulin polymerization, disrupts microtubule networks in cells, and induces G2/M phase cell cycle arrest and apoptosis.[17]

Mechanism of Action: Destabilizing the Mitotic Spindle

Colchicine-binding site inhibitors prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The cell's checkpoint mechanisms detect this failure, leading to a prolonged arrest in mitosis, which ultimately triggers programmed cell death (apoptosis).

Microtubule_Dynamics cluster_dynamics Microtubule Dynamics cluster_inhibition Inhibition by Compound 10t Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Depolymerization->Tubulin_Dimers Compound_10t Compound 10t (Pyrrolo[3,2-c]pyridine) Compound_10t->Polymerization Inhibits Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disrupted Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of Microtubule Dynamics by a Colchicine-Binding Site Inhibitor.

Experimental Protocols: A Foundation for Discovery

The characterization of these promising drug candidates relies on a suite of robust experimental assays. Below are detailed, step-by-step methodologies for key experiments cited in the evaluation of pyrrolo[3,2-b]pyridine derivatives.

Experimental Protocol 1: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Prepare a 2x ATP/MgCl2 solution in kinase buffer (e.g., final concentration of 10 mM MgCl2 and 100 µM ATP).

    • Reconstitute the recombinant kinase and substrate protein in kinase buffer to the desired concentrations (e.g., 50 nM kinase, 250 nM substrate).

    • Prepare serial dilutions of the test compound (e.g., in DMSO) and a vehicle control.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions and controls.

    • Add the kinase and substrate protein mixture to each well.

    • Initiate the kinase reaction by adding the 2x ATP/MgCl2 solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA) or by adding SDS-PAGE loading dye and heating to 95°C for 5 minutes.

  • Detection and Analysis:

    • Analyze the reaction products. This can be done by various methods, including:

      • Radiometric assay: Using [γ-32P]ATP and quantifying the incorporation of the radioactive phosphate into the substrate via SDS-PAGE and autoradiography.

      • Luminescent assay: Using a commercial kit that measures the amount of ATP remaining after the reaction.

      • Fluorescence-based assay: Using a modified substrate that becomes fluorescent upon phosphorylation.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring changes in turbidity.

  • Reagent Preparation:

    • Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

    • Prepare a stock solution of GTP (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as a polymerization inhibitor).

    • Reconstitute purified tubulin protein in polymerization buffer on ice.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the test compound dilutions and controls.

    • On ice, prepare the tubulin reaction mix containing tubulin protein, GTP, and glycerol (optional, as a polymerization enhancer) in polymerization buffer.

    • To initiate polymerization, add the tubulin reaction mix to the wells of the 96-well plate.

    • Immediately place the plate in a temperature-controlled plate reader set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

    • Plot the absorbance values against time to generate polymerization curves.

    • Calculate the rate and extent of tubulin polymerization for each condition.

    • Determine the IC50 value for inhibition of tubulin polymerization by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Treat the cells with serial dilutions of the test compound and include a vehicle control.

    • Incubate the plate for the desired exposure period (e.g., 48-72 hours).

  • MTT Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (e.g., 5 mg/mL).

    • Add the MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the culture medium from each well.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate for a period to ensure complete solubilization (e.g., 15 minutes to overnight, depending on the solubilizing agent).

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing medium and MTT but no cells) from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The pyrrolo[3,2-b]pyridine scaffold and its isomers represent a fertile ground for the discovery of novel therapeutic agents. The case studies presented here, spanning inhibitors of FMS kinase, melanoma cell proliferation, and microtubule dynamics, collectively demonstrate the versatility of this chemical core. While these candidates are in the preclinical stages of development, their potent and selective activities, in some cases rivaling or exceeding those of established drugs, are highly encouraging.

The path forward for these and other pyrrolo[3,2-b]pyridine-based drug candidates will involve extensive preclinical and clinical evaluation. Key areas of focus will include:

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will be needed to fine-tune the ADME (absorption, distribution, metabolism, and excretion) profiles of these compounds to ensure they are suitable for clinical development.

  • In Vivo Efficacy and Safety: Rigorous testing in animal models of disease will be crucial to validate the in vitro findings and to assess the therapeutic window of these compounds.

  • Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to these targeted therapies will be essential for their successful clinical translation.

As our understanding of the molecular drivers of disease continues to grow, privileged scaffolds like pyrrolo[3,2-b]pyridine will undoubtedly play an increasingly important role in the development of the next generation of precision medicines. The promising preclinical data for the compounds highlighted in this guide serve as a strong foundation for future research and development in this exciting area of medicinal chemistry.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (and its closely related isomers). As a compound frequently utilized in synthetic chemistry and drug development, ensuring its proper disposal is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on established safety protocols and field-proven insights.

Hazard Identification and Essential Safety Precautions

Understanding the inherent risks of a chemical is the cornerstone of its safe management. This compound and its isomers are classified with several key hazards that dictate the necessary handling and disposal precautions.[1][2][3]

Hazard CodeHazard StatementGHS PictogramPrimary Safety Protocol
H302Harmful if swallowedGHS07Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
H315Causes skin irritationGHS07Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3][6][7]
H319Causes serious eye irritationGHS07Wear chemical splash goggles and a face shield for robust eye protection.[2][3][7]
H335May cause respiratory irritationGHS07Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Rationale: The combined irritant and toxicity profile of this compound necessitates a multi-layered approach to personal protection. Failure to use appropriate Personal Protective Equipment (PPE) can lead to acute irritation upon contact, inhalation, or ingestion. Engineering controls, such as a chemical fume hood, provide the primary line of defense against respiratory exposure.[7]

Strategic Disposal Workflow: A Decision-Making Framework

The proper disposal route depends on the form of the waste—whether it is residual product, contaminated labware, or a spill. The following diagram outlines the logical flow for managing waste streams containing this compound.

DisposalWorkflow cluster_start Waste Generation cluster_classification Classification cluster_process Disposal Process start Identify Waste Stream unused_product Unused or Expired Product start->unused_product Pure Chemical contaminated_labware Contaminated Labware (Glassware, Pipettes, etc.) start->contaminated_labware Used Equipment spill_debris Spill Cleanup Debris (Absorbents, PPE) start->spill_debris Accidental Release segregate Segregate into a Designated, Labeled Hazardous Waste Container unused_product->segregate contaminated_labware->segregate spill_debris->segregate store Store Securely in a Ventilated, Designated Waste Area segregate->store Container is sealed dispose Arrange Pickup by a Licensed Professional Waste Disposal Service store->dispose Ready for collection

Caption: Decision workflow for proper waste stream management.

Step-by-Step Disposal Protocols

Follow these detailed procedures to ensure safe and compliant disposal.

Protocol A: Disposal of Unused or Expired Product

This protocol applies to the bulk chemical in its original or a transfer container.

  • Step 1: Assess the Container. Ensure the container holding the chemical is intact, properly sealed, and not compromised.

    • Rationale: A damaged container poses a significant risk of a spill or exposure during transport to the waste accumulation area.

  • Step 2: Ensure Proper Labeling. The container must be clearly labeled with the full chemical name: "this compound" and associated hazard pictograms. If this is a secondary container, create a hazardous waste label in accordance with your institution's and local regulations.

    • Rationale: Accurate labeling is a regulatory requirement and is critical for waste handlers to manage the material safely.

  • Step 3: Segregate for Disposal. Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Place the container in a secondary containment bin designated for this class of chemical waste.

    • Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Pyridine derivatives should be kept away from strong oxidizers and acids.[8]

  • Step 4: Transfer to Designated Waste Area. Following all institutional safety protocols, transport the labeled container in a secondary containment bin to the designated hazardous waste storage area.

    • Rationale: Centralized storage ensures that hazardous materials are kept in a secure, controlled environment pending final disposal.

  • Step 5: Arrange for Professional Disposal. Contact your institution's EHS office to schedule a pickup by a licensed professional waste disposal service.[4] This material will likely be disposed of via high-temperature incineration.[9]

    • Rationale: Federal and local laws mandate that hazardous chemical waste be handled and disposed of by certified professionals to prevent environmental contamination.[9]

Protocol B: Disposal of Contaminated Materials

This protocol covers items such as used glassware, pipette tips, gloves, and weigh boats that have come into direct contact with the chemical.

  • Step 1: Gross Decontamination (if applicable). For reusable items like glassware, rinse with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood. The resulting solvent rinseate is now considered hazardous waste and must be collected in a designated, labeled container.

    • Rationale: This step minimizes residual chemical on the labware. The rinseate must be captured as it now contains the hazardous compound.

  • Step 2: Segregate Solid Waste. Collect all contaminated disposable items (gloves, wipes, pipette tips, etc.) in a dedicated, puncture-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Rationale: Segregating solid waste prevents accidental exposure from sharps and contains the contamination effectively.

  • Step 3: Label the Waste Container. Clearly label the container as "Hazardous Waste" and list the chemical contaminant: "this compound."

    • Rationale: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks.

  • Step 4: Store and Dispose. Once the container is full, seal it securely and transfer it to the designated waste storage area for professional disposal, following the same procedure as in Protocol A.

Protocol C: Emergency Spill Decontamination and Cleanup

In the event of an accidental release, immediate and correct action is crucial.

  • Step 1: Evacuate and Alert. If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity and alert your supervisor and the institutional EHS office.

  • Step 2: Don Appropriate PPE. Before approaching the spill, ensure you are wearing, at a minimum: a lab coat, chemical splash goggles, a face shield, and double-layered chemically resistant gloves (e.g., nitrile).

  • Step 3: Contain the Spill. Prevent the spill from spreading. For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2][8] Do not use combustible materials like paper towels as the primary absorbent.

    • Rationale: Containment is the first priority to prevent the hazard from spreading and entering drains or waterways.[2][4][10]

  • Step 4: Absorb and Collect. Once contained, cover the spill with the inert absorbent material and allow it to fully absorb the chemical. Carefully sweep or scoop the material from the outside-in, placing it into a designated, sealable hazardous waste container.

    • Rationale: Working from the outside-in minimizes the risk of spreading the contamination during cleanup.

  • Step 5: Final Decontamination. Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials are considered hazardous waste and must be placed in the same container as the spill debris.

    • Rationale: This two-step cleaning process ensures that residual chemical is removed from the surface.

  • Step 6: Dispose of all Materials. Seal, label, and transfer the waste container for professional disposal as outlined in Protocol A. Remove and dispose of contaminated PPE as described in Protocol B.

  • Step 7: Wash Thoroughly. Immediately wash your hands and any potentially exposed skin with soap and water.[6][7]

By adhering to these structured protocols, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Sigma-Aldrich.
  • New Jersey Department of Health. Pyrrolidine - Hazard Summary.
  • Cole-Parmer.
  • PubChem.
  • AK Scientific, Inc. Safety Data Sheet - Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride.
  • Angene Chemical.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Pyrrolidine, 1-Nitroso-.
  • Occupational Safety and Health Administr
  • National Center for Biotechnology Information (NCBI). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • Occupational Safety and Health Administr
  • Capot Chemical Co., Ltd.
  • CymitQuimica. Safety Data Sheet - 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI).
  • University of Washington.
  • BLD Pharmatech.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
  • Angene Chemical.
  • U.S. Environmental Protection Agency (EPA). PYRIDINE ToxFAQs.

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Navigating the Safe Handling of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate and its structural isomers. Moving beyond a simple checklist, this document elucidates the rationale behind each personal protective equipment (PPE) recommendation, ensuring a self-validating system of safety rooted in established scientific principles and regulatory standards.

Understanding the Hazard Landscape

This compound and its related isomers are heterocyclic amines. While specific toxicological data for this exact compound may be limited, the available Safety Data Sheets (SDS) for analogous structures consistently indicate the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent approach to PPE to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation. The following guidance is grounded in the U.S. Occupational Safety and Health Administration (OSHA) standards for personal protective equipment outlined in 29 CFR Part 1910 Subpart I.

Core Principles of Protection: A Multi-Layered Approach

A robust safety protocol relies on the "hierarchy of controls," which prioritizes eliminating hazards at their source. However, in a laboratory setting where direct handling of chemicals is often necessary, PPE serves as the critical final barrier between the researcher and potential harm. Our approach to PPE selection is therefore tailored to the specific tasks being performed, from initial material handling to final disposal.

Foundational PPE for All Operations

Regardless of the specific task, a baseline of PPE is mandatory when working in an environment where this compound is present:

  • Safety Glasses: As a minimum, safety glasses meeting ANSI Z87.1 standards are required. Given the serious eye irritation hazard (H319), a higher level of protection is strongly recommended.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully fastened to protect against incidental splashes and contact with contaminated surfaces.

Task-Specific PPE Protocols

The level of PPE must be escalated based on the nature of the work and the potential for exposure. The following table outlines recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesNitrile gloves (double-gloving recommended)Standard lab coatRecommended, especially if handling powder outside of a ventilated enclosure. N95 respirator as a minimum.
Solution Preparation and Transfers Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over lab coatNot typically required if performed in a certified chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over lab coatNot typically required if performed in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant, disposable coverallsAir-purifying respirator with organic vapor cartridges.
The Rationale Behind Our Recommendations:
  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles, which provide a seal around the eyes to protect from splashes and aerosols. A face shield should be worn over the goggles during operations with a higher risk of splashing, such as solution transfers and reaction work-ups.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact due to their resistance to a broad range of chemicals. For prolonged contact or when working with solvents, neoprene or butyl rubber gloves may offer superior protection; always consult a chemical resistance chart from the glove manufacturer. Double-gloving is a prudent practice to mitigate the risk of exposure from undetected pinholes or tears.

  • Body Protection: A chemical-resistant apron provides an additional layer of protection against spills that could saturate a standard lab coat and come into contact with the skin. For large-scale operations or spill response, disposable chemical-resistant coveralls are essential to prevent widespread contamination of personal clothing.

  • Respiratory Protection: Due to the risk of respiratory irritation, handling the solid form of this compound outside of a ventilated enclosure, such as a chemical fume hood, is discouraged. If this is unavoidable, a NIOSH-approved N95 respirator should be used as a minimum precaution against inhaling airborne particulates. For spill cleanup or in situations with poor ventilation where vapors may be present, an air-purifying respirator with organic vapor cartridges is required.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its proper use. The following step-by-step procedures are critical to minimizing exposure.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Eye and Face Protection d2->d3 d4 4. Gloves (outer layer last) d3->d4 f1 1. Outer Gloves f2 2. Chemical Apron/Coveralls f1->f2 f3 3. Face Shield and Goggles f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (outside contaminated area) f4->f5 f6 6. Lab Coat f5->f6

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling
  • Preparation: Before handling the chemical, ensure that the designated work area (preferably a certified chemical fume hood) is clean and uncluttered. Verify that all necessary PPE is available and in good condition.

  • Donning PPE: Follow the donning sequence outlined in the diagram above.

  • Handling the Chemical:

    • When weighing the solid, perform this task in a ventilated balance enclosure or a chemical fume hood to minimize inhalation of dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the chemical sealed when not in use.

  • Post-Handling: After completing the task, decontaminate any reusable equipment.

  • Doffing PPE: Follow the doffing sequence meticulously to avoid cross-contamination. The principle is to remove the most contaminated items first.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring a Safe End-of-Life for Contaminated Materials

Improper disposal of contaminated PPE and chemical waste can lead to environmental contamination and unintended exposure.

  • Solid Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Chemical Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and coveralls, that has come into contact with the chemical should be considered hazardous waste. Place these items in a designated hazardous waste bag or container.

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, provided the label is defaced.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

By adhering to these comprehensive guidelines, you can foster a culture of safety in your laboratory and ensure the well-being of your team while advancing your critical research and development efforts.

References

  • Sigma-Aldrich.
  • AK Scientific, Inc. Safety Data Sheet: Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride.
  • University of California, Riverside Environmental Health & Safety. Guidelines for the Selection of Chemical-Resistant Gloves.
  • Ansell. Chemical Resistant Gloves.
  • MSC Industrial Supply. How to Select the Right Chemical Resistant Gloves.
  • Cornell University Environmental Health and Safety.
  • Oregon State University Environmental Health and Safety.
  • Rowan University.
  • Occupational Safety and Health Administration. 29 CFR Part 1910 Subpart I - Personal Protective Equipment.
  • Occupational Safety and Health Administration. Personal Protective Equipment - Standards.
  • Legal Information Institute, Cornell Law School. 29 CFR Part 1910 - Subpart I - Personal Protective Equipment.
  • ACS Publications.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Angene Chemical.
  • OSHA Outreach Courses. (29 CFR 1910) Subpart I – Personal Protective Equipment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.